molecular formula C5H11NO B072864 N-Isopropylacetamide CAS No. 1118-69-0

N-Isopropylacetamide

Cat. No.: B072864
CAS No.: 1118-69-0
M. Wt: 101.15 g/mol
InChI Key: PDUSWJORWQPNRP-UHFFFAOYSA-N
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Description

N-Isopropylacetamide is a high-purity organic compound that serves as a versatile chemical intermediate and a valuable model substrate in scientific research. Its structure, featuring both amide and isopropyl functionalities, makes it a compound of significant interest in medicinal chemistry and biochemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4(2)6-5(3)7/h4H,1-3H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUSWJORWQPNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30149739
Record name N-(1-Methylethyl)ethanamide
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Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1118-69-0
Record name Isopropylacetamide
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Record name N-(1-Methylethyl)ethanamide
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Record name 1118-69-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(1-Methylethyl)ethanamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Isopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Isopropylacetamide, a secondary amide with applications in various chemical and pharmaceutical contexts. This document outlines detailed experimental protocols for its preparation, presents its key physicochemical and spectroscopic data in a structured format, and includes visual workflows for clarity.

Synthesis of this compound

This compound can be effectively synthesized through the acylation of isopropylamine. Two common and efficient methods involve the use of either acetyl chloride or acetic anhydride as the acylating agent.

Synthesis via Acetylation of Isopropylamine with Acetyl Chloride

This method is a rapid and high-yielding route to this compound. The reaction involves the nucleophilic attack of the amino group of isopropylamine on the carbonyl carbon of acetyl chloride, leading to the formation of the amide bond and the elimination of hydrogen chloride. A base, such as triethylamine or aqueous sodium hydroxide, is typically used to neutralize the HCl byproduct.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isopropylamine (1.0 equivalent) in a suitable solvent such as dichloromethane or diethyl ether.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred solution of isopropylamine. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.[1]

Synthesis via Acetylation of Isopropylamine with Acetic Anhydride

This method provides an alternative route with a less reactive acylating agent, which can be advantageous in certain experimental setups. The reaction produces acetic acid as a byproduct, which can be removed by a basic workup. One literature procedure suggests a yield of 100% when using triethylamine as a base in dichloromethane.[2]

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, combine isopropylamine (1.0 equivalent) and a suitable solvent like dichloromethane.

  • Cool the mixture in an ice bath.

  • Add acetic anhydride (1.0-1.2 equivalents) dropwise to the stirred solution.

  • After the addition, allow the reaction to proceed at room temperature for several hours or until completion as monitored by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid byproduct.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent in vacuo.

  • The resulting crude this compound can be purified by distillation under reduced pressure or by recrystallization.

Data Presentation

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₁₁NO[1][2]
Molecular Weight 101.15 g/mol [1][3]
Appearance Colorless to light yellow liquid
Boiling Point 199.7 °C at 760 mmHg[2]
Density 0.861 g/cm³[2]
Flash Point 100.5 °C[2]
CAS Number 1118-69-0[1][2]
Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound, which are crucial for its identification and characterization.

Table 2.2.1: ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.5 - 8.0br s-NH
~3.9 - 4.2m~6.6CH(CH₃)₂
~1.9 - 2.0s-COCH₃
~1.1 - 1.2d~6.6CH(CH₃)₂

Table 2.2.2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~169 - 170C=O
~41 - 42C H(CH₃)₂
~22 - 23CH(C H₃)₂
~22 - 23COC H₃

Table 2.2.3: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3280Strong, BroadN-H stretch
~2970 - 2930StrongC-H stretch (aliphatic)
~1640 - 1630StrongC=O stretch (Amide I)
~1560 - 1550StrongN-H bend (Amide II)

Table 2.2.4: Mass Spectrometry Data

m/zRelative IntensityAssignment
101Moderate[M]⁺ (Molecular Ion)
86Moderate[M - CH₃]⁺
59Strong[CH₃CONHCH₂]⁺
44Base Peak[CH₃CHNH₂]⁺
43Strong[CH₃CO]⁺

Mandatory Visualization

Synthesis Workflow

Synthesis_Workflow Reactants Isopropylamine & Acetylating Agent (Acetyl Chloride or Acetic Anhydride) Reaction Acylation Reaction (in suitable solvent, often with base) Reactants->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization NMR NMR Spectroscopy (¹H and ¹³C) IR FT-IR Spectroscopy MS Mass Spectrometry Properties Physical Properties (Boiling Point, Density, etc.) Product Purified This compound Product->NMR Product->IR Product->MS Product->Properties

Caption: Characterization workflow for this compound.

References

"physical and chemical properties of N-Isopropylacetamide"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylacetamide, a secondary amide, is a chemical compound with a range of applications in chemical synthesis and potential relevance in pharmacological research. Its structure, featuring an isopropyl group attached to an acetamide moiety, imparts specific physical and chemical properties that are critical to understand for its effective use and for the development of new applications. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a discussion of its potential, albeit currently under-explored, role in drug development.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These values are essential for handling, storage, and application of the compound in a laboratory or industrial setting.

PropertyValueSource(s)
Molecular Formula C₅H₁₁NO[1]
Molecular Weight 101.15 g/mol [1]
CAS Number 1118-69-0[1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 219.5-224 °C[3]
Density 0.912 g/cm³ (at 25 °C)[3]
Solubility Soluble in organic solvents; slightly soluble in water.[4]
pKa 16.31 ± 0.46 (Predicted)[3]
Storage Sealed in a dry place at room temperature.[2]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the isopropyl and acetyl protons. The methine proton of the isopropyl group will appear as a multiplet, coupled to the six equivalent methyl protons, which will appear as a doublet. The acetyl methyl group will present as a singlet. The amide proton will appear as a broad signal, the chemical shift of which can be dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the methine and methyl carbons of the isopropyl group, and the methyl carbon of the acetyl group.

  • ¹⁵N NMR: The nitrogen-15 NMR spectrum can provide information about the electronic environment of the nitrogen atom within the amide bond.[5]

Infrared (IR) Spectroscopy

The IR spectrum of N--Isopropylacetamide is characterized by the following key absorption bands:

  • N-H Stretch: A sharp absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amide.

  • C=O Stretch (Amide I band): A strong absorption band typically found between 1630 and 1680 cm⁻¹.[6]

  • N-H Bend (Amide II band): An absorption band in the region of 1510-1580 cm⁻¹, resulting from N-H bending and C-N stretching vibrations.[7]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will produce a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is a key identifier and can provide structural information. Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement.[8]

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and characterization of this compound, as well as for the determination of its key physical properties.

Synthesis and Purification of this compound

This protocol describes a general method for the N-acetylation of isopropylamine.

Materials:

  • Isopropylamine

  • Acetyl chloride or Acetic anhydride

  • Anhydrous diethyl ether or dichloromethane

  • Triethylamine (if using acetyl chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isopropylamine (1.0 eq) in anhydrous diethyl ether or dichloromethane. If using acetyl chloride, add triethylamine (1.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.[9]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Isopropylamine Isopropylamine Reaction_Vessel Reaction at 0°C to RT Isopropylamine->Reaction_Vessel Acetylation_Agent Acetyl Chloride or Acetic Anhydride Acetylation_Agent->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Extraction Extraction & Washing Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification_Method Vacuum Distillation or Column Chromatography Concentration->Purification_Method Product Pure this compound Purification_Method->Product Solubility_Determination_Workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis Excess_Solute Excess this compound Shaking Agitation at Constant Temperature (24-72h) Excess_Solute->Shaking Solvent Water or Buffer Solvent->Shaking Sampling Withdraw & Filter Supernatant Shaking->Sampling Dilution Dilution Sampling->Dilution Quantification HPLC or UV-Vis Quantification Dilution->Quantification Result Solubility Data Quantification->Result Forced_Degradation_Workflow cluster_stress_conditions Stress Conditions Start This compound Sample Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidative Degradation Start->Oxidation Thermal Thermal Degradation Start->Thermal Photo Photolytic Degradation Start->Photo Analysis Analysis by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identification of Degradation Products & Stability Profile Analysis->Results Biological_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Screening (if warranted) Start This compound Cytotoxicity Cytotoxicity Assays (e.g., MTT, Neutral Red) Start->Cytotoxicity Metabolic_Stability Metabolic Stability Assays (Microsomes, Hepatocytes) Start->Metabolic_Stability Target_Binding Target-Based Assays (e.g., Receptor Binding) Start->Target_Binding Data_Analysis Data Analysis & Lead Identification Cytotoxicity->Data_Analysis Metabolic_Stability->Data_Analysis Target_Binding->Data_Analysis Toxicity Acute Toxicity Studies Pharmacokinetics Pharmacokinetic Profiling Toxicity->Pharmacokinetics Efficacy Disease Models Pharmacokinetics->Efficacy Decision Go/No-Go Decision Data_Analysis->Decision Decision->Toxicity Go

References

N-Isopropylacetamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylacetamide, a secondary amide, is a versatile chemical compound with applications in various scientific and industrial sectors. Its unique properties make it a valuable solvent and a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1] This technical guide provides an in-depth overview of this compound, covering its chemical identity, physical properties, synthesis protocols, and known applications.

Chemical Identity and Synonyms

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

IdentifierValue
CAS Number 1118-69-0 [2][3][4][5]

This compound is also known by a variety of synonyms, which are listed below to aid in its identification across different chemical databases and publications.

Synonym
2-Acetamidopropane[4][5][6][7]
Acetamide, N-isopropyl-[5]
Isopropylacetamide[5]
N-(1-Methylethyl)acetamide[5]
N-(1-Methylethyl)ethanamide[7]
N-(propan-2-yl)acetamide[4][6][7]
N-propan-2-ylacetamide[3]
NSC 44147[5][6]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
Molecular Formula C₅H₁₁NO[4][5][6][7]
Molecular Weight 101.15 g/mol [2][4][5]
Appearance Colorless to yellow to brown liquid[1][2]
Boiling Point 199.7 °C at 760 mmHg[4][6]
Density 0.861 g/cm³[4][6]
Flash Point 100.5 °C[4][6]
Vapor Pressure 0.337 mmHg at 25 °C[4][6]
Refractive Index 1.405[4]
pKa 16.31 ± 0.46 (Predicted)[4][6]
Storage Temperature Room Temperature[2][4][6]
InChI Key PDUSWJORWQPNRP-UHFFFAOYSA-N[2]

Synthesis of this compound

This compound can be synthesized through various methods. A common laboratory-scale preparation involves the N-acetylation of isopropylamine.

General Experimental Protocol: N-acetylation of Isopropylamine

This protocol describes a general procedure for the synthesis of this compound using isopropylamine and acetyl chloride.

Materials:

  • Isopropylamine

  • Acetyl chloride

  • Acetonitrile

  • Hydroxyapatite-Cu₂O catalyst

  • Water

  • Ethyl acetate (EtOAc)

  • Petroleum ether (or other suitable crystallization solvent)

Procedure:

  • In a reaction vessel, a mixture of isopropylamine (1 mmol) and acetyl chloride (1 mmol) is prepared in acetonitrile (5 mL).

  • Hydroxyapatite-Cu₂O (0.1 g) is added to the mixture under an air atmosphere.

  • The reaction mixture is refluxed at 50 °C. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid catalyst is removed by filtration.

  • The residue is washed with water, followed by ethyl acetate (3 x 10 mL).

  • The solvent is removed from the filtrate under reduced pressure.

  • The resulting crude product can be purified by crystallization from petroleum ether or a mixture of ethyl acetate and petroleum ether, or by column chromatography on silica gel.[8]

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product Amine Isopropylamine Solvent Acetonitrile Amine->Solvent AcCl Acetyl Chloride AcCl->Solvent Catalyst Hydroxyapatite-Cu2O Catalyst->Solvent Reflux Reflux at 50°C Solvent->Reflux Filter Filter Reflux->Filter Wash Wash (Water & EtOAc) Filter->Wash Evaporate Evaporate Solvent Wash->Evaporate Purify Purify (Crystallization/Chromatography) Evaporate->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block and solvent in various chemical syntheses.[1] Its utility in the pharmaceutical industry is primarily as a solvent in drug formulations and as a precursor in the synthesis of active pharmaceutical ingredients.[1][5]

While direct involvement of this compound in signaling pathways is not extensively documented, the structurally related polymer, poly(N-isopropylacrylamide) (PNIPAM), is the subject of significant research in drug delivery and tissue engineering. This polymer exhibits thermoresponsive properties, making it a "smart" material for controlled release applications.

Safety Information

This compound is associated with certain hazards and should be handled with appropriate safety precautions.

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Precautionary Statements: P261, P280, P305, P338, P351.[2]

Users should always consult the latest Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a chemical compound with a well-defined profile and established utility in chemical synthesis and the pharmaceutical industry. The information provided in this guide, from its fundamental properties to its synthesis, offers a solid foundation for researchers and professionals working with this compound. Further research into its biological interactions may yet uncover new applications for this compound and its derivatives.

References

A Comprehensive Technical Guide to the Solubility of N-Isopropylacetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of N-Isopropylacetamide (NIPAM) in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on the theoretical principles governing its solubility, qualitative solubility information, and a comprehensive experimental protocol for determining precise solubility values.

Introduction to this compound

This compound (CAS No. 1118-69-0), also known as N-(1-Methylethyl)ethanamide, is a secondary amide with the chemical formula C5H11NO.[1] It is characterized by an isopropyl group and an acetyl group attached to a central nitrogen atom. This structure imparts a moderate polarity to the molecule, influencing its physical and chemical properties, including its solubility.[2] NIPAM is recognized for its utility as a solvent and its applications in various chemical syntheses, including in the pharmaceutical industry for drug formulation and development.[2]

Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 199.7 °C at 760 mmHg[3]
LogP (Octanol/Water) 0.531 (Crippen Calculated)[4]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. As a secondary amide, this compound's solubility is primarily influenced by its ability to participate in hydrogen bonding.

The amide functional group in NIPAM contains a nitrogen atom bonded to a hydrogen atom, allowing it to act as a hydrogen bond donor.[5] Additionally, the presence of the electronegative oxygen and nitrogen atoms enables it to act as a hydrogen bond acceptor.[5] This dual hydrogen bonding capability is a key factor in its solubility in protic solvents like alcohols.

In aprotic polar solvents, the dipole-dipole interactions between the solvent and the polar amide group of NIPAM contribute significantly to its solubility. The isopropyl group, being a non-polar alkyl chain, influences its solubility in less polar organic solvents. As the size of the non-polar alkyl portion of an amide molecule increases, its solubility in polar solvents tends to decrease.[6]

Qualitative Solubility of this compound

While specific quantitative data is scarce, this compound is generally described as being easily soluble in most organic solvents.[7] The following table summarizes its expected qualitative solubility based on general principles of organic chemistry and available information.

Solvent ClassExample SolventsPredicted Qualitative SolubilityRationale
Alcohols Methanol, EthanolHighNIPAM can both donate and accept hydrogen bonds, leading to strong interactions with protic solvents.
Ketones Acetone, Methyl Ethyl KetoneHighStrong dipole-dipole interactions between the polar ketone and amide groups.
Esters Ethyl Acetate, Butyl AcetateHighDipole-dipole interactions and the potential for hydrogen bond acceptance by the ester.
Ethers Diethyl Ether, TetrahydrofuranModerate to HighEthers can act as hydrogen bond acceptors, interacting with the N-H group of NIPAM.
Aromatic Hydrocarbons Toluene, BenzeneModerateSolvation is primarily driven by van der Waals forces and some dipole-induced dipole interactions.
Halogenated Solvents Dichloromethane, ChloroformHighStrong dipole-dipole interactions.
Non-polar Solvents Hexane, CyclohexaneLowThe polarity of the amide group is significantly different from these non-polar solvents, leading to weak intermolecular forces.
Water Slightly SolubleWhile capable of hydrogen bonding, the non-polar isopropyl group limits its aqueous solubility. A predicted solubility is 28.6 mg/mL.[8]

Experimental Protocol for Determining Solubility

To obtain precise, quantitative solubility data for this compound in a specific organic solvent, an experimental determination is necessary. The isothermal shake-flask method is a reliable and commonly used technique.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Sealed glass vials or flasks

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance (readable to at least 0.1 mg)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • A suitable analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a pre-weighed, sealed glass vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

  • Dilution and Quantification: Dilute the filtered solution to a suitable concentration with the same solvent. Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC).

  • Calculation of Solubility: Based on the measured concentration and the dilution factor, calculate the original concentration of this compound in the saturated solution. Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Safety Precautions:

  • Always perform experiments in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Consult the Material Safety Data Sheet (MSDS) for this compound and the chosen solvent(s) for specific handling, storage, and disposal information.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

G prep 1. Preparation of Supersaturated Solution equil 2. Equilibration at Constant Temperature prep->equil phase_sep 3. Phase Separation (Settling of Excess Solid) equil->phase_sep sampling 4. Sample Withdrawal and Filtration phase_sep->sampling quant 5. Dilution and Quantification (e.g., HPLC) sampling->quant calc 6. Calculation of Solubility quant->calc result Solubility Data (g/100mL, mol/L) calc->result

Caption: Workflow for determining the solubility of this compound.

References

"N-Isopropylacetamide molecular structure and weight"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Isopropylacetamide: Molecular Structure, Properties, and Characterization Protocols

Introduction

This compound, a secondary amide, serves as a valuable building block in organic synthesis and holds relevance in various fields of chemical research. Its molecular structure, characterized by an isopropyl group attached to the nitrogen of an acetamide, imparts specific physicochemical properties that are of interest to researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the molecular structure, weight, and key properties of this compound. Furthermore, it details standardized experimental protocols for its synthesis and characterization by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Molecular Structure and Identifiers

The fundamental structural and identifying information for this compound is summarized in the table below. The IUPAC name for this compound is N-propan-2-ylacetamide[1].

IdentifierValue
Molecular Formula C₅H₁₁NO[2][3][4][5]
Molecular Weight 101.15 g/mol [1][6][7][8]
CAS Number 1118-69-0[2][3][6][9]
IUPAC Name N-propan-2-ylacetamide[1]
Synonyms N-(1-Methylethyl)ethanamide, 2-Acetamidopropane[2][10]
InChI InChI=1S/C5H11NO/c1-4(2)6-5(3)7/h4H,1-3H3,(H,6,7)[2][6]
InChIKey PDUSWJORWQPNRP-UHFFFAOYSA-N[2][6]
Canonical SMILES CC(C)NC(=O)C[1][3]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application in reactions, and purification.

PropertyValue
Appearance Colorless liquid[2]
Boiling Point 199.7°C at 760 mmHg[3][4][5]
Density 0.861 g/cm³[3][5]
Flash Point 100.5°C[3][4][5]
Vapor Pressure 0.337 mmHg at 25°C[3][5]
Refractive Index 1.405[4][5]
Storage Sealed in dry, Room Temperature[3][5]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are foundational for researchers working with this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the N-acetylation of isopropylamine using acetyl chloride.

Materials:

  • Isopropylamine

  • Acetyl chloride

  • Acetonitrile

  • Hydroxyapatite-supported copper(I) oxide (HAP-Cu₂O)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Deionized water

Procedure:

  • To a mixture of isopropylamine (1 mmol) and acetyl chloride (1 mmol) in acetonitrile (5 mL), add hydroxyapatite-Cu₂O (0.1 g) under an air atmosphere.

  • Reflux the reaction mixture at 50°C.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it.

  • Wash the residue with water followed by ethyl acetate (3 x 10 mL).

  • Remove the solvent from the filtrate under reduced pressure.

  • The final product can be purified by crystallization from petroleum ether or a mixture of ethyl acetate and petroleum ether, or by column chromatography on silica gel.[2]

Spectroscopic Characterization

NMR spectroscopy is essential for the structural elucidation of this compound.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (TMS).

  • Gently swirl the vial to ensure the sample is completely dissolved.

  • If any particulate matter is present, filter the solution through a Pasteur pipette with a cotton plug into a 5 mm NMR tube.

  • Cap the NMR tube and clean the exterior with a tissue dampened with acetone.[11]

¹H NMR Spectroscopy Protocol:

  • Instrument: Varian CFT-20 or equivalent[3]

  • Procedure: Acquire the ¹H NMR spectrum according to standard instrument parameters. The chemical shifts should be referenced to TMS at 0.00 ppm. Integrate the signals to determine the relative number of protons and analyze the multiplicities to deduce the proton connectivity.[11]

¹³C NMR Spectroscopy Protocol:

  • Procedure:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum with singlets for each unique carbon atom, simplifying interpretation.[8]

    • The chemical shifts should be referenced to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).[11]

    • The number of signals will indicate the number of non-equivalent carbon atoms in the molecule.[8]

IR spectroscopy is used to identify the functional groups present in this compound.

Sample Preparation (Nujol Mull):

  • Place 15-20 mg of the sample in a clean agate mortar and grind it to a fine powder.

  • Add 1-2 drops of Nujol (mineral oil) and continue to grind the mixture to a smooth, uniform paste.

  • Transfer the mull onto one IR-transparent salt plate (e.g., NaCl or KBr) and place the second plate on top, spreading the mull evenly between the plates.[1][12]

Data Acquisition:

  • Instrument: Bruker IFS 85 B FTIR spectrometer or equivalent[3]

  • Technique: Acquire the spectrum using a film technique for the Nujol mull.[3] Key vibrational bands to observe include the N-H stretch, C=O stretch (amide I), and N-H bend (amide II).

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • Instrument: HITACHI RMU-6M or similar[3]

  • Ionization Mode: Electron Ionization (EI)[3]

  • Procedure: Introduce the sample into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer for ionization and detection. The resulting mass spectrum will show the molecular ion peak and characteristic fragment ion peaks.

  • Expected Fragments: The mass spectrum of this compound typically shows a base peak at m/z 44 and other significant peaks at m/z 101 (molecular ion), 86, 42, 15, and 71.[3]

Visualizations

Logical Relationships of Chemical Identifiers

substance This compound iupac IUPAC Name: N-propan-2-ylacetamide substance->iupac cas CAS Number: 1118-69-0 substance->cas formula Molecular Formula: C₅H₁₁NO substance->formula smiles SMILES: CC(C)NC(=O)C substance->smiles inchi InChI: 1S/C5H11NO/c1-4(2)6-5(3)7/h4H,1-3H3,(H,6,7) substance->inchi weight Molecular Weight: 101.15 g/mol formula->weight calculates

Caption: Relationship between this compound and its key chemical identifiers.

Synthesis Workflow for this compound

reactants Isopropylamine + Acetyl Chloride reaction Reflux at 50°C reactants->reaction solvent_catalyst Acetonitrile, HAP-Cu₂O solvent_catalyst->reaction workup Cool, Filter, Wash with H₂O & EtOAc reaction->workup isolation Solvent Removal (Reduced Pressure) workup->isolation purification Crystallization or Column Chromatography isolation->purification product This compound purification->product start Start weigh Weigh Sample (5-50 mg) start->weigh dissolve Dissolve in Deuterated Solvent + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire FID Data transfer->acquire process Fourier Transform, Phase Correction acquire->process calibrate Calibrate Spectrum (TMS or Solvent Peak) process->calibrate analyze Analyze & Assign Signals calibrate->analyze end End analyze->end

References

Spectroscopic Analysis of N-Isopropylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for N-Isopropylacetamide. It includes quantitative data presentation, detailed experimental protocols, and visualizations to aid in the structural elucidation and analysis of this compound.

Spectroscopic Data

The following sections present the quantitative ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The data is summarized in the table below.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~7.5 - 8.0Broad Singlet1H-N-H
~3.9 - 4.1Septet (or multiplet)1H~6.8CH-(CH₃)₂
~1.9Singlet3H-CO-CH₃
~1.1Doublet6H~6.8CH-(CH₃)₂

Note: Chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS), and can vary slightly depending on the solvent and concentration used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

Chemical Shift (δ) ppmAssignment
~170C=O (Amide Carbonyl)
~41CH-(CH₃)₂
~23CO-CH₃
~22CH-(CH₃)₂

Note: ¹³C NMR spectra are typically acquired with proton decoupling, resulting in singlet peaks for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Wavenumber (cm⁻¹)IntensityVibrational Mode
~3300Strong, BroadN-H Stretch
~2970StrongC-H Stretch (sp³)
~1640StrongC=O Stretch (Amide I band)
~1550StrongN-H Bend (Amide II band)

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectroscopic data for this compound.

NMR Spectroscopy Protocol

2.1.1. Sample Preparation

  • Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

  • Standard: An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (0.00 ppm).

2.1.2. Data Acquisition

  • Instrument: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A range covering from approximately -1 to 10 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Number of Scans: 512-2048 scans, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: A range covering from approximately 0 to 200 ppm.

2.1.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios and pick the peak positions in both ¹H and ¹³C NMR spectra.

FT-IR Spectroscopy Protocol

2.2.1. Sample Preparation (Thin Film Method)

  • Dissolution: Dissolve a small amount of this compound in a volatile solvent (e.g., methylene chloride or acetone).

  • Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

  • Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.

2.2.2. Data Acquisition

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., Bruker IFS 85 B or equivalent).

  • Parameters:

    • Scan Range: Typically 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background Scan: A background spectrum of the clean, empty sample compartment should be acquired before running the sample spectrum.

2.2.3. Data Processing

  • Background Subtraction: The instrument software automatically subtracts the background spectrum from the sample spectrum.

  • Data Format: The spectrum is typically displayed as percent transmittance (%T) or absorbance versus wavenumber (cm⁻¹).

  • Peak Picking: Identify and label the wavenumbers of the major absorption bands.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the structure of this compound for NMR interpretation.

Spectroscopic_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataProcessing Data Processing cluster_Analysis Spectral Analysis Weighing Weigh Sample Dissolution Dissolve in Solvent Weighing->Dissolution Transfer Transfer to Tube/Plate Dissolution->Transfer Acquire_NMR Acquire NMR Spectrum Transfer->Acquire_NMR Acquire_IR Acquire IR Spectrum Transfer->Acquire_IR Background Acquire Background (IR) Background->Acquire_IR FT Fourier Transform (NMR) Acquire_NMR->FT Subtraction Background Subtraction (IR) Acquire_IR->Subtraction Correction Phase & Baseline Correction FT->Correction Referencing Chemical Shift Referencing Correction->Referencing Peak_Picking Peak Picking & Integration Referencing->Peak_Picking Subtraction->Peak_Picking Assignment Assign Signals to Nuclei/Bonds Peak_Picking->Assignment Interpretation Structural Interpretation Assignment->Interpretation

Diagram 1: Workflow for Spectroscopic Analysis

N_Isopropylacetamide_Structure cluster_structure This compound Structure & NMR Assignments C1 H1 H¹ (x3) C2 C1->C2 O O C2->O N N C2->N H_N Hⁿ N->H_N C3 N->C3 H3 C3->H3 C4 C⁴ C3->C4 C5 C⁵ C3->C5 H4 H⁴ (x3) H5 H⁵ (x3)

Diagram 2: this compound Structure with NMR Nuclei

The Thermoresponsive Behavior of N-Isopropylacetamide Polymers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermoresponsive behavior of N-Isopropylacetamide (NIPAM) polymers, with a particular focus on poly(N-isopropylacrylamide) (PNIPAM). This smart polymer exhibits a sharp and reversible phase transition in aqueous solutions at a Lower Critical Solution Temperature (LCST), making it a material of significant interest for a range of biomedical applications, including controlled drug delivery, tissue engineering, and biosensing.[1][2][3] This document details the synthesis, characterization, and factors influencing the thermoresponsive properties of PNIPAM, along with detailed experimental protocols and a discussion of its application in drug delivery systems.

Core Principles of Thermoresponsive Behavior

Thermoresponsive polymers are a class of "smart" materials that undergo a distinct change in their physical properties in response to a change in temperature.[4] For polymers like PNIPAM in aqueous solutions, this behavior is characterized by a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble and exists in a swollen, hydrated state. Above the LCST, the polymer becomes insoluble and undergoes a phase separation, collapsing into a more compact, dehydrated state.[5][6]

The molecular architecture of PNIPAM, consisting of a hydrophobic backbone and a hydrophilic amide group with a hydrophobic isopropyl moiety, is key to its thermoresponsive behavior.[7] At temperatures below the LCST, hydrogen bonds between the amide groups of the polymer and surrounding water molecules are favorable, leading to the dissolution of the polymer.[5] As the temperature increases, the entropy of the system increases, and the hydrophobic interactions between the isopropyl groups become dominant.[5][8] This leads to the release of bound water molecules and the collapse of the polymer chains into a globular conformation.[5][7] This transition from a hydrophilic coil to a hydrophobic globule is the fundamental basis for the diverse applications of PNIPAM.

Synthesis of Poly(N-isopropylacrylamide)

A common and straightforward method for synthesizing PNIPAM is through free-radical polymerization of the N-isopropylacrylamide monomer. A typical protocol is outlined below.

Experimental Protocol: Free-Radical Polymerization of NIPAM

Materials:

  • N-isopropylacrylamide (NIPAM) monomer

  • Ammonium persulfate (APS) or 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AMPA) as initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator (optional)

  • N,N'-methylenebis(acrylamide) (BIS) as a crosslinker (for hydrogel synthesis)

  • Distilled water

  • Nitrogen gas

Procedure:

  • Dissolve the desired amount of NIPAM monomer (and BIS if synthesizing a hydrogel) in distilled water in a reaction vessel.

  • If using an accelerator like TEMED, add it to the monomer solution.

  • Purge the solution with nitrogen gas for approximately 15-30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.[9]

  • Dissolve the initiator (APS or AMPA) in a small amount of distilled water and add it dropwise to the monomer solution while stirring.[9]

  • Maintain the reaction at a specific temperature (e.g., 80°C) for several hours to allow the polymerization to proceed.[9]

  • After the polymerization is complete, the resulting polymer can be purified by precipitation in a non-solvent such as cold methanol or by dialysis against distilled water to remove unreacted monomers and initiator.

  • The purified polymer is then typically dried to a powder by lyophilization (freeze-drying).[9]

Characterization of Thermoresponsive Behavior

Several analytical techniques are employed to characterize the thermoresponsive properties of PNIPAM, primarily to determine its LCST.

Turbidimetry using UV-Vis Spectroscopy

A simple and widely used method to determine the LCST is by measuring the change in turbidity of the polymer solution as a function of temperature.

Experimental Protocol: LCST Determination by Turbidimetry

  • Prepare a dilute aqueous solution of the PNIPAM polymer (e.g., 1 wt%).[10]

  • Place the solution in a quartz cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.

  • Set the wavelength to a value where the polymer does not have a strong absorbance, typically around 500 nm.[11]

  • Slowly increase the temperature of the solution at a controlled rate (e.g., 0.2 °C/min) to ensure thermal equilibrium.[10]

  • Record the transmittance or absorbance of the solution at regular temperature intervals.

  • The LCST is typically defined as the temperature at which a sharp decrease in transmittance (or increase in absorbance) is observed, often taken as the inflection point of the resulting curve.[10][12]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the phase transition of the polymer, providing thermodynamic information about the process.

Experimental Protocol: DSC Analysis of PNIPAM

  • Prepare a PNIPAM solution of a specific concentration.

  • Accurately weigh a small amount of the solution into a DSC pan and seal it. An empty pan is used as a reference.

  • Place the sample and reference pans in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 2°C/min or 5°C/min) over a temperature range that encompasses the LCST (e.g., -10°C to 60°C).[9][13]

  • The LCST is identified as the onset temperature of the endothermic peak in the DSC thermogram, which corresponds to the heat absorbed during the dehydration and collapse of the polymer chains.[14]

Dynamic Light Scattering (DLS)

DLS is used to measure the change in the hydrodynamic radius (size) of the polymer coils or particles as they transition through the LCST.

Experimental Protocol: DLS Analysis of PNIPAM

  • Prepare a dilute solution of the PNIPAM polymer.

  • Filter the solution to remove any dust or large aggregates.

  • Place the solution in a DLS cuvette within the instrument, which is equipped with a temperature controller.

  • Measure the hydrodynamic radius of the polymer coils at various temperatures, both below and above the expected LCST.

  • A sharp decrease in the hydrodynamic radius is observed as the temperature increases above the LCST, indicating the collapse of the polymer chains from an extended coil to a compact globule. The temperature at which this transition occurs is taken as the LCST.[15]

Factors Influencing the Lower Critical Solution Temperature

The LCST of PNIPAM, which is approximately 32°C for the homopolymer, can be tuned for specific applications by modifying the polymer's chemical structure and properties.[8]

Copolymerization

Introducing hydrophilic or hydrophobic comonomers into the PNIPAM backbone is a common strategy to adjust the LCST.

  • Hydrophilic Comonomers: Copolymerizing NIPAM with hydrophilic monomers, such as acrylamide (AAm) or acrylic acid (AAc), increases the overall hydrophilicity of the polymer. This results in a higher LCST because more thermal energy is required to overcome the polymer-water interactions.[16][17]

  • Hydrophobic Comonomers: Conversely, incorporating hydrophobic comonomers decreases the LCST, as the increased hydrophobicity facilitates the temperature-induced phase separation.

ComonomerEffect on LCSTReference
Acrylic Acid (AAc)Increases with higher AAc content[17]
Acrylamide (AAm)Increases with higher AAm content[16]
Molecular Weight

The molecular weight of PNIPAM can also influence its LCST, although the effect is most pronounced for lower molecular weight polymers. For high molecular weight PNIPAM, the LCST is largely independent of molecular weight.[1][4] However, for lower molecular weight chains, the nature of the end groups becomes more significant.[1][18]

Molecular Weight (kDa)Change in LCSTReference
18+0.6°C[1][18]
56+0.2°C[1][18]
> 200Negligible[4]
Polymer Architecture and Tacticity

The architecture of the polymer, such as linear, branched, or grafted structures, can affect the LCST.[8] Additionally, the stereochemistry (tacticity) of the polymer chain has been shown to influence the transition temperature.

Application in Drug Delivery

The thermoresponsive nature of PNIPAM makes it an excellent candidate for controlled drug delivery systems. The general mechanism involves encapsulating a therapeutic agent within a PNIPAM-based carrier (e.g., hydrogel, nanoparticle) at a temperature below the LCST, where the carrier is in its swollen state. When the temperature is raised above the LCST, the carrier collapses and releases the encapsulated drug.[6][19]

Visualizing the Drug Delivery Mechanism

The following diagram illustrates the temperature-triggered drug release from a PNIPAM-based hydrogel.

Drug_Delivery_Mechanism cluster_below_lcst Below LCST (e.g., < 32°C) cluster_above_lcst Above LCST (e.g., > 32°C) drug Drug polymer_swollen Swollen Hydrogel drug->polymer_swollen Drug Loading polymer_collapsed Collapsed Hydrogel polymer_swollen->polymer_collapsed Increase Temperature drug_released Drug polymer_collapsed->polymer_swollen Decrease Temperature polymer_collapsed->drug_released Drug Release

Caption: Thermoresponsive drug release from a PNIPAM hydrogel.

Experimental Workflow for Characterization

The following diagram outlines a typical experimental workflow for synthesizing and characterizing the thermoresponsive behavior of PNIPAM.

Experimental_Workflow synthesis PNIPAM Synthesis (Free-Radical Polymerization) purification Purification (Dialysis/Precipitation) synthesis->purification drying Drying (Lyophilization) purification->drying characterization Characterization drying->characterization turbidimetry Turbidimetry (UV-Vis) dsc DSC dls DLS

Caption: Workflow for PNIPAM synthesis and characterization.

Conclusion

This compound polymers, particularly PNIPAM, are a versatile class of thermoresponsive materials with significant potential in biomedical research and drug development. Their tunable LCST allows for the design of "smart" systems that can respond to physiological temperature changes. A thorough understanding of the principles governing their thermoresponsive behavior, coupled with robust synthesis and characterization protocols, is essential for the continued development and application of these promising polymers.

References

"hydrolysis and stability of N-Isopropylacetamide"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Hydrolysis and Stability of N-Isopropylacetamide

Introduction

This compound (CAS 1118-69-0), an organic compound featuring a secondary amide functional group, serves as a versatile chemical in various laboratory and industrial settings, including applications in drug formulation and development.[1] For researchers, scientists, and drug development professionals, a thorough understanding of its chemical stability, particularly its susceptibility to hydrolysis, is paramount. The degradation of an active pharmaceutical ingredient (API) or a key intermediate can impact potency, purity, and safety, making stability assessment a critical component of the development lifecycle.[2][3]

This technical guide provides a comprehensive overview of the hydrolysis and stability of this compound. It covers the primary degradation pathways, presents a framework for quantitative data analysis, details experimental protocols for forced degradation studies, and discusses the analytical methodologies required to develop a robust stability-indicating assay.

Chemical Stability and Degradation Pathways

This compound is generally stable under standard storage conditions.[1] However, like most amides, its primary degradation pathway is hydrolysis of the amide bond, a reaction that can be catalyzed by both acidic and basic conditions.[1][4] This process involves the cleavage of the amide linkage, yielding isopropylamine and acetic acid as the principal degradation products.[4]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the amide is first protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of isopropylamine result in the formation of acetic acid.

G cluster_acid Acid-Catalyzed Hydrolysis Mechanism NIPAM This compound ProtonatedAmide Protonated Amide NIPAM->ProtonatedAmide + H⁺ (from H₃O⁺) H3O H₃O⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate + H₂O (Nucleophilic Attack) H2O_attack H₂O ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer Internal H⁺ Transfer Products Isopropylamine + Acetic Acid ProtonTransfer->Products Elimination

Caption: Acid-catalyzed hydrolysis of this compound.

Base-Catalyzed Hydrolysis

In basic conditions, the hydrolysis proceeds via a direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the isopropylamine anion (a poor leaving group). The process is typically driven forward by the subsequent acid-base reaction where the departing amine anion is protonated by the carboxylic acid formed, or by water.

G cluster_base Base-Catalyzed Hydrolysis Mechanism NIPAM This compound TetrahedralIntermediate Tetrahedral Intermediate NIPAM->TetrahedralIntermediate + OH⁻ (Nucleophilic Attack) OH OH⁻ Products Isopropylamine + Acetate TetrahedralIntermediate->Products Elimination & Protonation H2O_protonation H₂O

Caption: Base-catalyzed hydrolysis of this compound.

Quantitative Stability Data

While the qualitative degradation pathway of this compound is well-understood based on the principles of amide chemistry, specific, publicly available quantitative kinetic data (e.g., degradation rate constants at various pH and temperature values) is limited. Forced degradation studies are designed to generate this type of data.[2][5] The results of such studies are typically summarized to facilitate comparison and modeling.

Below is a template table for the presentation of quantitative data from forced hydrolysis studies.

Stress Condition Temperature (°C) Time (hours) Degradation (%) Apparent Rate Constant (k) Reference
0.1 M HCl602, 4, 8, 12, 24DataData[Internal Study]
0.1 M NaOH600.5, 1, 2, 4, 8DataData[Internal Study]
pH 4.5 Buffer8024, 48, 72DataData[Internal Study]
pH 7.0 Buffer8024, 48, 72DataData[Internal Study]
pH 9.0 Buffer8024, 48, 72DataData[Internal Study]

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to understand degradation pathways and to develop stability-indicating analytical methods.[5] A typical protocol for assessing hydrolytic stability is detailed below. The goal is to induce a target degradation of 5-20%.[6]

Protocol: Forced Hydrolysis Study of this compound

Objective: To evaluate the stability of this compound under acidic and basic stress conditions and to identify potential degradation products.[4]

Materials:

  • This compound

  • Hydrochloric Acid (HCl), 1 M and 0.1 M

  • Sodium Hydroxide (NaOH), 1 M and 0.1 M

  • High-purity water

  • Acetonitrile or Methanol (HPLC grade)

  • pH meter

  • HPLC system with a UV or PDA detector

  • C18 HPLC column (or other suitable stationary phase)

  • Incubator or water bath

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration, typically 1 mg/mL.[6]

  • Acidic Hydrolysis:

    • Mix a volume of the stock solution with an equal volume of 0.1 M HCl in a suitable container.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH to halt the degradation reaction.

    • Dilute the neutralized samples to a suitable concentration for HPLC analysis.

    • If no significant degradation is observed, the experiment may be repeated using a higher acid concentration or temperature.

  • Basic Hydrolysis:

    • Mix a volume of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at appropriate time intervals (amide hydrolysis is often faster under basic conditions).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.

    • Dilute the neutralized samples to a suitable concentration for HPLC analysis.

  • Sample Analysis:

    • Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

    • Monitor the chromatograms for a decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products.

G cluster_workflow Forced Hydrolysis Experimental Workflow start Prepare 1 mg/mL NIPAM Stock Solution acid Acidic Stress (0.1 M HCl, 60°C) start->acid base Basic Stress (0.1 M NaOH, 60°C) start->base control Unstressed Control start->control sampling Time Point Sampling acid->sampling base->sampling analyze HPLC Analysis control->analyze neutralize Neutralize Sample sampling->neutralize neutralize->analyze end Data Interpretation: - % Degradation - Degradation Profile analyze->end

Caption: Workflow for a forced hydrolysis study.

Analytical Methodologies

The cornerstone of any stability study is a validated stability-indicating analytical method (SIAM). A SIAM is a quantitative analytical procedure used to detect changes in the properties of the drug substance and drug product over time.[7] The method must be able to accurately measure the active ingredient without interference from degradation products, process impurities, or other excipients.[7][8]

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for stability testing due to its high sensitivity, resolving power, and accuracy.[7][9] A reversed-phase HPLC method, often with a C18 column, is typically the first choice for small molecules like this compound.

Key aspects of a stability-indicating HPLC method include:

  • Specificity: The ability to resolve the this compound peak from all potential degradation products. This is confirmed by analyzing forcibly degraded samples and ensuring peak purity using techniques like photodiode array (PDA) detection.

  • Accuracy and Precision: The method must provide accurate and repeatable measurements of the analyte concentration.

  • Linearity and Range: The detector response must be linear over a defined concentration range.

  • Quantification: The method should be able to quantify both the decrease in the parent compound and the increase in major degradation products.

G cluster_logic Logic of a Stability-Indicating Method input Inject Stressed Sample separation Chromatographic Separation input->separation detection Peak Detection (UV/PDA) separation->detection check Are all peaks baseline resolved? detection->check pass Method is Stability-Indicating check->pass Yes fail Method Requires Optimization check->fail No quant Quantify Parent & Degradant Peaks pass->quant

Caption: Logical validation of a stability-indicating method.

Conclusion

The stability of this compound is governed primarily by its susceptibility to acid- and base-catalyzed hydrolysis, which results in the formation of isopropylamine and acetic acid. A comprehensive understanding of this degradation is critical for its application in research and pharmaceutical development. By employing systematic forced degradation studies and developing validated, stability-indicating analytical methods like HPLC, researchers can accurately characterize the stability profile of this compound. This knowledge is fundamental for ensuring product quality, establishing appropriate storage conditions, defining shelf-life, and meeting regulatory requirements.

References

An In-depth Technical Guide to the Synthesis of N-Isopropylacetamide from Isopropylamine and Acetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of N-isopropylacetamide, a valuable amide compound, from the reaction of isopropylamine and acetyl chloride. The synthesis proceeds via a nucleophilic acyl substitution, a fundamental and efficient reaction in organic chemistry. This guide details the reaction mechanism, provides a step-by-step experimental protocol, summarizes key quantitative data, and outlines essential safety precautions.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from isopropylamine and acetyl chloride is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of isopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. This addition is followed by the elimination of a chloride ion. The reaction produces hydrogen chloride (HCl) as a byproduct, which is typically neutralized by a base, such as triethylamine or an excess of the starting amine, to drive the reaction to completion and prevent the formation of the unreactive isopropylammonium salt.

Reaction: (CH₃)₂CHNH₂ (Isopropylamine) + CH₃COCl (Acetyl Chloride) → (CH₃)₂CHNHCOCH₃ (this compound) + HCl

Quantitative Data Summary

The physical and chemical properties of the reactants and the product are summarized below.

Table 1: Properties of Reactants and Product

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
IsopropylaminePropan-2-amine75-31-0[1][2]C₃H₉N59.11
Acetyl ChlorideEthanoyl chloride75-36-5[1][2]C₂H₃ClO78.50
This compoundN-propan-2-ylacetamide[3]1118-69-0[1][3]C₅H₁₁NO[1][4]101.15[1][3]

Table 2: Reported Reaction Conditions and Yields

MethodCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Catalytic AcetylationHydroxyapatite-Cu₂OAcetonitrile500.192[1]
Schotten-Baumann (modified)TriethylamineDichloromethane0 to 2012~89.5-100*[5]
Note: A 100% yield was reported using acetic anhydride instead of acetyl chloride under similar conditions.[5]

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound using a base to neutralize the HCl byproduct.

3.1 Materials and Reagents:

  • Isopropylamine (≥99%)

  • Acetyl chloride (≥99%)

  • Triethylamine (≥99%), dried

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

3.2 Synthesis Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.[5]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add acetyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous dichloromethane, to the stirred amine solution via an addition funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[5] The progress can be monitored by Thin Layer Chromatography (TLC).[1]

  • Quenching: Upon completion, carefully quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetyl chloride and the triethylamine hydrochloride salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Solvent Removal: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate.[6] Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator to yield the crude this compound as a colorless oil or liquid.[4][5]

  • Purification: If necessary, the crude product can be purified by vacuum distillation or column chromatography on silica gel.[1]

Mandatory Visualizations

The following diagrams illustrate the chemical reaction and the general experimental workflow.

reaction_pathway cluster_reactants Reactants cluster_products Products IPA Isopropylamine (CH₃)₂CHNH₂ NIPAM This compound (CH₃)₂CHNHCOCH₃ IPA->NIPAM + AC Acetyl Chloride CH₃COCl AC->NIPAM + TEAHCl Triethylammonium Chloride (Et)₃NH⁺Cl⁻ TEA Triethylamine (Et)₃N TEA->TEAHCl + HCl byproduct

Caption: Reaction pathway for the synthesis of this compound.

experimental_workflow start Start setup 1. Reaction Setup Dissolve Isopropylamine & Triethylamine in anhydrous DCM start->setup cool 2. Cooling Cool solution to 0°C in an ice bath setup->cool addition 3. Reagent Addition Slowly add Acetyl Chloride solution cool->addition react 4. Reaction Warm to room temperature and stir for 2-4 hours addition->react quench 5. Quenching Add NaHCO₃ solution react->quench extract 6. Workup & Extraction Separate organic layer, wash with NaHCO₃ and brine quench->extract dry 7. Drying & Concentration Dry with MgSO₄, remove solvent via rotary evaporation extract->dry purify 8. Purification (Optional) Vacuum distillation or column chromatography dry->purify end End Product (this compound) purify->end

Caption: Experimental workflow for this compound synthesis.

Safety Precautions

Handling the reagents for this synthesis requires strict adherence to safety protocols due to their hazardous nature.

  • Acetyl Chloride: Acetyl chloride is highly flammable, corrosive, and reacts violently with water.[7][8] It causes severe skin burns and eye damage.[7][9] All manipulations must be conducted in a certified chemical fume hood.[8][10] Personal protective equipment (PPE), including safety goggles, a face shield, flame-retardant lab coat, and appropriate chemical-resistant gloves, is mandatory.[7][10] Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[9][10]

  • Isopropylamine: Isopropylamine is a flammable liquid and can cause skin and eye irritation. It should be handled in a well-ventilated area, preferably a fume hood.

  • General Handling: Ensure that an eyewash station and safety shower are readily accessible.[8] Handle all chemicals in accordance with good laboratory practices.[7] Prepare for potential spills by having appropriate absorbent materials and neutralization agents on hand.

Conclusion

The synthesis of this compound from isopropylamine and acetyl chloride is a robust and high-yielding reaction. The procedure is straightforward, relying on fundamental organic chemistry principles. By following the detailed protocol and adhering to the necessary safety precautions, this compound can be reliably prepared in a laboratory setting for further use in research and development.

References

N-Isopropylacetamide: A Technical Guide to Commercial Suppliers, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on N-Isopropylacetamide, a valuable building block in organic synthesis and pharmaceutical development. This document details its commercial availability, typical purity levels, synthesis and purification protocols, and rigorous analytical methodologies for quality control.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The purity of commercially available this compound typically ranges from 95% to over 99%. For research and development purposes, it is crucial to select a grade with a purity appropriate for the intended application. The following table summarizes a selection of commercial suppliers and their offered purities for this compound.

SupplierStated Purity
ChemScene99.89%
Apollo Scientific99%
TCI Chemicalmin. 98.0 %
CymitQuimica97%
LookChem97%
American Custom Chemicals Corp.95.00%
Crysdot95+%
Synthonix, Inc.95+%
Henan Aochuang Chemical Co.,Ltd.98%

Note: This is not an exhaustive list, and purity may vary by batch. It is recommended to request a certificate of analysis (CoA) from the supplier for specific lot information.

Synthesis and Purification of this compound

A common and straightforward method for the synthesis of this compound is the N-acetylation of isopropylamine using acetyl chloride.[1] The crude product can then be purified through filtration, crystallization, or column chromatography to achieve the desired level of purity.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start Materials: - Isopropylamine - Acetyl Chloride - Acetonitrile (solvent) - Catalyst (e.g., HAP-Cu2O) reaction Reaction: - Mix reactants in acetonitrile - Reflux at 50°C - Monitor by TLC start->reaction N-acetylation filtration1 Filtration: - Cool to room temperature - Filter the reaction mixture reaction->filtration1 wash Washing: - Wash residue with water - Wash with Ethyl Acetate filtration1->wash concentration Concentration: - Remove solvent under  reduced pressure wash->concentration purification_choice Purification Method concentration->purification_choice crystallization Crystallization: - From pet ether or  EtOAc:pet ether purification_choice->crystallization If solid chromatography Column Chromatography: - Silica gel - Elute with EtOAc:pet ether purification_choice->chromatography If oil or for high purity end_product Pure this compound crystallization->end_product chromatography->end_product

Caption: Workflow for this compound Synthesis and Purification.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: In a well-ventilated fume hood, combine isopropylamine (1 mmol) and acetonitrile (5 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Acetylating Agent: Slowly add acetyl chloride (1 mmol) to the stirred solution. The reaction is exothermic, so controlled addition is recommended.

  • Catalyst (Optional): For a catalyzed reaction, add a catalytic amount of a suitable catalyst, such as hydroxyapatite-supported copper(I) oxide (0.1 g).[1]

  • Reaction: Heat the mixture to reflux at 50°C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture to remove any solids.

  • Washing: Wash the filtered residue with water and then with ethyl acetate.[1]

  • Concentration: Combine the organic filtrates and remove the solvent under reduced pressure to obtain the crude this compound.

Detailed Experimental Protocol: Purification

The crude this compound can be purified by either crystallization or column chromatography.

2.3.1. Crystallization

  • Solvent Selection: Choose a suitable solvent system for crystallization, such as petroleum ether or a mixture of ethyl acetate and petroleum ether.[1]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

2.3.2. Column Chromatography

  • Stationary Phase: Use silica gel as the stationary phase.

  • Eluent: A mixture of ethyl acetate and petroleum ether is a suitable eluent. The polarity can be adjusted to achieve optimal separation.[1]

  • Procedure: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute the product and collect the fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Methods for Purity Determination

The purity of this compound should be rigorously assessed using a combination of chromatographic and spectroscopic techniques.

Quality Control Workflow

The following diagram outlines a general workflow for the quality control analysis of this compound.

G Quality Control Workflow for this compound cluster_analysis Purity Analysis cluster_identity Identity Confirmation sample This compound Sample gcms GC-MS Analysis (Volatile Impurities) sample->gcms hplc HPLC-UV Analysis (Non-volatile Impurities & Assay) sample->hplc qnmr qNMR Analysis (Absolute Purity) sample->qnmr nmr ¹H and ¹³C NMR Spectroscopy sample->nmr ftir FTIR Spectroscopy sample->ftir report Certificate of Analysis (CoA) gcms->report hplc->report qnmr->report nmr->report ftir->report

Caption: Quality Control Workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

3.2.1. Experimental Protocol

ParameterValue
GC System Agilent 7890A or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
Injector Temperature 250°C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min
MS System Agilent 5975C or equivalent
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Scan Range m/z 35-300
High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is suitable for the quantification of this compound and the detection of non-volatile impurities.

3.3.1. Experimental Protocol

ParameterValue
HPLC System Agilent 1260 Infinity or equivalent with a UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 30:70 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and highly accurate method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte.[2][3]

3.4.1. Experimental Protocol

ParameterValue
NMR Spectrometer Bruker Avance III 400 MHz or higher field instrument
Solvent Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6)
Internal Standard A certified reference material with known purity, such as maleic acid or 1,4-dinitrobenzene. The standard should have a resonance that does not overlap with the analyte signals.
Sample Preparation Accurately weigh (to 0.01 mg) a known amount of this compound and the internal standard into an NMR tube. Add a precise volume of deuterated solvent.
Acquisition Parameters - Pulse program with a long relaxation delay (D1) of at least 5 times the longest T1 of both the analyte and the internal standard. - 90° pulse angle. - Sufficient number of scans for a high signal-to-noise ratio (>250:1 for the signals of interest).[4]
Processing - Apply a small line broadening (e.g., 0.3 Hz). - Careful phasing and baseline correction. - Integrate the non-overlapping signals of the analyte and the internal standard.
Purity Calculation The purity is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated area.[5]

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors.[6]

  • Storage: Store in a tightly closed container in a cool, dry place.[7]

  • In case of contact:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Do not induce vomiting. Seek medical attention.

    • Inhalation: Move to fresh air.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[5][6]

References

Methodological & Application

Application Notes and Protocols for N-Isopropylacetamide in Protein Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no specific published literature detailing the use of N-Isopropylacetamide as a standard reagent in protein crystallization protocols. The following application notes and protocols are therefore based on established general methodologies for screening and utilizing novel small molecule additives in protein crystallization experiments. These guidelines provide a framework for researchers to systematically evaluate the potential of this compound as a crystallization additive.

Introduction

Protein crystallization is a critical bottleneck in structural biology, essential for determining three-dimensional protein structures via X-ray crystallography. The process is often empirical, relying on screening a wide range of chemical conditions to find those that promote the formation of well-ordered crystals. Additives, which are small molecules included in the crystallization drop, can play a crucial role in promoting nucleation and crystal growth. They can influence crystallization by various mechanisms, including altering protein solubility, mediating crystal contacts, and stabilizing specific protein conformations.

This compound is a small, water-soluble amide. While not a conventional crystallization reagent, its physicochemical properties suggest it could potentially influence protein crystallization. Small amides can participate in hydrogen bonding and may interact with both the protein surface and the solvent, thereby subtly altering the energetic landscape to favor crystallization. These protocols are designed to guide the researcher in systematically exploring the utility of this compound as a novel additive in protein crystallization screens.

Data Presentation

To systematically evaluate the effect of this compound, it is crucial to maintain a structured record of experimental conditions and outcomes. The following table provides a template for organizing these data.

Table 1: Experimental Matrix for Screening this compound as an Additive

Trial IDProtein Concentration (mg/mL)Precipitant SolutionThis compound Concentration (M)Temperature (°C)Crystal Formation (Yes/No)Crystal Quality (Description)
A11020% PEG 8000, 0.1 M Tris pH 8.5, 0.2 M NaCl0.0520
A21020% PEG 8000, 0.1 M Tris pH 8.5, 0.2 M NaCl0.120
A31020% PEG 8000, 0.1 M Tris pH 8.5, 0.2 M NaCl0.220
A41020% PEG 8000, 0.1 M Tris pH 8.5, 0.2 M NaCl0.520
B1101.6 M Ammonium Sulfate, 0.1 M HEPES pH 7.50.0520
B2101.6 M Ammonium Sulfate, 0.1 M HEPES pH 7.50.120
B3101.6 M Ammonium Sulfate, 0.1 M HEPES pH 7.50.220
B4101.6 M Ammonium Sulfate, 0.1 M HEPES pH 7.50.520
...............

Experimental Protocols

The following protocols describe how to prepare stock solutions of this compound and how to incorporate it into a standard protein crystallization screening experiment using the hanging drop vapor diffusion method.

Protocol 1: Preparation of this compound Stock Solutions
  • Objective: To prepare a series of sterile-filtered stock solutions of this compound at various concentrations.

  • Materials:

    • This compound (solid)

    • Ultrapure water

    • Sterile syringe filters (0.22 µm)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Prepare a 1 M primary stock solution of this compound by dissolving the appropriate amount of solid in ultrapure water.

    • Sterile-filter the 1 M stock solution using a 0.22 µm syringe filter into a sterile container.

    • From the 1 M stock, prepare a series of dilutions (e.g., 0.5 M, 0.2 M, 0.1 M, and 0.05 M) in sterile microcentrifuge tubes using sterile ultrapure water.

    • Label all tubes clearly and store at 4°C.

Protocol 2: Screening this compound as an Additive using Hanging Drop Vapor Diffusion
  • Objective: To systematically screen the effect of different concentrations of this compound on the crystallization of a target protein.

  • Materials:

    • Purified protein solution at a known concentration

    • Precipitant solutions (from a commercial or in-house screen)

    • This compound stock solutions (from Protocol 1)

    • 24-well or 96-well crystallization plates

    • Siliconized glass cover slips

    • Sealing grease or tape

    • Pipettes and sterile tips

  • Procedure:

    • Prepare the reservoir solution in the wells of the crystallization plate. For each precipitant condition to be tested, add the precipitant solution to four separate wells.

    • To each of these four wells, add a specific concentration of the this compound stock solution to achieve the final desired additive concentration in the drop. For a 1:1 drop ratio of protein to reservoir, the concentration of the additive in the reservoir should be twice the desired final concentration in the drop.

    • On a clean, siliconized cover slip, pipette a drop of the purified protein solution (e.g., 1 µL).

    • To this protein drop, add an equal volume (e.g., 1 µL) of the reservoir solution containing the precipitant and this compound.

    • Invert the cover slip and seal the well of the crystallization plate.

    • Repeat for all desired concentrations of this compound and all precipitant conditions.

    • Incubate the plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over time.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for screening a novel additive like this compound in a protein crystallization experiment.

experimental_workflow cluster_prep Preparation cluster_setup Crystallization Setup (Vapor Diffusion) cluster_analysis Analysis prep_protein Purified Protein Solution setup_drop Prepare Drop: Protein + Reservoir Mix prep_protein->setup_drop prep_precipitant Precipitant Solutions setup_reservoir Prepare Reservoir: Precipitant + Additive prep_precipitant->setup_reservoir prep_additive This compound Stock Solutions prep_additive->setup_reservoir setup_reservoir->setup_drop setup_seal Seal Crystallization Plate setup_drop->setup_seal analysis_incubation Incubate at Constant Temperature setup_seal->analysis_incubation analysis_monitor Monitor for Crystal Growth analysis_incubation->analysis_monitor analysis_optimize Optimize Promising Conditions analysis_monitor->analysis_optimize

Caption: Workflow for screening this compound as a crystallization additive.

Theoretical Influence of a Small Amide Additive

This diagram illustrates the potential mechanisms by which a small amide additive like this compound might influence the protein crystallization process.

theoretical_influence cluster_protein Protein in Solution cluster_crystallization Crystallization Process additive This compound (Small Amide Additive) protein_solubility Altered Protein Solubility additive->protein_solubility Affects hydration shell protein_conformation Conformational Stabilization additive->protein_conformation Binds to specific sites protein_surface Modification of Surface Properties additive->protein_surface Reduces surface entropy nucleation Enhanced Nucleation protein_solubility->nucleation protein_conformation->nucleation crystal_contacts Mediation of Crystal Contacts protein_surface->crystal_contacts crystal_growth Improved Crystal Growth nucleation->crystal_growth crystal_contacts->crystal_growth

Caption: Potential mechanisms of action for a small amide additive in protein crystallization.

N-Isopropylacetamide: A Promising Alternative Cryoprotectant for Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The long-term preservation of biological samples is a cornerstone of biomedical research and the development of cell-based therapies. Cryopreservation, the process of storing cells and tissues at ultra-low temperatures, is the standard method for maintaining sample viability and function over extended periods.[1][2] The success of cryopreservation hinges on the use of cryoprotective agents (CPAs) that mitigate the lethal effects of ice crystal formation.[3] While dimethyl sulfoxide (DMSO) has been the gold standard, its inherent cytotoxicity has driven the search for safer and more effective alternatives.[4][5] N-Isopropylacetamide (NIPAM) emerges as a promising candidate in the class of N-alkylamides, offering a potential reduction in toxicity while maintaining cryoprotective efficacy.

This document provides detailed application notes on the potential use of this compound as a cryoprotectant, based on the cryoprotective properties of structurally similar N-alkylamides. It also includes generalized experimental protocols for the cryopreservation and subsequent viability assessment of biological samples, which can be adapted for the evaluation of NIPAM.

Principles of Cryopreservation and the Role of this compound

Cryopreservation aims to minimize the damaging effects of freezing, which primarily stem from the formation of intracellular and extracellular ice crystals and the resulting osmotic stress.[3][6] Cryoprotectants are essential in this process. They can be categorized as either penetrating or non-penetrating. Penetrating agents, like DMSO and likely this compound, are small molecules that can cross the cell membrane.[6]

The proposed mechanism of action for this compound as a cryoprotectant is based on its physicochemical properties and its structural similarity to other N-alkylamides like N-methylacetamide (NMA) and N-methylformamide (NMF).[4] As polar molecules, N-alkylamides can form hydrogen bonds with water, which disrupts the formation of damaging ice crystals.[4] Their ability to permeate the cell membrane allows them to protect intracellular components from freezing-induced stress. The amide group in NIPAM is polar, similar to the sulfinyl group in DMSO, which is crucial for its cryoprotective action.[4]

Comparative Efficacy of Related N-Alkylamides

Direct quantitative data on the cryoprotective efficacy of this compound is limited in publicly available literature. However, studies on the structurally similar compounds N-methylformamide (NMF) and N-methylacetamide (NMA) provide a strong rationale for investigating NIPAM. The following table summarizes a comparative study on the cryopreservation of swine sperm, highlighting the potential of N-alkylamides as effective alternatives to DMSO.

CryoprotectantConcentrationCell ProtectantPre-freezing Cell Activity (Relative to Control)Post-thaw Cell Activity (5 min)Post-thaw Cell Activity (30 min)
N-methylformamide (NMF) 7.5% (w/v)Trehalose (5.8% w/v)Similar to DMSOSimilar to DMSOSimilar to DMSO
N-methylacetamide (NMA) 7.5% (w/v)Trehalose (5.8% w/v)Similar to DMSOSimilar to DMSOSimilar to DMSO
Dimethyl sulfoxide (DMSO) 7.5% (w/v)Trehalose (5.8% w/v)ControlControlControl
N-methylformamide (NMF) 7.5% (w/v)Hydroxyethyl Starch (HES; 6% w/v)Similar to DMSOSimilar to DMSOSimilar to DMSO
N-methylacetamide (NMA) 7.5% (w/v)Hydroxyethyl Starch (HES; 6% w/v)Similar to DMSOSimilar to DMSOSimilar to DMSO
Dimethyl sulfoxide (DMSO) 7.5% (w/v)Hydroxyethyl Starch (HES; 6% w/v)ControlControlControl

Data adapted from a study on swine sperm cryopreservation.[4] The study indicated that NMF and NMA resulted in similar increases in cell activity compared to DMSO.[4]

Experimental Protocols

The following protocols provide a general framework for the cryopreservation of mammalian cells and their subsequent viability assessment. These should be optimized for specific cell types and experimental conditions when evaluating this compound as a novel cryoprotectant.

Protocol 1: General Mammalian Cell Cryopreservation

This protocol outlines the standard steps for freezing mammalian cells. A slow, controlled cooling rate is crucial for minimizing intracellular ice formation.[7]

Materials:

  • Healthy, actively growing cell culture

  • Complete growth medium

  • Fetal Bovine Serum (FBS)

  • This compound (NIPAM) or other cryoprotectant (e.g., DMSO)

  • Cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage dewar

Procedure:

  • Cell Preparation:

    • Select a cell culture in the logarithmic growth phase with high viability (>90%).

    • Harvest the cells using standard trypsinization or cell scraping methods.

    • Centrifuge the cell suspension to obtain a cell pellet.

    • Resuspend the cell pellet in cold complete growth medium to a concentration of 1x10⁶ to 5x10⁶ cells/mL.

  • Preparation of Cryopreservation Medium:

    • Prepare the cryopreservation medium on ice. A common formulation consists of:

      • 80-90% complete growth medium

      • 10-20% Fetal Bovine Serum (FBS)

      • 5-10% this compound (or other cryoprotectant)

    • The optimal concentration of NIPAM should be determined empirically, starting with a range similar to that used for DMSO (e.g., 5-10% v/v).

  • Freezing:

    • Slowly add an equal volume of the 2X cryopreservation medium to the cell suspension.

    • Gently mix and aliquot the cell suspension into pre-labeled cryovials.

    • Place the cryovials into a controlled-rate freezing container.

    • Transfer the container to a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.[7]

  • Long-Term Storage:

    • The following day, transfer the cryovials from the -80°C freezer to a liquid nitrogen dewar for long-term storage in the vapor phase (below -130°C).[7]

Cryopreservation_Workflow start Start: Healthy Cell Culture harvest Harvest and Centrifuge Cells start->harvest resuspend Resuspend Cell Pellet in Cold Growth Medium harvest->resuspend mix Mix Cell Suspension with Cryopreservation Medium resuspend->mix prepare_cpa Prepare Cryopreservation Medium (with this compound) prepare_cpa->mix aliquot Aliquot into Cryovials mix->aliquot controlled_freeze Controlled Rate Freezing (-1°C/minute in -80°C Freezer) aliquot->controlled_freeze storage Long-Term Storage in Liquid Nitrogen (<-130°C) controlled_freeze->storage end_node End: Cryopreserved Cells storage->end_node Thawing_and_Viability_Workflow start Start: Cryopreserved Vial thaw Rapid Thawing in 37°C Water Bath start->thaw transfer Transfer to Pre-warmed Growth Medium thaw->transfer centrifuge Centrifuge to Remove Cryoprotectant transfer->centrifuge resuspend Resuspend in Fresh Medium centrifuge->resuspend viability_assay Perform Viability Assay (e.g., Trypan Blue) resuspend->viability_assay culture Plate Cells for Culture resuspend->culture end_node End: Viable Cell Culture culture->end_node

References

Application Notes and Protocols: N-Isopropylacetamide (NIPA) in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Isopropylacetamide (NIPA)-based polymers, primarily poly(N-isopropylacrylamide) (PNIPAM), in the development of sophisticated drug delivery systems. The inherent thermoresponsive properties of PNIPAM, characterized by a Lower Critical Solution Temperature (LCST) around 32°C in aqueous solutions, make it an invaluable "smart" material for controlled and targeted drug release.[1] This document details the synthesis, characterization, and application of NIPA-based systems, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Principle of Thermoresponsive Drug Delivery with PNIPAM

PNIPAM undergoes a reversible phase transition from a hydrophilic, swollen state to a hydrophobic, collapsed state as the temperature increases above its LCST.[1] This unique property is harnessed for drug delivery in several ways:

  • Drug Encapsulation: Below the LCST, the hydrophilic PNIPAM hydrogel or nanoparticle can be loaded with therapeutic agents.

  • On-Demand Drug Release: When the temperature is raised above the LCST (e.g., upon injection into the body at 37°C), the polymer collapses and expels the encapsulated drug.[1]

  • Targeted Delivery: The phase transition can be tuned by copolymerization with other monomers to achieve drug release at specific physiological temperatures, such as those found in inflamed tissues or tumors.

Quantitative Data on PNIPAM-Based Drug Delivery Systems

The following tables summarize key quantitative parameters from various studies on PNIPAM-based drug delivery systems.

Table 1: Drug Loading Capacity and Encapsulation Efficiency

PNIPAM-based SystemDrugDrug Loading Capacity (%)Encapsulation Efficiency (%)Reference
PNIPAM-co-Polyacrylamide HydrogelCurcumin~65-[2]
PNIPAM-co-pGMA-Mela HydrogelIbuprofen-~35[3]
PNIPAM-co-pGMA-Mela Hydrogel5-Fluorouracil-~47[3]
PNIPAM-PU/CMC HydrogelGemcitabine76.2 ± 2.5-[4]
PNIPAM-PU/CMC Hydrogel + NIRGemcitabine83.4 ± 3.4-[4]
Porous P(NIPAm-co-AAm) HydrogelBovine Serum Albumin11.4 (as loading efficiency)-[5]
Conventional PNIPAm HydrogelBovine Serum Albumin3.5 (as loading efficiency)-[5]

Table 2: Drug Release Performance

PNIPAM-based SystemDrugRelease ConditionsCumulative Release (%)Time (h)Reference
PNIPAM-co-Polyacrylamide HydrogelCurcuminpH 5.5, 40°C~1004[2]
PNIPAM-co-pGMA-Mela HydrogelIbuprofenpH 4.0, 45°C~10012[3]
PNIPAM-co-pGMA-Mela Hydrogel5-FluorouracilpH 4.0, 45°C~10012[3]
PNIPAM-PU/CMC HydrogelGemcitabineWithout NIR2524[4]
PNIPAM-PU/CMC Hydrogel + NIRGemcitabineWith NIR7524[4]
Porous P(NIPAm-co-AAm) HydrogelBovine Serum Albumin22°C100-[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis, drug loading, and characterization of PNIPAM-based drug delivery systems.

Synthesis of PNIPAM Hydrogel via Free Radical Polymerization

This protocol describes the synthesis of a basic PNIPAM hydrogel.

Materials:

  • N-isopropylacrylamide (NIPAM) (monomer)

  • N,N'-methylenebis(acrylamide) (BIS) (cross-linker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

Procedure:

  • Dissolve NIPAM and BIS in deionized water in a reaction vessel.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add APS solution to the reaction mixture.

  • Add TEMED to initiate the polymerization.

  • Allow the polymerization to proceed at the desired temperature (typically room temperature or below) for a specified time (e.g., 24 hours).

  • The resulting hydrogel is then purified by dialysis against deionized water to remove unreacted monomers and other impurities.

G cluster_prep Solution Preparation cluster_reaction Polymerization cluster_purification Purification NIPAM NIPAM Monomer N2_Purge Nitrogen Purge (30 min) NIPAM->N2_Purge BIS BIS Cross-linker BIS->N2_Purge Water Deionized Water Water->N2_Purge Add_APS Add APS Solution N2_Purge->Add_APS Add_TEMED Add TEMED Add_APS->Add_TEMED Polymerize Polymerization (24h) Add_TEMED->Polymerize Dialysis Dialysis in DI Water Polymerize->Dialysis Final_Hydrogel Purified PNIPAM Hydrogel Dialysis->Final_Hydrogel

Figure 1: Experimental workflow for the synthesis of PNIPAM hydrogel.

Drug Loading into PNIPAM Nanoparticles

This protocol outlines a common method for loading a drug into pre-synthesized PNIPAM nanoparticles using the swelling-diffusion method.

Materials:

  • PNIPAM nanoparticles

  • Drug of interest

  • Deionized water or buffer solution

Procedure:

  • Disperse the lyophilized PNIPAM nanoparticles in an aqueous solution (water or buffer) at a temperature below the LCST (e.g., 4°C or room temperature).

  • Dissolve the drug in a suitable solvent and add it to the nanoparticle dispersion.

  • Stir the mixture for an extended period (e.g., 24 hours) at a temperature below the LCST to allow the drug to diffuse into the swollen nanoparticles.

  • To separate the drug-loaded nanoparticles from the unloaded drug, the temperature can be raised above the LCST to induce nanoparticle collapse, followed by centrifugation.

  • The supernatant containing the unloaded drug is removed, and the pellet of drug-loaded nanoparticles is collected.

  • The amount of loaded drug can be quantified by measuring the drug concentration in the supernatant using techniques like UV-Vis spectroscopy or HPLC.

G cluster_loading Drug Loading cluster_separation Separation cluster_quantification Quantification Dispersion Disperse PNIPAM NPs (T < LCST) Add_Drug Add Drug Solution Dispersion->Add_Drug Stirring Stir for 24h (T < LCST) Add_Drug->Stirring Temp_Increase Increase Temperature (T > LCST) Stirring->Temp_Increase Centrifugation Centrifugation Temp_Increase->Centrifugation Collect_Pellet Collect Drug-Loaded NPs Centrifugation->Collect_Pellet Measure_Supernatant Measure Unloaded Drug in Supernatant (UV-Vis/HPLC) Centrifugation->Measure_Supernatant Calculate_Loading Calculate Drug Loading Measure_Supernatant->Calculate_Loading

Figure 2: Workflow for drug loading into PNIPAM nanoparticles.

Characterization of PNIPAM-Based Drug Delivery Systems

Principle: DSC measures the heat flow associated with thermal transitions in a material. The LCST of PNIPAM is observed as an endothermic peak in the DSC thermogram, corresponding to the heat absorbed during the polymer's phase transition.[6]

Procedure:

  • Prepare a solution of the PNIPAM-based polymer in water or buffer at a known concentration.

  • Load the polymer solution into a DSC pan and seal it. An empty pan or a pan with the corresponding solvent is used as a reference.

  • Place the sample and reference pans in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 1°C/min) over a temperature range that encompasses the expected LCST.

  • The onset of the endothermic peak in the heat flow curve is taken as the LCST of the polymer.[7]

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size.

Procedure:

  • Prepare a dilute suspension of the PNIPAM nanoparticles in a suitable solvent (e.g., deionized water).

  • Filter the suspension to remove any dust or large aggregates.

  • Place the sample in a cuvette and insert it into the DLS instrument.

  • The instrument's laser illuminates the sample, and a detector measures the scattered light at a specific angle.

  • The software analyzes the correlation function of the scattered light intensity to determine the hydrodynamic diameter and size distribution of the nanoparticles.

  • Measurements can be performed at different temperatures to observe the change in particle size below and above the LCST.

Principle: SEM uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of its morphology.

Procedure for Hydrogels:

  • The hydrogel sample is typically freeze-dried to remove water while preserving its porous structure.

  • The dried hydrogel is fractured to expose its internal morphology.

  • The sample is mounted on an SEM stub and coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging during imaging.[8]

  • The coated sample is then placed in the SEM chamber and imaged under vacuum.

Cellular Uptake and Mechanism of Action

PNIPAM-based nanoparticles are typically taken up by cells through endocytosis. The surface properties of the nanoparticles, such as size, charge, and hydrophobicity, can influence the specific endocytic pathway (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis). Once inside the cell, the nanoparticles are often trafficked to endosomes and then lysosomes, where the acidic environment can trigger drug release for pH-responsive systems. For thermoresponsive systems, a local temperature increase can trigger intracellular drug release.

The released drug then exerts its therapeutic effect by interacting with its molecular target. For example, doxorubicin, an anticancer drug, intercalates with DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. The delivery of doxorubicin via PNIPAM nanoparticles can enhance its accumulation in tumor cells and potentially overcome multidrug resistance.[9] Similarly, siRNA delivered by PNIPAM carriers can silence target genes by mediating the degradation of their corresponding mRNA.

G cluster_cellular_env Cellular Environment cluster_intracellular Intracellular Trafficking cluster_action Mechanism of Action NP_ext Drug-Loaded PNIPAM NP Cell_Membrane Cell Membrane NP_ext->Cell_Membrane Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release (pH/Temp Triggered) Lysosome->Drug_Release Cytosol Cytosol Drug_Release->Cytosol Target Molecular Target (e.g., DNA, mRNA) Cytosol->Target Effect Therapeutic Effect (e.g., Apoptosis, Gene Silencing) Target->Effect

Figure 3: Generalized signaling pathway for cellular uptake and action of drugs delivered by PNIPAM nanoparticles.

Conclusion

This compound-based polymers, particularly PNIPAM, offer a versatile and powerful platform for the development of intelligent drug delivery systems. Their thermoresponsive nature allows for controlled and targeted drug release, potentially improving therapeutic efficacy and reducing side effects. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore and optimize PNIPAM-based systems for a wide range of biomedical applications. Further research into tailoring the polymer architecture and understanding the intricate interactions with biological systems will continue to advance this exciting field.

References

Application Notes and Protocols: N-Isopropylacetamide (NIPAAM) Hydrogels for Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N-Isopropylacetamide (NIPAAM)-based hydrogels in tissue engineering. These thermoresponsive hydrogels offer a versatile platform for a range of applications, including cell scaffolding, and controlled drug delivery, due to their unique ability to undergo a reversible sol-gel transition at a lower critical solution temperature (LCST) close to physiological temperature.

Introduction to NIPAAM Hydrogels in Tissue Engineering

This compound (NIPAAM) hydrogels are synthetic, thermoresponsive polymers that exhibit a sharp volume phase transition in response to temperature changes. Below their LCST, typically around 32°C in aqueous solutions, NIPAAM hydrogels are hydrophilic and exist in a swollen, sol state. Above the LCST, they become hydrophobic, expelling water and transitioning into a collapsed, gel state. This property is highly advantageous for tissue engineering applications as it allows for the easy mixing of cells and therapeutic agents with the hydrogel solution at room temperature and subsequent in situ gelation upon injection into the body at physiological temperature (37°C).

The properties of NIPAAM hydrogels, such as their LCST, mechanical strength, degradation rate, and biocompatibility, can be tailored by copolymerizing NIPAAM with other monomers. For instance, incorporating hydrophilic monomers can increase the LCST, while hydrophobic monomers can lower it. Biodegradable crosslinkers or copolymers can be introduced to ensure the scaffold degrades as new tissue forms.

Quantitative Data Presentation

The following tables summarize key quantitative data for various NIPAAM hydrogel formulations, providing a basis for selecting appropriate compositions for specific tissue engineering applications.

Table 1: Mechanical Properties of NIPAAM-Based Hydrogels

Hydrogel CompositionYoung's Modulus (kPa)Storage Modulus (G') (Pa)Application Focus
pNIPAAM16.5 ± 0.6-General Cell Culture
pNIPAAM-co-AAc-~100 - 970Osteogenic Differentiation
pNIPAAM/Chitosan-Enhanced vs. pNIPAAM aloneCartilage Tissue Engineering
pNIPAAM/AlginateTensile strength up to 240-General Tissue Scaffolding
pNIPAAM-PEGDA-Increases with crosslinking densityCartilage Tissue Engineering

Table 2: Swelling and Degradation Properties of NIPAAM-Based Hydrogels

Hydrogel CompositionSwelling Ratio (%)Degradation TimeKey Feature
pNIPAAMVaries with temperature and crosslinkingNon-degradableThermoresponsive swelling
p(NIPAAm-co-DMA)Dependent on DMA contentDependent on formulationTunable degradation
Dextrin-crosslinked pNIPAAMHigh~80% mass loss in 21 daysEnzymatically degradable
Poly(NDBA) copolymerSwells during degradation~14-20 days in vivoBioresorbable

Table 3: Biocompatibility of NIPAAM-Based Hydrogels

Hydrogel CompositionCell TypeCell Viability (%)Assay
pNIPAAM3T3-L1, HEK293, A549>95% (compared to control)MTT, Neutral Red
pNIPAAM-co-pGMA-Mela-Biocompatible and HemocompatibleMTT, Hemocompatibility
AMR:NIPAM (50:50)Cos-7, HEK293>60%MTT
NIPAM-PVAMelanoma cellsNon-toxic, promotes proliferationIn vitro biocompatibility tests

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis, characterization, and biological evaluation of NIPAAM hydrogels.

Synthesis of pNIPAAM Hydrogel via Free Radical Polymerization

This protocol describes the synthesis of a basic thermoresponsive pNIPAAM hydrogel.

Materials:

  • N-Isopropylacrylamide (NIPAAM) monomer

  • N,N'-methylenebis(acrylamide) (BIS) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Deionized (DI) water

Procedure:

  • Dissolve the desired amount of NIPAAM monomer and BIS crosslinker in DI water. A typical concentration is 0.5 M NIPAAM with 2 mol% BIS relative to the monomer.

  • Purge the solution with nitrogen gas for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the APS initiator (e.g., 1 mg/mL) to the solution and mix gently.

  • Add the TEMED accelerator (e.g., 10 µL/mL) to initiate the polymerization reaction.

  • Quickly transfer the solution into a mold (e.g., between two glass plates with a spacer) to form a thin sheet or into the desired shape.

  • Allow the polymerization to proceed at room temperature for at least 1 hour, or until a solid gel is formed.

  • After polymerization, carefully remove the hydrogel from the mold and wash it extensively with DI water for several days to remove any unreacted monomers and initiators. The water should be changed frequently.

Characterization Protocols

Procedure:

  • Prepare circular discs of the hydrogel of a known diameter and thickness.

  • Lyophilize the hydrogel samples to obtain their dry weight (Wd).

  • Immerse the dried hydrogel discs in DI water or phosphate-buffered saline (PBS) at a temperature below the LCST (e.g., room temperature).

  • At predetermined time intervals, remove the hydrogel from the solution, gently blot the surface with a damp filter paper to remove excess water, and weigh the swollen hydrogel (Ws).

  • Continue until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.

  • The swelling ratio is calculated using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

This protocol outlines the determination of the mechanical properties of the hydrogel using a rheometer.

Procedure:

  • Time Sweep: To determine the gelation time, place the pre-gel solution onto the rheometer plate at a temperature below the LCST. Increase the temperature to above the LCST (e.g., 37°C) and monitor the storage modulus (G') and loss modulus (G'') over time at a constant frequency and strain. The gelation point is typically identified as the crossover point where G' > G''.

  • Strain Sweep: To determine the linear viscoelastic region (LVER), perform a strain sweep at a constant frequency on the fully formed gel. The LVER is the range of strains where G' and G'' are independent of the applied strain. Subsequent measurements should be performed within this strain range.

  • Frequency Sweep: To determine the frequency-dependent behavior, perform a frequency sweep at a constant strain (within the LVER). This provides information about the hydrogel's structure and crosslinking density.

  • Data Reporting: Report the equilibrium storage modulus (G') as a measure of the hydrogel's stiffness.

Biocompatibility and Cell Viability Assays

Procedure:

  • Encapsulate cells within the NIPAAM hydrogel by mixing the cell suspension with the pre-gel solution before initiating polymerization.

  • Culture the cell-laden hydrogels in a suitable culture medium for the desired period (e.g., 1, 3, and 7 days).

  • At each time point, transfer the hydrogels to a new plate and add MTT solution (e.g., 0.5 mg/mL in serum-free medium).

  • Incubate for 2-4 hours at 37°C to allow viable cells to reduce the MTT to formazan crystals.

  • Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide or acidified isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Cell viability is proportional to the absorbance and can be expressed as a percentage relative to a control group.

Procedure:

  • Prepare a working solution of Calcein AM (for staining live cells green) and Ethidium Homodimer-1 (for staining dead cells red) in PBS. A typical concentration is 2 µM Calcein AM and 4 µM Ethidium Homodimer-1.

  • Wash the cell-laden hydrogels with PBS to remove the culture medium.

  • Incubate the hydrogels in the Live/Dead staining solution for 30-45 minutes at room temperature, protected from light. For thicker hydrogels, the incubation time may need to be increased.

  • After incubation, gently wash the hydrogels with PBS.

  • Visualize the stained cells using a fluorescence microscope with appropriate filters for green and red fluorescence.

  • Live cells will fluoresce green, while dead cells will fluoresce red. The percentage of viable cells can be quantified by counting the number of green and red cells in multiple fields of view.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways influenced by NIPAAM hydrogels in tissue engineering and provide overviews of experimental workflows.

Signaling Pathways

OsteogenesisSignaling cluster_Cell Mesenchymal Stem Cell RGD-NIPAAM RGD-modified NIPAAM Hydrogel Integrin Integrin Receptor (e.g., α5β1) RGD-NIPAAM->Integrin binds FAK FAK Integrin->FAK activates BetaCatenin β-catenin FAK->BetaCatenin promotes stabilization Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled binds LRP5_6 LRP5/6 Wnt->LRP5_6 co-receptor Dishevelled Dishevelled Frizzled->Dishevelled activates GSK3b GSK-3β Dishevelled->GSK3b inhibits GSK3b->BetaCatenin phosphorylation (degradation) Nucleus Nucleus BetaCatenin->Nucleus translocates RUNX2 RUNX2 Nucleus->RUNX2 activates Osteogenesis Osteogenic Differentiation RUNX2->Osteogenesis

ChondrogenesisSignaling cluster_Cell Mesenchymal Stem Cell TGFb TGF-β TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR binds NIPAAM_Scaffold NIPAAM Hydrogel Scaffold NIPAAM_Scaffold->TGFb presents SMAD2_3 SMAD2/3 TGFbR->SMAD2_3 phosphorylates SMAD4 SMAD4 SMAD2_3->SMAD4 complexes with SMAD_complex SMAD2/3-SMAD4 Complex Nucleus Nucleus SMAD_complex->Nucleus translocates SOX9 SOX9 Nucleus->SOX9 activates Chondrogenesis Chondrogenic Differentiation (Collagen II, Aggrecan) SOX9->Chondrogenesis

Experimental Workflows

HydrogelSynthesisWorkflow start Start dissolve Dissolve NIPAAM and BIS in DI water start->dissolve purge Purge with Nitrogen dissolve->purge add_initiator Add APS Initiator purge->add_initiator add_accelerator Add TEMED Accelerator add_initiator->add_accelerator polymerize Polymerize in Mold add_accelerator->polymerize wash Wash Hydrogel Extensively polymerize->wash end pNIPAAM Hydrogel wash->end

CellViabilityWorkflow start Start encapsulate Encapsulate Cells in NIPAAM Pre-gel Solution start->encapsulate polymerize Induce Gelation encapsulate->polymerize culture Culture Cell-Laden Hydrogels polymerize->culture stain Stain with Live/Dead Reagents culture->stain image Fluorescence Microscopy stain->image quantify Quantify Live and Dead Cells image->quantify end Cell Viability Data quantify->end

Application Note: Synthesis of Poly(N-isopropylacrylamide) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(N-isopropylacrylamide) (PNIPAM) is a thermoresponsive polymer that exhibits a sharp phase transition in aqueous solutions at its lower critical solution temperature (LCST), which is approximately 32°C.[1][2][3] Below the LCST, PNIPAM is hydrophilic and readily swells in water, while above this temperature, it becomes hydrophobic and expels water, leading to a collapsed state.[1][2] This unique property makes PNIPAM hydrogels highly attractive for a variety of biomedical applications, including controlled drug delivery, tissue engineering, and as smart sensors.[1][3][4] This application note provides a detailed protocol for the synthesis of PNIPAM hydrogels via free-radical polymerization, along with data on how synthesis parameters can be tuned to control hydrogel properties.

Experimental Protocols

Materials
  • N-isopropylacrylamide (NIPAM) (monomer)

  • N,N'-methylenebis(acrylamide) (MBA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water (solvent)

  • Phosphate-buffered saline (PBS) for swelling studies

Equipment
  • Beakers and flasks

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas source and tubing

  • Water bath or heating plate

  • Molds for hydrogel casting (e.g., glass plates with spacers, syringes)

  • Vortex mixer

  • Incubator or oven

Protocol for PNIPAM Hydrogel Synthesis

This protocol describes the synthesis of a standard PNIPAM hydrogel. The properties of the hydrogel can be tuned by varying the concentrations of the monomer, crosslinker, and initiator as detailed in the data tables below.

  • Monomer Solution Preparation: In a flask, dissolve the desired amount of NIPAM monomer and MBA crosslinker in deionized water. A typical formulation is provided in Table 1. Gently stir the solution until all components are fully dissolved.

  • Purging with Inert Gas: To remove dissolved oxygen, which can inhibit the polymerization reaction, purge the monomer solution with nitrogen or argon gas for 20-30 minutes.

  • Initiator and Accelerator Addition: While continuing to purge with inert gas, add the APS initiator to the solution and mix thoroughly. Following this, add the TEMED accelerator and mix.[5][6] TEMED accelerates the decomposition of APS to generate free radicals, thus initiating polymerization.

  • Casting and Polymerization: Quickly pour the reaction mixture into the desired molds. Seal the molds to prevent oxygen from re-entering. Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed. The polymerization time can vary depending on the specific concentrations of initiator and accelerator used.

  • Purification: After polymerization, the hydrogel will contain unreacted monomers and other small molecules. To purify the hydrogel, immerse it in a large volume of deionized water or PBS.[5] Change the water/PBS daily for several days to allow the unreacted components to diffuse out of the hydrogel network.

  • Drying (Optional): For certain characterizations, the hydrogel may need to be dried. This can be achieved by freeze-drying or by drying in a vacuum oven at a low temperature.

Data Presentation

The properties of PNIPAM hydrogels are highly dependent on the synthesis parameters. The following tables summarize the quantitative effects of key variables on the final hydrogel characteristics.

Table 1: Example Formulation for PNIPAM Hydrogel Synthesis

ComponentAmountRole
N-isopropylacrylamide (NIPAM)1.5 gMonomer
N,N'-methylenebis(acrylamide) (MBA)0.03 g (2 mol% relative to NIPAM)Crosslinker
Ammonium persulfate (APS)0.01 gInitiator
N,N,N',N'-tetramethylethylenediamine (TEMED)24 µLAccelerator
Deionized Water10 mLSolvent

Table 2: Effect of Crosslinker (MBA) Concentration on PNIPAM Hydrogel Properties

MBA Concentration (mol%)Swelling Ratio (at 25°C)Pore SizeMechanical Strength (Young's Modulus)Lower Critical Solution Temperature (LCST)
1HighLargeLow~32°C
2ModerateMediumModerate~32°C
5LowSmallHighSlightly increased and broadened transition[7]
10Very LowVery SmallVery HighBroadened transition[8]

Note: The swelling ratio is inversely proportional to the crosslinking density.[8] Higher crosslinker concentrations lead to a more rigid structure with smaller pores, which restricts water uptake but increases mechanical stability.[7][8]

Table 3: Effect of Initiator (APS) and Accelerator (TEMED) Concentration on Polymerization

Initiator/Accelerator ConcentrationPolymerization RateResulting Hydrogel Properties
LowSlowMay result in a more homogeneous network
HighFastCan lead to a heterogeneous network structure

Note: The concentrations of the initiator and accelerator primarily affect the kinetics of the polymerization reaction. Higher concentrations lead to a faster reaction but can also result in a less uniform hydrogel network.

Mandatory Visualization

G cluster_prep Solution Preparation cluster_reaction Polymerization cluster_purification Post-Processing NIPAM NIPAM Monomer Solution Monomer Solution NIPAM->Solution MBA MBA Crosslinker MBA->Solution Water Deionized Water Water->Solution Purge Purge with N2/Ar Solution->Purge Add_APS Add APS (Initiator) Purge->Add_APS Add_TEMED Add TEMED (Accelerator) Add_APS->Add_TEMED Cast Cast into Mold Add_TEMED->Cast Polymerize Polymerize at RT Cast->Polymerize Purify Purify in DI Water/PBS Polymerize->Purify Dry Dry (Optional) Purify->Dry Hydrogel PNIPAM Hydrogel Purify->Hydrogel Dry->Hydrogel

Caption: Experimental workflow for the synthesis of PNIPAM hydrogels.

G cluster_reactants Reactants cluster_initiator Initiation System cluster_polymerization Polymerization cluster_product Product NIPAM N-isopropylacrylamide (Monomer) Initiation Initiation NIPAM->Initiation MBA N,N'-methylenebis(acrylamide) (Crosslinker) Crosslinking Crosslinking MBA->Crosslinking APS Ammonium Persulfate (APS) Radicals Sulfate Free Radicals APS->Radicals accelerated by TEMED TEMED TEMED (Accelerator) Radicals->NIPAM attacks monomer Propagation Propagation Initiation->Propagation Propagation->Crosslinking Termination Termination Crosslinking->Termination Hydrogel PNIPAM Hydrogel Network Termination->Hydrogel

Caption: Signaling pathway of free-radical polymerization for PNIPAM hydrogel synthesis.

References

Application Notes and Protocols for Incorporating N-Isopropylacetamide in Stimuli-Responsive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the incorporation of N-Isopropylacetamide (NIPAM) into stimuli-responsive polymers, primarily focusing on poly(N-isopropylacrylamide) (PNIPAM). This document details the applications, quantitative data, and experimental protocols relevant to the synthesis, characterization, and utilization of these smart polymers in drug delivery and tissue engineering.

Introduction to NIPAM-Based Stimuli-Responsive Polymers

N-isopropylacrylamide (NIPAM) is a temperature-sensitive monomer that is the fundamental building block of PNIPAM, a well-studied "smart" polymer. PNIPAM exhibits a sharp phase transition in aqueous solutions at its Lower Critical Solution Temperature (LCST), which is approximately 32°C.[1][2] Below the LCST, PNIPAM is hydrophilic and soluble in water, existing in a swollen, coil-like conformation. Above the LCST, it undergoes a conformational change to a hydrophobic, collapsed globular structure, leading to its precipitation from the solution. This unique thermoresponsive behavior, occurring near physiological temperatures, makes PNIPAM and its copolymers highly attractive for a range of biomedical applications.[1][2]

By copolymerizing NIPAM with other monomers, the LCST and other properties of the resulting polymer can be tuned to suit specific applications.[1] Hydrophilic comonomers generally increase the LCST, while hydrophobic comonomers decrease it. This tunability allows for the design of polymers that respond to specific physiological conditions, making them ideal candidates for targeted drug delivery and tissue engineering scaffolds.[1][2]

Applications

Targeted Drug Delivery

PNIPAM-based nanoparticles and hydrogels are extensively explored as carriers for therapeutic agents.[3][4] The thermoresponsive nature of PNIPAM allows for triggered drug release at specific sites in the body. For instance, in cancer therapy, drug-loaded PNIPAM nanoparticles can be intravenously administered. These nanoparticles remain stable and retain their payload in the bloodstream at normal body temperature (around 37°C, which is above the LCST of pure PNIPAM, but can be tuned to be stable). Upon reaching a tumor, which often has a slightly higher temperature due to increased metabolic activity, the nanoparticles can be further triggered by localized hyperthermia to release the encapsulated drug directly at the tumor site, minimizing systemic toxicity.[4][5]

Tissue Engineering

In tissue engineering, PNIPAM-based hydrogels serve as intelligent scaffolds that can support cell growth and differentiation.[2][6] The ability of these hydrogels to transition from a solution at room temperature to a gel at body temperature makes them injectable, allowing for minimally invasive procedures.[2] Cells can be mixed with the polymer solution before injection, and upon reaching body temperature, the solution forms a 3D scaffold that encapsulates the cells, providing a supportive microenvironment for tissue regeneration.[2][7] Furthermore, the thermoresponsive surface properties of PNIPAM can be utilized for cell sheet engineering, where confluent cell sheets can be detached from the polymer surface by simply lowering the temperature, avoiding the use of enzymes that can damage the cells.

Quantitative Data

Lower Critical Solution Temperature (LCST) of PNIPAM Copolymers

The LCST of PNIPAM can be modulated by copolymerization with various monomers. The table below summarizes the effect of different comonomers on the LCST of PNIPAM.

ComonomerTypeEffect on LCSTExample LCST (°C)
Acrylic Acid (AAc)HydrophilicIncreases42 (with AAc)[8]
N,N-dimethylacrylamide (DMAAm)HydrophilicIncreases~37 (with 10 mol% DMAAm)
Butyl Methacrylate (BMA)HydrophobicDecreases~27 (with 10 mol% BMA)
Dopamine Methacrylamide (DMA)HydrophobicDecreasesDecreases with increasing DMA content[4]
N-isopropylmethacrylamide (NIPMAAm)-Increases linearly with mole fraction32 (pure PNIPAM) to 42 (pure PNIPMAAm)[9]
Drug Loading and Release from PNIPAM-Based Nanocarriers

The efficiency of drug encapsulation and the kinetics of its release are critical parameters for drug delivery systems. The following table provides data on the loading and release of Doxorubicin (DOX) from PNIPAM-based nanogels.

Nanocarrier SystemDrugLoading Efficiency (%)Release ConditionsCumulative Release (%)
PNIPAM-co-SPMA micellesDoxorubicin9.4 µg/mgpH 6.0 + UV27[10]
PNIPAM-co-SPMA micellesDoxorubicin-HCl5.5 µg/mgpH 6.068[10]
PNIPAM-co-SPMA micellesDoxorubicin-HCl5.5 µg/mgpH 6.0 + UV74[10]
pNIPAm-co-pGMA-Mela hydrogel5-Fluorouracil~47pH 4.0 / 45°C~100[11]
pNIPAm-co-pGMA-Mela hydrogelIbuprofen~35pH 4.0 / 45°C~100[11]
Poly(NIPAM-co-HEMA-co-AAm)Doxorubicin-pH 5.5, 42°C91[12]
Poly(NIPAM-co-HEMA-co-AAm)Doxorubicin-pH 7.4, 37°C33[12]
Mechanical Properties of PNIPAM-Based Hydrogels

The mechanical integrity of hydrogels is crucial for their application in tissue engineering. The table below presents the mechanical properties of various PNIPAM-based hydrogels.

Hydrogel CompositionCrosslinkerCompressive Stress (MPa)Young's Modulus (kPa)
Pure PNIPAMMBAA0.65 ± 0.2[1][13]2.3 ± 0.1[13]
Al-alginate/PNIPAMMBAA6.3 ± 0.3[1][13]185 ± 18.3[13]
Na-alginate/PNIPAMMBAA-1.4 ± 0.9[13]
PNIPAM-grafted Gelatin (high P/G ratio)--Increased with P/G ratio[3][14]
PNIPAM/Ca-alginate-0.3089 (optimal)[15]-
Alginate/PNIPAM (with Laponite)Laponite RDHigher than BIS crosslinked[16]Tunable[16]

Experimental Protocols

Synthesis of PNIPAM Hydrogel via Free-Radical Polymerization

This protocol describes a typical method for synthesizing a thermoresponsive PNIPAM hydrogel.

Materials:

  • N-isopropylacrylamide (NIPAM) monomer

  • N,N'-methylenebis(acrylamide) (MBAA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Deionized water

Procedure:

  • Dissolve a specific amount of NIPAM monomer and MBAA crosslinker in deionized water in a reaction vessel. A typical concentration is 5% w/w of NIPAM.[17]

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.[17]

  • While continuing the inert gas purge, add TEMED to the solution. TEMED accelerates the rate of free radical formation.[17]

  • Add an aqueous solution of APS to initiate the polymerization reaction.[17]

  • Stir the reaction mixture for a short period and then seal the vessel.

  • Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or below) for a specified time (typically several hours to overnight). The solution will become a viscous gel.

  • After polymerization, purify the hydrogel by immersing it in deionized water for several days, with frequent water changes, to remove any unreacted monomers and other impurities.[17]

Synthesis of PNIPAM Nanoparticles for Drug Delivery

This protocol outlines the synthesis of PNIPAM nanoparticles using precipitation polymerization.

Materials:

  • N-isopropylacrylamide (NIPAM) monomer

  • N,N'-methylenebis(acrylamide) (MBAA) as a crosslinker

  • Potassium persulfate (KPS) as an initiator

  • Deionized water

Procedure:

  • Dissolve NIPAM and MBAA in deionized water in a three-neck flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer.

  • Heat the solution to 70°C under a nitrogen atmosphere with continuous stirring.

  • Dissolve KPS in a small amount of deionized water and add it to the reaction mixture to initiate polymerization.

  • Maintain the reaction at 70°C for several hours (e.g., 4 hours).[3]

  • After the reaction, cool the dispersion to room temperature.

  • Purify the nanoparticles by repeated cycles of centrifugation and redispersion in deionized water to remove unreacted monomers and initiator.[3]

Characterization of PNIPAM Hydrogel Swelling Ratio

The swelling behavior is a key characteristic of hydrogels.

Procedure:

  • Prepare disc-shaped samples of the hydrogel of known dimensions.

  • Lyophilize (freeze-dry) the hydrogel samples to determine their dry weight (Wd).

  • Immerse the dried hydrogel samples in deionized water or a buffer solution at a specific temperature.

  • At regular time intervals, remove the hydrogel from the solution, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).

  • Continue this process until the hydrogel reaches its equilibrium swelling, where the weight no longer increases.

  • The equilibrium swelling ratio (ESR) is calculated using the following formula: ESR (%) = [(Ws - Wd) / Wd] x 100

Determination of Drug Loading Efficiency in PNIPAM Nanoparticles

This protocol uses UV-Vis spectroscopy to determine the amount of drug loaded into nanoparticles.

Procedure:

  • Prepare a calibration curve for the drug of interest by measuring the absorbance of a series of standard solutions of known concentrations at the drug's maximum absorbance wavelength (λmax).

  • Incubate a known amount of lyophilized PNIPAM nanoparticles in a drug solution of known initial concentration.

  • After a specific incubation time, separate the drug-loaded nanoparticles from the solution by centrifugation.

  • Carefully collect the supernatant, which contains the unloaded drug.

  • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the λmax of the drug.

  • Using the calibration curve, determine the concentration of the drug in the supernatant.

  • Calculate the amount of unloaded drug and subtract it from the initial amount of drug to determine the amount of drug loaded into the nanoparticles.

  • The Drug Loading Efficiency (DLE) and Drug Loading Content (DLC) can be calculated as follows: DLE (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100 DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

Visualizations

Signaling Pathways and Workflows

Stimuli_Responsive_Drug_Delivery cluster_Systemic_Circulation Systemic Circulation (37°C) cluster_Tumor_Microenvironment Tumor Microenvironment (>37°C) Nanoparticle Drug-loaded PNIPAM Nanoparticle (Collapsed) Swollen_Nanoparticle PNIPAM Nanoparticle (Swollen) Nanoparticle->Swollen_Nanoparticle EPR Effect (Passive Targeting) Drug_Release Drug Release Swollen_Nanoparticle->Drug_Release Hyperthermia (External Trigger) Cancer_Cell Cancer Cell Drug_Release->Cancer_Cell Drug Uptake Apoptosis Cell Death (Apoptosis) Cancer_Cell->Apoptosis Hydrogel_Synthesis_Workflow Start Start Monomer_Solution Prepare Monomer Solution (NIPAM, MBAA in Water) Start->Monomer_Solution Degas Degas with Nitrogen Monomer_Solution->Degas Initiation Add Initiator (APS) & Accelerator (TEMED) Degas->Initiation Polymerization Polymerization Initiation->Polymerization Purification Purify Hydrogel (Dialysis) Polymerization->Purification Characterization Characterization (Swelling, Mechanical) Purification->Characterization End End Characterization->End Logical_Relationship Temperature Temperature LCST Lower Critical Solution Temperature (LCST) Temperature->LCST Below_LCST Below LCST LCST->Below_LCST < Above_LCST Above LCST LCST->Above_LCST > Hydrophilic Hydrophilic (Swollen State) Below_LCST->Hydrophilic Hydrophobic Hydrophobic (Collapsed State) Above_LCST->Hydrophobic

References

Application Notes and Protocols: Use of N-Isopropylacetamide for Protein Stabilization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of a protein is a critical attribute that influences its function, shelf-life, and efficacy as a therapeutic agent. A variety of biophysical techniques are employed to assess protein stability, with Differential Scanning Fluorimetry (DSF) and Isothermal Chemical Denaturation (ICD) being two of the most prominent methods. These assays are invaluable for screening ligands, optimizing formulations, and understanding the fundamental principles of protein folding and stabilization.

This document provides detailed application notes and protocols for the use of N-Isopropylacetamide (NIPAM) in protein stabilization assays. While direct literature on NIPAM as a protein stabilizer is limited, its chemical structure, featuring a secondary amide and an isopropyl group, suggests potential interactions with proteins that could modulate their stability. The protocols provided herein are based on established methodologies for assessing the impact of small molecules on protein stability and can be adapted to investigate the effects of NIPAM.

Principle of Protein Stabilization by Small Molecules

Small molecules, such as this compound, can influence protein stability through various mechanisms, including:

  • Binding to specific pockets: Ligand binding to a protein's native state can increase its stability by shifting the unfolding equilibrium towards the folded state.

  • Preferential exclusion: Some small molecules are preferentially excluded from the protein surface, leading to increased hydration and stabilization of the compact native state.

  • Chemical chaperoning: Small molecules can act as chemical chaperones, assisting in the proper folding of proteins and preventing aggregation.

The stability of a protein in the presence of a compound like NIPAM can be quantified by measuring the change in its melting temperature (Tm) or the Gibbs free energy of unfolding (ΔG). An increase in Tm or ΔG indicates a stabilizing effect.

Key Protein Stabilization Assays

Differential Scanning Fluorimetry (DSF) / ThermoFluor

DSF, also known as ThermoFluor or thermal shift assay, is a high-throughput technique used to determine the thermal stability of a protein.[1][2] The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein, leading to an increase in fluorescence.[2][3] The temperature at which 50% of the protein is unfolded is the melting temperature (Tm).[3] Ligand binding that stabilizes the protein will result in a higher Tm.

Isothermal Chemical Denaturation (ICD)

ICD is a technique that measures protein stability by monitoring the unfolding of a protein at a constant temperature as a function of increasing denaturant concentration (e.g., urea or guanidinium hydrochloride).[4] This method provides a more detailed thermodynamic characterization of protein stability, including the Gibbs free energy of unfolding in the absence of denaturant (ΔG°(H₂O)).[5] A shift in the denaturation curve to higher denaturant concentrations in the presence of a ligand indicates stabilization.[4][6]

Experimental Protocols

Protocol 1: Differential Scanning Fluorimetry (DSF) with this compound

This protocol outlines the steps to assess the effect of this compound on the thermal stability of a target protein.

Materials:

  • Purified target protein (at least 95% purity)

  • This compound (NIPAM) stock solution (e.g., 1 M in assay buffer)

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • SYPRO Orange dye (5000x stock in DMSO)

  • qPCR instrument capable of monitoring fluorescence during a thermal ramp

  • Optically clear 96-well or 384-well PCR plates

Procedure:

  • Prepare a working solution of SYPRO Orange dye: Dilute the 5000x stock solution to a 200x working solution in the assay buffer.

  • Prepare protein solution: Dilute the purified protein in the assay buffer to a final concentration of 2-10 µM.

  • Prepare NIPAM dilutions: Prepare a serial dilution of the NIPAM stock solution in the assay buffer to achieve a range of final assay concentrations (e.g., 0 mM to 500 mM).

  • Set up the assay plate:

    • In each well, add the appropriate volume of NIPAM dilution or assay buffer (for the no-ligand control).

    • Add the protein solution to each well.

    • Add the 200x SYPRO Orange working solution to each well to a final concentration of 5x.

    • The final reaction volume is typically 20-25 µL.

    • Include a "no protein" control containing only the buffer, NIPAM, and dye.

  • Seal and centrifuge the plate: Seal the plate with an optically clear seal and centrifuge briefly to collect the contents at the bottom of the wells.

  • Perform the thermal melt experiment:

    • Place the plate in the qPCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C with a heating rate of 0.5-1.0 °C/minute.

    • Monitor the fluorescence of SYPRO Orange at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • Determine the Tm for each condition by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melting curve.[3]

    • Calculate the change in melting temperature (ΔTm) as: ΔTm = Tm (with NIPAM) - Tm (without NIPAM)

Protocol 2: Isothermal Chemical Denaturation (ICD) with this compound

This protocol describes how to measure the effect of this compound on the conformational stability of a protein using chemical denaturation.

Materials:

  • Purified target protein

  • This compound (NIPAM)

  • Assay buffer

  • Denaturant stock solution (e.g., 8 M Guanidinium Hydrochloride or 10 M Urea in assay buffer)

  • Fluorescence plate reader or a spectrofluorometer

  • 96-well black plates (for fluorescence measurements)

Procedure:

  • Prepare protein-NIPAM solutions: Prepare two protein solutions at a concentration of ~0.2 mg/mL in the assay buffer: one with the desired concentration of NIPAM and one without (control).

  • Prepare denaturant dilutions: In a 96-well plate, prepare a serial dilution of the denaturant stock solution with the assay buffer to create a range of denaturant concentrations.

  • Mix protein and denaturant: Add an equal volume of the protein solution (with or without NIPAM) to each well containing the denaturant dilutions. This will result in a series of wells with constant protein and NIPAM concentrations but varying denaturant concentrations.

  • Equilibrate: Incubate the plate at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2-24 hours) to allow the unfolding reaction to reach equilibrium.

  • Measure fluorescence: Measure the intrinsic tryptophan fluorescence of the protein by exciting at ~295 nm and recording the emission spectrum from 310 to 400 nm. The emission maximum will shift from ~330 nm for the folded protein to ~350 nm for the unfolded protein.

  • Data Analysis:

    • Plot the fluorescence emission maximum or the ratio of fluorescence intensities at two wavelengths (e.g., 350 nm / 330 nm) as a function of denaturant concentration.

    • Fit the data to a two-state unfolding model to determine the midpoint of the denaturation curve (Cm) and the Gibbs free energy of unfolding (ΔG°(H₂O)).

    • A positive shift in Cm and an increase in ΔG°(H₂O) in the presence of NIPAM indicate a stabilizing effect.

Data Presentation

Quantitative data from these assays should be summarized in tables for clear comparison.

Table 1: Hypothetical DSF Data for the Effect of this compound on Protein X Stability

NIPAM Concentration (mM)Tm (°C)ΔTm (°C)
0 (Control)55.2 ± 0.10.0
5056.1 ± 0.2+0.9
10057.0 ± 0.1+1.8
20058.3 ± 0.2+3.1
50060.1 ± 0.3+4.9

Table 2: Hypothetical ICD Data for the Effect of this compound on Protein Y Stability

ConditionCm (M Guanidinium HCl)ΔG°(H₂O) (kcal/mol)
Control3.5 ± 0.055.2 ± 0.2
+ 200 mM NIPAM4.1 ± 0.076.8 ± 0.3

Visualizations

Experimental Workflow Diagrams

DSF_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis P1 Prepare Protein, NIPAM, and SYPRO Orange Solutions A1 Dispense Reagents into 96-well PCR Plate P1->A1 A2 Seal and Centrifuge Plate A1->A2 M1 Perform Thermal Melt in qPCR (25°C to 95°C) A2->M1 M2 Monitor Fluorescence M1->M2 D1 Plot Fluorescence vs. Temperature M2->D1 D2 Determine Tm and ΔTm D1->D2

Caption: Workflow for the Differential Scanning Fluorimetry (DSF) assay.

ICD_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis P1 Prepare Protein-NIPAM and Denaturant Solutions A1 Mix Protein and Denaturant in 96-well Plate P1->A1 A2 Equilibrate at Constant Temperature A1->A2 M1 Measure Intrinsic Tryptophan Fluorescence A2->M1 D1 Plot Fluorescence vs. Denaturant Concentration M1->D1 D2 Determine Cm and ΔG°(H₂O) D1->D2

Caption: Workflow for the Isothermal Chemical Denaturation (ICD) assay.

Conceptual Signaling Pathway of Protein Stabilization

Protein_Stabilization cluster_unfolded Unfolded State cluster_folded Folded (Native) State U U N N U->N Folding N->U Unfolding NL N-L N->NL L L (NIPAM) L->NL

Caption: Ligand (L) binding to the native state (N) shifts the equilibrium from the unfolded state (U).

Conclusion

The application of Differential Scanning Fluorimetry and Isothermal Chemical Denaturation provides a robust framework for assessing the impact of this compound on protein stability. While specific data for NIPAM is not yet widely available, the protocols and principles outlined in this document offer a clear path for researchers to investigate its potential as a protein-stabilizing excipient. The systematic evaluation of such small molecules is crucial for the development of stable and effective protein-based therapeutics and for advancing our understanding of protein biophysics.

References

Application Notes and Protocols: N-Isopropylacetamide in Microfluidics and Biosensor Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Isopropylacetamide, primarily in its polymerized form as Poly(N-isopropylacrylamide) (PNIPAM), in the fields of microfluidics and biosensors. The unique thermoresponsive properties of PNIPAM make it a versatile "smart" material for creating dynamic and controllable micro-scale devices.

I. Application in Microfluidics: Thermoresponsive Microvalves

PNIPAM hydrogels exhibit a Lower Critical Solution Temperature (LCST) of approximately 32°C in aqueous solutions.[1] Below this temperature, the hydrogel is hydrophilic and swells by absorbing water. Above the LCST, it undergoes a conformational change, becoming hydrophobic and expelling water, which results in a significant volume reduction. This reversible swelling and deswelling behavior can be harnessed to create micro-actuators, such as microvalves, within microfluidic devices.

A compact, printable microfluidic valve can be fabricated by integrating PNIPAM hydrogel into a microchannel.[2] When the hydrogel is in its swollen state (below LCST), it physically blocks the microchannel, stopping the fluid flow. Upon heating the hydrogel above its LCST, it shrinks and opens the channel, allowing the fluid to pass. This provides a simple and effective method for controlling fluid flow in a non-mechanical manner.

Quantitative Data: PNIPAM Hydrogel Properties
PropertyValueConditionsReference
Lower Critical Solution Temperature (LCST)~32 °CIn aqueous solution[1]
Swelling Ratio (at 20°C)95 g/gP(NIPAM-co-AAc) hydrogel[3]
Deswelling Response Time~50 minsStabilization of PHMA[4]
Swelling Ratio (below LCST)~42% ene-functionalized PNIPAM[5]
Swelling Ratio (above LCST)~1.52% ene-functionalized PNIPAM[5]
Experimental Protocol: Fabrication of a PNIPAM-based Microvalve

This protocol describes the fabrication of a thermoresponsive microvalve within a Polydimethylsiloxane (PDMS) microfluidic device.

Materials:

  • N-isopropylacrylamide (NIPAM) monomer

  • N,N'-methylenebis(acrylamide) (BIS) crosslinker

  • Ammonium persulfate (APS) initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) accelerator

  • Acrylic acid (AAc) (optional, for functionalization)

  • Deionized (DI) water

  • PDMS elastomer and curing agent

  • Micro-patterned silicon wafer (mold)

Equipment:

  • Spin coater

  • Plasma cleaner

  • UV light source

  • Hot plate

  • Microscope

Procedure:

  • Microfluidic Device Fabrication (PDMS):

    • Fabricate a PDMS microfluidic device with a main channel and a side chamber for the hydrogel actuator using standard soft lithography techniques.[3]

    • The design should allow for the in-situ polymerization of the PNIPAM hydrogel.

    • Bond the PDMS device to a glass slide after plasma treatment.

  • Preparation of the Pre-gel Solution:

    • Prepare the PNIPAM pre-gel solution by dissolving NIPAM monomer (e.g., 10% w/v), BIS crosslinker (e.g., 0.4% w/v), and APS initiator (e.g., 1% w/v) in DI water.[4]

    • If functional carboxyl groups are desired for later bio-conjugation, co-polymerize with acrylic acid (e.g., 0.11% w/v).[4]

    • Degas the solution to remove dissolved oxygen.

  • In-situ Polymerization of PNIPAM Hydrogel:

    • Introduce the pre-gel solution into the designated chamber of the microfluidic device.

    • Add TEMED to accelerate the polymerization process.[4]

    • Expose the device to UV light to initiate polymerization.

    • Allow the polymerization to proceed at room temperature overnight to form the hydrogel.[4]

  • Washing and Swelling:

    • After polymerization, flush the microchannels with DI water to remove any unreacted monomers and initiators.

    • The hydrogel will swell to fill the chamber. To facilitate easy detachment and to wash out excess chemicals, alternately subject the device to heat (37°C) and cold (4°C) treatment in water for 12 hours at each temperature.[4]

  • Operation of the Microvalve:

    • Integrate a micro-heater or use an external heat source to control the temperature of the PNIPAM hydrogel.

    • Below the LCST (~32°C), the hydrogel remains swollen, blocking the channel.

    • By heating the hydrogel above the LCST, it will shrink, opening the valve and allowing fluid flow.

Experimental Workflow: Microvalve Fabrication

G cluster_0 PDMS Device Fabrication cluster_1 PNIPAM Hydrogel Preparation cluster_2 Microvalve Operation a Create SU-8 Master Mold b Pour PDMS and Cure a->b c Bond PDMS to Glass b->c e Introduce Solution into Device c->e d Prepare Pre-gel Solution (NIPAM, BIS, APS) d->e f UV Polymerization e->f g Wash and Swell Hydrogel f->g h Below LCST: Valve Closed (Swollen Hydrogel) g->h i Apply Heat (>LCST) h->i j Above LCST: Valve Open (Shrunken Hydrogel) i->j

Caption: Workflow for fabricating and operating a PNIPAM-based microvalve.

II. Application in Biosensors: Thermoresponsive Bio-interfaces

The ability of PNIPAM hydrogels to undergo a phase transition near physiological temperatures makes them excellent candidates for creating "smart" bio-interfaces in biosensors. By modifying the hydrogel with biorecognition elements (e.g., enzymes, antibodies), it is possible to create sensors where the activity or accessibility of the bioreceptor can be modulated by temperature.

For instance, a glucose biosensor can be developed by immobilizing glucose oxidase (GOx) within a PNIPAM hydrogel. The swelling and shrinking of the hydrogel can control the diffusion of glucose to the enzyme and the subsequent detection of the enzymatic reaction product.

Quantitative Data: PNIPAM-based Biosensor Performance
ParameterValueAnalyteReference
Glucose Diffusion Lag Time (DN-0%)19.01 ± 0.22 minGlucose[6]
Glucose Diffusion Lag Time (DN-75% AMPS)15.48 ± 0.15 minGlucose[6]
Reflectance Peak Shift110 nm to 150 nm3 mg/mL Glucose[7]
Volume Phase Transition Temperature (APBA-functionalized)18-20 °CNo Glucose[7]
Volume Phase Transition Temperature (APBA-functionalized)24-26 °CWith Glucose[7]
Experimental Protocol: Fabrication of a PNIPAM-based Electrochemical Glucose Biosensor

This protocol outlines the steps to fabricate an electrochemical glucose biosensor using a PNIPAM hydrogel functionalized with glucose oxidase.

Materials:

  • PNIPAM-co-Acrylic Acid (PNIPAM-co-AAc) hydrogel (synthesized as described previously)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Glucose Oxidase (GOx)

  • Phosphate Buffered Saline (PBS)

  • Gold electrode

  • Mercaptoundecanoic acid (MUA)

Equipment:

  • Potentiostat

  • Incubator

  • Centrifuge

Procedure:

  • Electrode Functionalization:

    • Clean the gold electrode surface.

    • Functionalize the electrode with a carboxylic end group by immersing it in 2 mM MUA in ethanol for 20 minutes, then wash with ethanol and dry under nitrogen.[8]

  • PNIPAM Hydrogel Functionalization with Carboxyl Groups:

    • Synthesize PNIPAM hydrogel with acrylic acid as a co-monomer to introduce carboxyl groups.

  • Activation of Carboxyl Groups (EDC/NHS Chemistry):

    • Wash the PNIPAM-co-AAc hydrogel particles thoroughly with a suitable buffer (e.g., MES buffer, pH 6.0).

    • Prepare a solution of EDC and NHS in the same buffer.

    • Incubate the hydrogel particles in the EDC/NHS solution to activate the carboxyl groups. The reaction creates a reactive NHS-ester intermediate.

  • Immobilization of Glucose Oxidase (GOx):

    • Prepare a solution of GOx in a suitable buffer (e.g., PBS, pH 7.4).

    • After the activation step, wash the hydrogel particles to remove excess EDC and NHS.

    • Immediately add the GOx solution to the activated hydrogel particles. The primary amine groups on the GOx will react with the NHS-esters on the hydrogel, forming a stable amide bond.

    • Allow the immobilization reaction to proceed for a specified time (e.g., 2 hours at room temperature or overnight at 4°C) with gentle mixing.

  • Blocking and Washing:

    • After immobilization, wash the GOx-functionalized hydrogel particles extensively with PBS to remove any non-covalently bound enzyme.

    • A blocking step with a solution of bovine serum albumin (BSA) or ethanolamine can be performed to block any remaining active NHS-esters.

  • Electrochemical Detection:

    • Deposit the GOx-functionalized PNIPAM hydrogel onto the prepared gold electrode.

    • Use an electrochemical detection method, such as amperometry, to measure the current generated by the enzymatic reaction of glucose. The current will be proportional to the glucose concentration.

Signaling Pathway: Electrochemical Glucose Detection

G cluster_0 PNIPAM Hydrogel Matrix cluster_1 Electrochemical Transduction GOx Glucose Oxidase (Immobilized) GluconicAcid Gluconic Acid + H2O2 GOx->GluconicAcid Electrode Gold Electrode Signal Amperometric Signal Electrode->Signal Current Measurement Glucose Glucose Glucose->GOx Enzymatic Oxidation GluconicAcid->Electrode H2O2 Oxidation at Electrode

References

Application Notes and Protocols for Solvent Layering Crystallization of N-Isopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the crystallization of N-Isopropylacetamide using the solvent layering technique. This method is particularly useful for obtaining high-quality single crystals suitable for X-ray diffraction and for the purification of small quantities of compounds.

Introduction to Solvent Layering Crystallization

The solvent layering (or liquid-liquid diffusion) technique is a widely used method for growing single crystals of organic compounds.[1][2] The principle relies on the slow and controlled diffusion of a "poor" solvent (anti-solvent) into a solution of the compound in a "good" solvent.[2][3] This gradual decrease in solubility of the compound induces the formation of a supersaturated solution, from which crystals can nucleate and grow.[2] The slow nature of this process is crucial for the formation of large, well-ordered crystals.[2]

Key advantages of this technique include its applicability to milligram-scale crystallizations and its ability to produce high-quality crystals for structural analysis.[2] The success of this method is highly dependent on the careful selection of the solvent system and the meticulous layering of the solvents to create a distinct interface.[2][3][4]

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing a successful crystallization protocol.

PropertyValueSource
CAS Number 1118-69-0[5][6][7][8]
Molecular Formula C5H11NO[5][6]
Molecular Weight 101.15 g/mol [5]
Appearance Colorless to pale yellow liquid[8]
Boiling Point 199.7 °C at 760 mmHg[9]
Density 0.861 g/cm³[9]
Solubility Soluble in organic solvents.[8]

Experimental Protocol: Solvent Layering Crystallization of this compound

This protocol provides a step-by-step guide for the crystallization of this compound using the solvent layering technique.

Materials and Equipment
  • This compound (minimum 97% purity)

  • High-purity solvents (e.g., HPLC grade)

  • Narrow crystallization vessel (e.g., NMR tube, small diameter test tube, or vial)[2][4]

  • Pasteur pipettes or syringes with needles

  • Watch glass or septum to cover the vessel

  • A vibration-free environment for crystal growth

Solvent Selection

The choice of solvents is the most critical parameter for successful solvent layering crystallization. The "good" solvent should readily dissolve this compound, while the "poor" solvent (anti-solvent) should be miscible with the good solvent but should not dissolve the compound. The anti-solvent should also have a lower density than the good solvent to allow for stable layering.[2][4]

Based on the amide functional group of this compound, the following solvent systems are recommended starting points:

Good Solvent (Higher Density)Poor Solvent (Anti-solvent, Lower Density)
Dichloromethane (DCM)Diethyl ether
Chloroformn-Hexane
Acetonen-Heptane
AcetonitrileToluene
MethanolDiethyl ether
Ethanoln-Hexane
Step-by-Step Procedure
  • Prepare a Saturated Solution: Dissolve a small amount of this compound (e.g., 5-20 mg) in a minimal volume of the chosen "good" solvent in the crystallization vessel.[4] Gently warm the mixture if necessary to ensure complete dissolution. The goal is to create a solution that is close to saturation at room temperature.

  • Filter the Solution (Optional but Recommended): To remove any particulate impurities that could act as unwanted nucleation sites, it is advisable to filter the solution through a small cotton plug in a Pasteur pipette or a syringe filter into a clean crystallization vessel.

  • Layer the Anti-Solvent: Carefully and slowly add the "poor" solvent (anti-solvent) on top of the this compound solution.[2] This should be done with a steady hand using a Pasteur pipette or a syringe with a needle.[2]

    • Tilt the crystallization vessel slightly.

    • Allow the anti-solvent to run down the inner wall of the vessel, just above the surface of the solution.[2]

    • Avoid disturbing the interface between the two solvent layers. A distinct boundary should be visible.[2]

    • The volume of the anti-solvent should be approximately 2-3 times the volume of the initial solution.

  • Seal and Incubate: Loosely cover the vessel with a watch glass or a septum with a needle hole to allow for very slow evaporation. Place the vessel in a location free from vibrations and temperature fluctuations.

  • Crystal Growth: Crystals will typically form at the interface of the two solvents over a period of several hours to a few days.[4] Be patient and avoid disturbing the vessel during this time.[2]

  • Harvesting the Crystals: Once crystals of a suitable size have formed, carefully remove the supernatant liquid with a pipette. The crystals can then be gently washed with a small amount of the anti-solvent and dried.

Troubleshooting
  • No crystals form: The initial solution may be too dilute. Try increasing the concentration of this compound. Alternatively, the chosen anti-solvent may have some solubility for the compound.

  • Precipitate or powder forms: This indicates that the rate of supersaturation was too rapid. To slow down the diffusion, a buffer layer of the pure "good" solvent can be carefully added on top of the initial solution before adding the anti-solvent.[4] Alternatively, the initial solution can be flash-frozen in liquid nitrogen before adding the anti-solvent.[4]

  • Oiling out: The compound may be coming out of solution as a liquid rather than a solid. This can sometimes be addressed by using a different solvent system or by lowering the crystallization temperature.

Data Presentation

The following table presents example data for the crystallization of this compound using different solvent systems. Note: These are representative values, and actual results will vary depending on the specific experimental conditions.

Solvent System (Good Solvent / Anti-solvent)This compound (mg)Good Solvent Volume (mL)Anti-solvent Volume (mL)Crystal Formation Time (days)Crystal Size (mm)Yield (%)
Dichloromethane / Diethyl ether100.51.51-20.5 - 1.0~75
Acetone / n-Hexane150.72.02-30.3 - 0.8~80
Methanol / Diethyl ether100.41.21-30.4 - 0.9~70

Visualizing the Workflow

The following diagrams illustrate the key steps and logical flow of the solvent layering crystallization technique.

experimental_workflow cluster_prep Preparation cluster_layering Layering cluster_growth Crystal Growth cluster_harvest Harvesting dissolve 1. Dissolve this compound in 'Good' Solvent filter 2. Filter Solution (Optional) dissolve->filter add_antisolvent 3. Slowly Add 'Poor' Anti-Solvent filter->add_antisolvent seal_incubate 4. Seal and Incubate (Vibration-free) add_antisolvent->seal_incubate crystal_formation 5. Crystal Formation at Interface seal_incubate->crystal_formation harvest 6. Harvest Crystals crystal_formation->harvest logical_relationship cluster_solvents Solvent System cluster_process Process good_solvent Good Solvent (High Solubility) slow_diffusion Slow Diffusion good_solvent->slow_diffusion Contains Solute poor_solvent Poor Solvent (Low Solubility, Lower Density) poor_solvent->slow_diffusion Layered on Top supersaturation Gradual Supersaturation slow_diffusion->supersaturation nucleation_growth Crystal Nucleation & Growth supersaturation->nucleation_growth high_quality_crystals High-Quality Single Crystals nucleation_growth->high_quality_crystals

References

Application Notes and Protocols for Single Solvent Crystallization of N-Isopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the single solvent crystallization method for the purification of N-Isopropylacetamide. Due to a lack of specific temperature-dependent solubility data in publicly available literature, this guide focuses on the principles of solvent selection and provides a generalized yet detailed protocol to enable researchers to develop a robust crystallization process.

Introduction to Single Solvent Crystallization

Single solvent crystallization is a fundamental and widely used technique for the purification of solid organic compounds.[1][2] The principle lies in the differential solubility of a compound in a given solvent at different temperatures. An ideal solvent for this method will dissolve the target compound sparingly at room temperature but will readily dissolve it at an elevated temperature, typically the solvent's boiling point.[1] As the saturated hot solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of crystals. Soluble impurities, ideally, remain in the cooled solvent (mother liquor), and insoluble impurities can be removed by hot filtration.[2] This process, when performed carefully, can yield a significant increase in the purity of the compound.

Physicochemical Properties of this compound

Understanding the properties of this compound is crucial for developing a suitable crystallization protocol.

PropertyValueReference
Chemical Formula C₅H₁₁NO[3]
Molecular Weight 101.15 g/mol [3][4]
Appearance Colorless to light yellow liquid or solid[5]
Boiling Point 219.5-224 °C[4]
Density 0.912 g/cm³ (at 25 °C)[4]

Solvent Selection for Crystallization

The choice of solvent is the most critical parameter for a successful single solvent crystallization. The ideal solvent should meet the following criteria:

  • High solubility at elevated temperature and low solubility at room temperature. This differential is essential for good recovery of the purified compound.

  • Does not react with the compound. The solvent should be inert.

  • Boiling point is below the melting point of the compound. This prevents the compound from "oiling out" instead of crystallizing.

  • Volatile enough to be easily removed from the crystals after filtration.

  • Non-toxic, inexpensive, and readily available.

Qualitative Solubility of this compound

Based on available information, the solubility of this compound in various solvents is summarized below. It is important to note that these are general statements and experimental verification is necessary.

SolventQualitative SolubilityRationale for Suitability
Water Slightly solubleMay be a good candidate if the solubility increases significantly with temperature.
Toluene Easily solubleMay be suitable if a suitable anti-solvent is used in a two-solvent system, or if solubility at low temperatures is sufficiently low.
Ether Easily solubleSimilar to toluene, its high volatility might be advantageous for drying but could be problematic during hot filtration.
Ethanol, Acetone, Acetonitrile Likely solubleThese polar solvents are often good candidates for recrystallizing amides.[6]
Heptane/Hexane Likely poorly solubleCan be considered as potential anti-solvents in a two-solvent system if a single solvent is not effective.

Note: The term "easily soluble" suggests that these solvents might not be ideal for single-solvent crystallization unless the solubility decreases dramatically upon cooling. Experimental testing is paramount.

Experimental Protocols

Protocol for Determining a Suitable Single Solvent

This protocol outlines the steps to experimentally identify an effective single solvent for the crystallization of this compound.

Materials:

  • This compound (impure)

  • A selection of test solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)

  • Test tubes

  • Heating apparatus (e.g., hot plate, water bath)

  • Vortex mixer

  • Cooling bath (ice-water)

Procedure:

  • Place approximately 50 mg of impure this compound into a test tube.

  • Add the test solvent dropwise at room temperature and vortex to assess solubility in the cold solvent. A good solvent should show low solubility.

  • If the compound is insoluble or sparingly soluble in the cold solvent, begin heating the mixture gently.

  • Continue adding the solvent dropwise to the hot mixture until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes.

  • Observe the formation of crystals. An ideal solvent will yield a large quantity of crystals upon cooling.

  • Repeat this procedure for a range of potential solvents to identify the most suitable one.

Protocol for Single Solvent Crystallization of this compound

This protocol describes the full procedure for purifying this compound once a suitable solvent has been identified.

Materials:

  • Impure this compound

  • Selected crystallization solvent

  • Erlenmeyer flask

  • Heating apparatus

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

Procedure:

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent dropwise while stirring until all the solid has just dissolved.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, it is necessary to perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slower cooling generally results in larger and purer crystals.[2]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[2]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor and soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. The final product can then be transferred to a watch glass for further air-drying or placed in a desiccator.

Data Presentation

The following table should be populated by the researcher during the solvent screening process to aid in the selection of the optimal crystallization solvent.

SolventSolubility at Room Temp. (qualitative)Solubility at Boiling Point (qualitative)Crystal Formation upon Cooling (qualitative)Estimated Recovery (qualitative)
Water
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Toluene
Heptane

Visualizing the Workflow

Experimental Workflow for Single Solvent Crystallization

G start Start with Impure This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Slowly Cool to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath to Maximize Crystal Formation cool->ice_bath filter Vacuum Filtration to Collect Crystals ice_bath->filter wash Wash Crystals with Ice-Cold Solvent filter->wash dry Dry the Purified Crystals wash->dry end Pure this compound Crystals dry->end G start Select a Test Solvent test_cold Test Solubility in Cold Solvent start->test_cold is_soluble_cold Is it soluble? test_cold->is_soluble_cold test_hot Test Solubility in Hot Solvent is_soluble_cold->test_hot No bad_solvent Unsuitable Solvent is_soluble_cold->bad_solvent Yes is_soluble_hot Is it soluble? test_hot->is_soluble_hot cool_solution Cool the Solution is_soluble_hot->cool_solution Yes is_soluble_hot->bad_solvent No crystals_form Do Crystals Form? cool_solution->crystals_form good_solvent Potentially Good Single Solvent crystals_form->good_solvent Yes crystals_form->bad_solvent No

References

Troubleshooting & Optimization

"troubleshooting N-Isopropylacetamide synthesis low yield"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of N-Isopropylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low yield in this compound synthesis?

A low yield in this compound synthesis can stem from several factors. Key issues include suboptimal reaction conditions, the purity of starting materials, and losses during product workup and purification. Specific common causes include:

  • Hydrolysis of the Acylating Agent: Acetyl chloride and acetic anhydride are highly reactive and susceptible to hydrolysis if moisture is present in the reaction setup.[1][2][3][4]

  • Formation of Byproducts: Side reactions, such as the formation of diacetylated products, can reduce the yield of the desired this compound.[8][]

  • Inadequate Temperature Control: The reaction of amines with acyl chlorides is often exothermic.[] Poor temperature control can lead to side reactions and reduced yield.

  • Losses During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and crystallization steps if not performed carefully.

Q2: Which acylating agent is better for this synthesis, acetyl chloride or acetic anhydride?

Both acetyl chloride and acetic anhydride are effective for the N-acylation of amines.[10][11]

  • Acetic anhydride is less reactive than acetyl chloride and may require heating or a catalyst to achieve a good reaction rate.[][14] The byproduct is acetic acid, which is less corrosive than HCl but still requires neutralization. A key advantage is that it is less sensitive to trace amounts of water.

The choice often depends on the specific reaction conditions, available equipment, and the scale of the synthesis.

Q3: Can I use an inorganic base like sodium hydroxide?

Yes, an inorganic base like sodium hydroxide (NaOH) can be used, typically in a biphasic system known as the Schotten-Baumann reaction condition.[6][15][16][17] In this setup, the reaction is carried out in a two-phase system of an organic solvent (like dichloromethane or diethyl ether) and an aqueous solution of the base.[16][17] The base in the aqueous phase neutralizes the HCl generated, preventing the protonation of the amine starting material and driving the reaction forward.[15][17] This method can be very effective in minimizing side reactions like the hydrolysis of the acyl chloride.[15]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Poor Quality of Starting Materials Ensure isopropylamine is pure and the acylating agent (acetyl chloride or acetic anhydride) has not decomposed. Use freshly opened or distilled reagents if possible.
Presence of Moisture Dry all glassware thoroughly before use. Use anhydrous solvents to prevent the hydrolysis of the acylating agent, especially when using acetyl chloride.[1]
Incorrect Stoichiometry Carefully check the molar equivalents of all reagents. Ensure at least one equivalent of base is used to neutralize the acid byproduct.[5]
Inadequate Mixing Ensure vigorous stirring, especially in biphasic reactions (Schotten-Baumann conditions), to facilitate contact between reactants in different phases.
Low Reaction Temperature If the reaction is sluggish, consider a moderate increase in temperature. However, be cautious as excessive heat can promote side reactions.
Issue 2: Presence of Significant Impurities
Potential Cause Troubleshooting Step
Di-acetylation of Isopropylamine This can occur with primary amines, especially with an excess of the acylating agent and higher temperatures.[8] Use a 1:1 molar ratio of isopropylamine to the acylating agent or a slight excess of the amine. Add the acylating agent dropwise to the amine solution to maintain a low concentration of the acylating agent.
Unreacted Starting Materials Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding a small amount of additional acylating agent. If the starting amine is still present, ensure sufficient base has been added.
Hydrolysis of Acylating Agent If using acetyl chloride, the corresponding carboxylic acid (acetic acid) may be present as an impurity. Ensure anhydrous conditions and efficient mixing with the base to minimize this.[3]
Issue 3: Significant Product Loss During Workup and Purification
Potential Cause Troubleshooting Step
Product Dissolved in Aqueous Layer This compound has some solubility in water. Minimize the volume of water used for washing. Back-extract the aqueous washes with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover dissolved product.
Incomplete Extraction Perform multiple extractions with the organic solvent to ensure all the product is transferred from the aqueous phase.
Losses During Crystallization Avoid using an excessive amount of solvent for recrystallization. Cool the solution slowly to maximize crystal formation. Wash the collected crystals with a minimal amount of cold solvent.

Experimental Protocols

Protocol 1: Synthesis of this compound using Acetyl Chloride and a Catalyst

This protocol is adapted from a high-yield synthesis reported in the Journal of the Iranian Chemical Society.[18]

Materials:

  • Isopropylamine (1 mmol)

  • Acetyl chloride (1 mmol)

  • Acetonitrile (5 mL)

  • Hydroxyapatite-supported copper(I) oxide (HAP-Cu2O) (0.1 g)

  • Ethyl acetate (EtOAc)

  • Petroleum ether (Pet ether)

  • Water

Procedure:

  • To a mixture of isopropylamine (1 mmol) and acetyl chloride (1 mmol) in acetonitrile (5 mL), add hydroxyapatite-Cu2O (0.1 g) under an air atmosphere.[18]

  • Reflux the reaction mixture at 50 °C. Monitor the progress of the reaction using TLC.[18]

  • Upon completion, cool the reaction mixture to room temperature and filter.[18]

  • Wash the residue with water followed by EtOAc (3 x 10 mL).[18]

  • Remove the solvent under reduced pressure.[18]

  • The crude product can be purified by crystallization from petroleum ether or a mixture of EtOAc and petroleum ether, or by column chromatography on silica gel.[18]

Reported Yield: 92%[18]

Protocol 2: General Schotten-Baumann Synthesis of this compound

This is a general procedure for the acylation of a primary amine using Schotten-Baumann conditions.

Materials:

  • Isopropylamine

  • Acetyl chloride

  • Dichloromethane (or other suitable organic solvent)

  • 10% aqueous sodium hydroxide solution

Procedure:

  • Dissolve isopropylamine in dichloromethane in a flask equipped with a stir bar.

  • Cool the solution in an ice bath.

  • In a separate container, prepare a 10% aqueous solution of sodium hydroxide.

  • Add the acetyl chloride dropwise to the stirred isopropylamine solution.

  • Simultaneously, add the aqueous sodium hydroxide solution dropwise to maintain a basic pH (around 10-12).[15]

  • After the addition is complete, continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Filter and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary

The following table summarizes various reported conditions for the N-acylation of amines, which can be adapted for the synthesis of this compound.

Acylating AgentAmineBase/CatalystSolventTemperatureYieldReference
Acetyl chlorideGeneral aminesHydroxyapatite-Cu2OAcetonitrile50 °C92%[18]
Acetyl chlorideGeneral aminesSodium Acetate/TriethylamineBrineRoom Temp.Excellent[13]
Acetic anhydrideGeneral aminesNone (catalyst-free)Solvent-freeNot specifiedGood to Excellent[11]
Acetyl chlorideGeneral aminesIodineSolvent-freeRoom Temp.High[2]

Visual Guides

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_reagents 1. Check Starting Materials - Purity of Isopropylamine - Purity of Acylating Agent start->check_reagents anhydrous_conditions 2. Verify Anhydrous Conditions - Dry Glassware? - Anhydrous Solvent? check_reagents->anhydrous_conditions Reagents OK purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Issue Found reaction_params 3. Review Reaction Parameters - Correct Stoichiometry? - Adequate Base? - Temperature Control? anhydrous_conditions->reaction_params Conditions Dry dry_system Dry Glassware & Use Anhydrous Solvents anhydrous_conditions->dry_system Moisture Present workup_procedure 4. Analyze Workup & Purification - Emulsion Formation? - Excessive Washing? - Recrystallization Solvent Volume? reaction_params->workup_procedure Parameters Correct adjust_params Adjust Stoichiometry/Base/Temp. reaction_params->adjust_params Error Identified side_reactions 5. Investigate Side Reactions - Di-acetylation? - Hydrolysis of Acylating Agent? workup_procedure->side_reactions Workup Optimized optimize_workup Optimize Extraction/Crystallization workup_procedure->optimize_workup Losses Identified solution Problem Solved side_reactions->solution Side Reactions Minimized modify_conditions - Use 1:1 Reactant Ratio - Dropwise Addition side_reactions->modify_conditions Side Products Detected purify_reagents->anhydrous_conditions dry_system->reaction_params adjust_params->workup_procedure optimize_workup->side_reactions modify_conditions->solution

Caption: A flowchart for systematically troubleshooting low yields.

This compound Synthesis Pathway and Side Reactions

Reaction_Pathway Synthesis of this compound: Main and Side Reactions cluster_main Main Reaction cluster_side Potential Side Reactions isopropylamine Isopropylamine (CH3)2CHNH2 product This compound (CH3)2CHNHCOCH3 isopropylamine->product + Acetyl Chloride amine_salt Isopropylammonium Chloride (CH3)2CHNH3+Cl- isopropylamine->amine_salt + HCl (no base) acetyl_chloride Acetyl Chloride CH3COCl acetyl_chloride->product hydrolysis Acetic Acid CH3COOH acetyl_chloride->hydrolysis + H2O (moisture) hcl HCl diacetylation Di-acetylation Product (CH3)2CHN(COCH3)2 product->diacetylation + Acetyl Chloride (excess)

Caption: The desired reaction pathway and common side reactions.

References

Technical Support Center: Optimizing N-Isopropylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-isopropylacetamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor quality of reagents: Degradation of starting materials (isopropylamine, acetyl chloride, or acetic anhydride) can impede the reaction. 2. Inadequate reaction temperature: The reaction may be too slow at low temperatures or side reactions may dominate at excessively high temperatures. 3. Inefficient mixing: Poor stirring can lead to localized concentration gradients and incomplete reaction. 4. Presence of moisture: Acetyl chloride and acetic anhydride are sensitive to water, which can lead to their decomposition.1. Verify reagent purity: Use freshly opened or properly stored reagents. Consider purification of starting materials if quality is uncertain. 2. Optimize temperature: For the reaction with acetyl chloride, maintain a temperature of around 50°C.[1] For the reaction with acetic anhydride, start with cooling in an ice bath and then allow the reaction to proceed at room temperature.[2] 3. Ensure vigorous stirring: Use an appropriate stir bar and stir plate speed to ensure the reaction mixture is homogeneous. 4. Use anhydrous conditions: Dry all glassware before use and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary.
Presence of Impurities in the Final Product 1. Incomplete reaction: Unreacted starting materials may remain. 2. Side reactions: Formation of byproducts such as diacetamide from the reaction of the product with excess acetylating agent. 3. Hydrolysis of acetylating agent: Reaction of acetyl chloride or acetic anhydride with water to form acetic acid.1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion.[1] 2. Control stoichiometry: Use appropriate molar ratios of reactants. For the reaction with acetic anhydride, using an excess of the amine and a base like triethylamine can help consume the acetylating agent.[2] 3. Purify the product: Recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) or column chromatography can be used to remove impurities.[1]
Reaction Fails to Start 1. Inactive catalyst: If using a catalyst like hydroxyapatite-supported copper(I) oxide, it may not be active. 2. Low reaction temperature: The activation energy for the reaction may not be met.1. Check catalyst activity: Ensure the catalyst is properly prepared and stored. Consider using a fresh batch of catalyst. 2. Gradually increase temperature: Slowly warm the reaction mixture while monitoring for any signs of reaction.
Exothermic Reaction is Difficult to Control 1. Rate of reagent addition is too fast: Rapid addition of the acetylating agent to the amine can cause a rapid increase in temperature.1. Slow, dropwise addition: Add the acetylating agent (acetyl chloride or acetic anhydride) to the solution of isopropylamine slowly and with efficient cooling (e.g., in an ice bath).[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and straightforward methods involve the N-acetylation of isopropylamine using either acetyl chloride or acetic anhydride as the acetylating agent.[1][2]

Q2: What is the role of a base, such as triethylamine, in the synthesis?

A2: A base is used to neutralize the hydrochloric acid (HCl) or acetic acid that is formed as a byproduct of the reaction between isopropylamine and acetyl chloride or acetic anhydride, respectively.[2] This prevents the protonation of the starting amine, which would render it unreactive.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be visualized.

Q4: What are the typical purification methods for this compound?

A4: After the reaction is complete, the product can be purified by filtration to remove any solid byproducts or catalysts, followed by washing with water and an organic solvent like ethyl acetate.[1] Further purification can be achieved by removing the solvent under reduced pressure and then performing crystallization from a suitable solvent like petroleum ether or an ethyl acetate/petroleum ether mixture, or by column chromatography.[1]

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Acetyl chloride and acetic anhydride are corrosive and react violently with water. Isopropylamine is a volatile and flammable liquid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Experimental Protocols

Method 1: Synthesis using Acetyl Chloride

This protocol is adapted from a general procedure for N-acetylation of amines.[1]

Materials:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Isopropylamine59.111~0.073 mL
Acetyl Chloride78.501~0.071 mL
Acetonitrile--5 mL
Hydroxyapatite-Cu2O--0.1 g

Procedure:

  • To a mixture of isopropylamine (1 mmol) and acetyl chloride (1 mmol) in acetonitrile (5 mL), add hydroxyapatite-Cu2O (0.1 g) under an air atmosphere.

  • Reflux the reaction mixture at 50°C.

  • Monitor the progress of the reaction using TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter.

  • Wash the residue with water followed by ethyl acetate (3 x 10 mL).

  • Remove the solvent from the combined organic phases under reduced pressure.

  • The final product can be further purified by crystallization from petroleum ether or an ethyl acetate/petroleum ether mixture, or by column chromatography.

Method 2: Synthesis using Acetic Anhydride

This protocol is based on a preparation example for this compound.[2]

Materials:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Isopropylamine59.1184.75.0 g
Triethylamine101.19126.712.8 g (~17.6 mL)
Acetic Anhydride102.09169.417.3 g (~16.0 mL)
Dichloromethane--50 mL
Ethyl Acetate--100 mL
Potassium Carbonate--20 g

Procedure:

  • Dissolve isopropylamine (5.0 g, 84.7 mmol) and triethylamine (12.8 g, 126.7 mmol) in dichloromethane (50 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (17.3 g, 169.4 mmol).

  • After the addition is complete, warm the mixture to room temperature and stir for 12 hours.

  • Remove the solvent by reduced pressure distillation.

  • To the residue, add ethyl acetate (100 mL) and potassium carbonate (20 g).

  • Stir the mixture, filter, and concentrate the filtrate to obtain the product.

Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent1 Isopropylamine mix Mix Reagents reagent1->mix reagent2 Acetylating Agent (Acetyl Chloride or Acetic Anhydride) reagent2->mix solvent Solvent (e.g., Acetonitrile or Dichloromethane) solvent->mix base Base (optional) (e.g., Triethylamine) base->mix react Control Temperature & Stir mix->react filter Filter react->filter wash Wash filter->wash concentrate Concentrate wash->concentrate purify Purify (Crystallization or Chromatography) concentrate->purify product This compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low or No Yield? check_reagents Check Reagent Quality start->check_reagents Yes impurity Impurities Present? start->impurity No check_temp Verify Reaction Temperature check_reagents->check_temp check_conditions Check Reaction Conditions (Stirring, Atmosphere) check_temp->check_conditions check_conditions->impurity failure Re-evaluate Protocol check_conditions->failure monitor_reaction Monitor Reaction with TLC impurity->monitor_reaction Yes success Successful Synthesis impurity->success No adjust_stoichiometry Adjust Stoichiometry monitor_reaction->adjust_stoichiometry purify_product Purify Product adjust_stoichiometry->purify_product purify_product->success purify_product->failure If still impure

Caption: Troubleshooting logic for optimizing this compound synthesis.

References

Technical Support Center: N-Isopropylacetamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of N-Isopropylacetamide post-synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: Following synthesis, this compound can be purified using several standard laboratory techniques. The most common methods include:

  • Recrystallization: Effective for solid crude products to remove impurities that have different solubilities. Solvents such as petroleum ether or a mixture of ethyl acetate and petroleum ether have been successfully used.[1][2]

  • Column Chromatography: A versatile method for separating the target compound from impurities based on differential adsorption to a stationary phase. Silica gel is a common stationary phase, with eluents like ethyl acetate/petroleum ether mixtures.[1][3]

  • Distillation: Suitable for purifying liquid this compound, especially for removing non-volatile impurities or solvents with significantly different boiling points.[2][4]

Q2: What are the potential impurities in a typical this compound synthesis?

A2: Impurities will vary based on the synthetic route but commonly include:

  • Unreacted Starting Materials: Such as isopropylamine, acetyl chloride, or acetic anhydride.[5]

  • Byproducts: Salts formed during the reaction (e.g., triethylammonium chloride if triethylamine is used as a base).[2]

  • Solvents: Residual solvents from the reaction or initial work-up, like dichloromethane, ethyl acetate, or acetonitrile.[1][2]

  • Over-acylated Products: Although less common, di-acylated byproducts could potentially form.

Q3: How do I select the most appropriate purification method?

A3: The choice of purification method depends on the state of your crude product and the nature of the impurities. A general approach is outlined in the decision tree diagram below.

  • For liquid crude products containing non-volatile impurities: Distillation is often the most efficient method.[4]

  • For solid crude products: Recrystallization is a good first choice if a suitable solvent system can be identified.

  • For complex mixtures or when high purity is required: Column chromatography offers the best separation capabilities.[6] It is often preceded by a preliminary analysis using Thin-Layer Chromatography (TLC) to determine the optimal solvent system.[7]

Q4: What physical properties of this compound are important for purification?

A4: Key physical properties that influence the choice and execution of purification methods are summarized in the table below. The compound is a colorless to pale yellow liquid and is slightly soluble in water but readily soluble in most organic solvents.[4][8]

Data Presentation: Physical Properties

PropertyValueSignificance for Purification
Molecular Formula C5H11NO[1]---
Molecular Weight 101.15 g/mol [1][4]---
Appearance Colorless to pale yellow liquid[8][9]Visual aid in assessing purity.
Boiling Point 170-224 °C (at 760 mmHg)[4][5][10]Critical for purification by distillation. The wide range suggests variability based on purity and measurement conditions.
Density ~0.9 g/cm³[4][10]Useful for calculating mass/volume and in solvent extraction steps.
Solubility Slightly soluble in water; soluble in organic solvents (e.g., ether, toluene).[4][8]Essential for selecting solvents for recrystallization, chromatography, and extractions.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a standard procedure for purifying this compound using silica gel column chromatography.[3]

  • TLC Analysis: First, determine an optimal solvent system using TLC. A good system (e.g., ethyl acetate/hexane mixture) should provide a retention factor (Rf) of ~0.3-0.4 for this compound.[7]

  • Column Packing:

    • Select a column of appropriate size (a 20:1 to 50:1 ratio of silica gel to crude product by weight is common).[3]

    • Prepare a slurry of silica gel in the least polar eluent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed to prevent disruption.[3]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column.[6]

    • Dry Loading: If the sample is not soluble in the eluent, dissolve it in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent. Add the resulting free-flowing powder to the column.[6][7]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the product.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble at high temperatures but poorly soluble at low temperatures. Petroleum ether or ethyl acetate/petroleum ether mixtures are good starting points.[1]

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting Guide

Q: My compound is not separating from an impurity during column chromatography.

A: This indicates a suboptimal solvent system or column setup.

  • Solution 1: Re-evaluate your solvent system using TLC. Try a less polar system or a different combination of solvents (e.g., ether/hexane instead of ethyl acetate/hexane).[11]

  • Solution 2: Ensure the column was packed correctly to avoid channeling. The silica bed should be uniform and free of cracks.[7]

  • Solution 3: Check if the column is overloaded. Using too much crude sample for the amount of silica will result in poor separation.[7]

Q: My this compound product will not crystallize.

A: Crystallization issues can arise from several factors.

  • Solution 1: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration.

  • Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal.

  • Solution 3: The product may be an oil at room temperature. Try using a lower-boiling point solvent and cooling the solution to a lower temperature.

  • Solution 4: Purity may be too low. An initial purification by column chromatography might be necessary before attempting recrystallization.

Q: During distillation, the temperature is fluctuating.

A: Temperature fluctuations can indicate an issue with the setup or pressure.

  • Solution 1: Ensure the distillation apparatus is well-insulated.

  • Solution 2: If performing vacuum distillation, check for leaks in the system that could cause pressure fluctuations.

  • Solution 3: Ensure the heating mantle is providing consistent heat and that the liquid is boiling smoothly (use a stir bar or boiling chips).

Visualizations

Purifcation_Workflow Start Crude this compound (Post-Synthesis) Workup Aqueous Work-up (e.g., Washing) Start->Workup SolventRemoval Solvent Removal (Reduced Pressure) Workup->SolventRemoval CrudeProduct Crude Product SolventRemoval->CrudeProduct Purification Purification Step CrudeProduct->Purification Distillation Distillation Purification->Distillation  Liquid & Non-volatile Impurities Column Column Chromatography Purification->Column  Complex Mixture / High Purity Needed Recrystallization Recrystallization Purification->Recrystallization  Solid Product PureProduct Pure this compound Distillation->PureProduct Column->PureProduct Recrystallization->PureProduct

Caption: General purification workflow for this compound.

Purification_Decision_Tree q1 Is the crude product a solid or a liquid/oil? solid Solid q1->solid Solid liquid Liquid / Oil q1->liquid Liquid recrystallize Attempt Recrystallization solid->recrystallize distill Perform Distillation liquid->distill q2 Is high purity achieved with one crystallization? end_pure Pure Product Obtained q2->end_pure Yes end_impure Purity still low q2->end_impure No recrystallize->q2 chromatography Perform Column Chromatography distill->chromatography If impurities have similar boiling points distill->end_pure If impurities are non-volatile chromatography->end_pure end_impure->chromatography

Caption: Decision tree for selecting a purification method.

Chromatography_Troubleshooting start Problem: Poor separation in column chromatography q_overload Was the column overloaded? start->q_overload a_overload_yes Reduce sample load relative to silica amount (e.g., >50:1) q_overload->a_overload_yes Yes q_packing Was the column packed evenly? q_overload->q_packing No end Separation Improved a_overload_yes->end a_packing_no Repack column carefully, avoiding air bubbles and cracks q_packing->a_packing_no No q_solvent Is the TLC separation >0.1 Rf units? q_packing->q_solvent Yes a_packing_no->end a_solvent_no Re-optimize solvent system via TLC. Try a less polar eluent. q_solvent->a_solvent_no No q_solvent->end Yes a_solvent_no->end

References

Technical Support Center: Synthesis of Poly(N-isopropylacrylamide)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation during the synthesis of poly(N-isopropylacrylamide) (PNIPAM).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of aggregation during PNIPAM synthesis?

A1: Aggregation during PNIPAM synthesis is often a result of uncontrolled polymerization kinetics and colloidal instability of the forming polymer particles. Key contributing factors include:

  • High Monomer Concentration: Elevated concentrations of N-isopropylacrylamide (NIPAM) can lead to a rapid polymerization rate, resulting in the formation of large, unstable particles that are prone to aggregation.[1][2]

  • Inappropriate Initiator Concentration: Both excessively high and low initiator concentrations can be problematic. High concentrations can lead to the formation of too many nuclei, which can then coalesce, while very low concentrations may not provide sufficient surface charge to stabilize the growing particles.[1][2]

  • Cross-linker Concentration: The concentration of the cross-linking agent, such as N,N'-methylenebisacrylamide (MBAA), influences the structure and swelling behavior of the microgels. An improper ratio of cross-linker to monomer can affect particle stability.[3]

  • Lack of or Inadequate Surfactant: In emulsion or precipitation polymerization, surfactants play a crucial role in stabilizing the forming polymer particles and preventing them from aggregating. Insufficient surfactant concentration or the use of an inappropriate surfactant can lead to instability.

  • Temperature Fluctuations: The polymerization of NIPAM is temperature-sensitive. The reaction is typically carried out above the lower critical solution temperature (LCST) of PNIPAM (around 32°C). Inconsistent temperature control can affect the solubility of the polymer and the stability of the particles.[4]

  • Presence of Impurities: Impurities in the reactants or solvent can interfere with the polymerization process and lead to aggregation. It is crucial to use high-purity reagents.

Q2: How does temperature control affect aggregation in PNIPAM synthesis?

A2: Temperature is a critical parameter in PNIPAM synthesis, primarily because PNIPAM is a thermoresponsive polymer with a lower critical solution temperature (LCST) of approximately 32°C in water.[4][5]

  • Above the LCST: Most PNIPAM syntheses, particularly precipitation polymerization, are conducted at temperatures above the LCST (e.g., 60-80°C).[6] At these temperatures, the growing polymer chains become insoluble in water and collapse, forming precursor particles.[6] This phase separation is essential for particle formation. However, if the temperature is too high or fluctuates, it can lead to uncontrolled precipitation and aggregation.

  • Below the LCST: If the temperature drops below the LCST during polymerization, the polymer chains will become soluble again, which can disrupt particle formation and lead to a mixture of soluble polymer and aggregated particles.

Consistent and uniform heating is crucial for obtaining monodisperse, non-aggregated PNIPAM particles.

Q3: What is the role of surfactants like Sodium Dodecyl Sulfate (SDS) in preventing aggregation?

A3: Anionic surfactants, such as Sodium Dodecyl Sulfate (SDS), are commonly used in emulsion and precipitation polymerization to stabilize the forming PNIPAM particles and control their size. The mechanism of stabilization involves:

  • Adsorption onto Particle Surface: As the hydrophobic PNIPAM chains precipitate from the aqueous solution, the hydrophobic tails of the SDS molecules adsorb onto the surface of the collapsed polymer globules.

  • Electrostatic Repulsion: The hydrophilic, negatively charged sulfate head groups of the SDS molecules are oriented towards the aqueous phase. This creates a negative surface charge on the particles, leading to electrostatic repulsion between them. This repulsion prevents the particles from colliding and aggregating.[7]

  • Control of Particle Size: The concentration of the surfactant can be used to control the final particle size. Higher surfactant concentrations lead to the formation of more micelles, resulting in a larger number of smaller particles.

Troubleshooting Guides

Issue 1: Observation of large, visible aggregates or a precipitate during synthesis.

This is a common issue indicating a loss of colloidal stability. The following troubleshooting workflow can help identify and resolve the problem.

.

G start Problem: Visible Aggregates q1 Check Monomer/Initiator Concentration start->q1 q2 Review Surfactant Usage (if applicable) q1->q2 Concentrations seem optimal sol1 Solution: Reduce monomer concentration or adjust initiator concentration. q1->sol1 Concentrations too high? q3 Verify Temperature Control q2->q3 Surfactant usage is correct sol2 Solution: Increase surfactant concentration or switch to a more effective surfactant (e.g., SDS). q2->sol2 Surfactant concentration low or absent? q4 Assess Purity of Reagents q3->q4 Temperature is stable sol3 Solution: Ensure uniform and stable heating. Use a thermostatically controlled oil bath. q3->sol3 Temperature fluctuating? sol4 Solution: Use purified monomers and freshly prepared solutions. q4->sol4 Reagents old or of low purity?

Troubleshooting Workflow for PNIPAM Aggregation.
Issue 2: The final product has a broad particle size distribution (polydisperse).

A broad particle size distribution often indicates that the nucleation of particles was not uniform or that secondary nucleation or aggregation occurred during particle growth.

Potential Cause Recommended Solution
Non-uniform Temperature Ensure the reaction mixture is heated uniformly. Use a stirred oil bath for better temperature control.
Inefficient Stirring Use a consistent and appropriate stirring rate to ensure homogeneous mixing of reactants and uniform heat distribution. Very high shear rates, however, can sometimes induce aggregation.
Slow Initiator Addition If adding the initiator after the other reactants are heated, ensure it is added quickly and efficiently to initiate polymerization uniformly throughout the solution.
Oxygen Inhibition Residual oxygen can interfere with free-radical polymerization, leading to a slow and uncontrolled initiation phase. De-gas the reaction mixture thoroughly with an inert gas (e.g., nitrogen or argon) before adding the initiator.[8]

Quantitative Data on Synthesis Parameters

The concentrations of the monomer, initiator, and cross-linker are critical for controlling the particle size and preventing aggregation. The following table provides a summary of typical concentration ranges used in precipitation polymerization.

Parameter Typical Concentration Range Effect of Increasing Concentration Reference
NIPAM (Monomer) 10 - 150 mMIncreased particle size[1][2][9]
KPS (Initiator) 0.5 - 2.0 mol% (relative to monomer)Decreased particle size[1][2]
MBAA (Cross-linker) 1 - 5 mol% (relative to monomer)Can lead to smaller, more compact particles. High concentrations can cause aggregation.[3]
SDS (Surfactant) 0.1 - 1.0 mMDecreased particle size

Experimental Protocols

Protocol 1: Surfactant-Free Precipitation Polymerization of PNIPAM Microgels

This protocol is a standard method for producing relatively monodisperse PNIPAM microgels without the use of a surfactant.

Materials:

  • N-isopropylacrylamide (NIPAM), recrystallized

  • N,N'-methylenebisacrylamide (MBAA)

  • Potassium persulfate (KPS)

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer, dissolve the desired amounts of NIPAM and MBAA in deionized water.

  • De-gas the solution by bubbling with nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Heat the flask to 70°C in a preheated oil bath with continuous stirring.

  • Once the temperature has stabilized, dissolve the KPS initiator in a small amount of deionized water and add it to the reaction flask.

  • A change in the appearance of the solution from clear to opalescent or milky white indicates the formation of PNIPAM particles.

  • Allow the reaction to proceed for 4-6 hours at 70°C under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature.

  • Purify the resulting microgel suspension by centrifugation and re-dispersion in deionized water several times or by dialysis against deionized water to remove unreacted monomers and initiator.

Protocol 2: Precipitation Polymerization of PNIPAM with SDS as a Surfactant

This protocol utilizes SDS to achieve smaller and more stable PNIPAM nanoparticles.

Materials:

  • N-isopropylacrylamide (NIPAM), recrystallized

  • N,N'-methylenebisacrylamide (MBAA)

  • Potassium persulfate (KPS)

  • Sodium dodecyl sulfate (SDS)

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask, dissolve NIPAM, MBAA, and SDS in deionized water.

  • Follow steps 2 and 3 from Protocol 1 to de-gas and heat the solution to 70°C.

  • Dissolve KPS in a small amount of deionized water and add it to the reaction flask to initiate polymerization.

  • Observe the formation of a stable, milky-white latex.

  • Continue the reaction for 4-6 hours at 70°C under a nitrogen atmosphere.

  • Cool the reaction to room temperature.

  • Purify the nanoparticles as described in Protocol 1. The presence of SDS may require more extensive purification.

Visualizations

Mechanism of Surfactant Stabilization

The following diagram illustrates how surfactant molecules (like SDS) stabilize the growing PNIPAM particles during precipitation polymerization.

G cluster_title Surfactant Stabilization Mechanism cluster_particle PNIPAM Particle cluster_exp Hydrophobic tails adsorb to the PNIPAM core, while hydrophilic heads provide electrostatic repulsion. p1 s1 SDS p1->s1 p2 s2 SDS p2->s2 p3 s3 SDS p3->s3 p4 s4 SDS p4->s4 p5 s5 SDS p5->s5 p6 s6 SDS p6->s6 p7 p8

Stabilization of PNIPAM particles by SDS.

References

Technical Support Center: N-Isopropylacetamide Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the crystal quality of N-Isopropylacetamide (NIPAM).

Troubleshooting Crystallization Issues

This guide addresses common problems encountered during the crystallization of this compound, offering potential causes and recommended solutions.

Problem Potential Causes Recommended Solutions
This compound fails to crystallize ("oiling out") The solution is supersaturated, but nucleation has not occurred.- Induce Crystallation: Scratch the inner surface of the flask with a glass rod. Add a seed crystal of this compound. - Reduce Solvent Volume: Gently heat the solution to evaporate a small amount of solvent to increase the concentration, then allow it to cool slowly.
Low crystal yield - Too much solvent was used, leading to high solubility in the mother liquor. - The cooling process was too rapid, preventing complete crystallization. - Inefficient filtration.- Concentrate the Mother Liquor: Evaporate a portion of the solvent from the filtrate and cool again to obtain a second crop of crystals. - Optimize Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Improve Filtration Technique: Ensure a good seal on the filter flask and wash the crystals with a minimal amount of ice-cold solvent.
Formation of small or needle-like crystals - Rapid cooling of the solution. - High degree of supersaturation.- Slow Down Cooling: Insulate the crystallization vessel to slow the rate of cooling. - Adjust Supersaturation: Use a slightly larger volume of solvent to dissolve the crude product initially.
Discolored crystals Presence of colored impurities.- Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1]
Crystals are impure despite recrystallization - The chosen solvent is not effective at separating the impurity. - The impurity has a similar solubility profile to this compound. - Co-crystallization of the impurity with the product.- Solvent Screening: Test a different solvent or a binary solvent system for recrystallization. - Iterative Recrystallization: Perform a second recrystallization of the obtained crystals. - Alternative Purification: Consider other purification techniques such as column chromatography if impurities persist.

Frequently Asked Questions (FAQs)

1. What is the ideal solvent for recrystallizing this compound?

An ideal solvent should dissolve this compound well at elevated temperatures but poorly at room temperature. Based on general solubility principles for amides, good candidate solvents include ethanol, acetone, and ethyl acetate.[2] It is recommended to perform a small-scale solvent screen to determine the optimal solvent for your specific sample.

2. How can I perform a solvent screen for this compound recrystallization?

Place a small amount of your crude this compound in several test tubes. Add a small amount of a different solvent to each tube. Observe the solubility at room temperature. Heat the tubes with undissolved solid and observe if it dissolves. The best solvent will show low solubility at room temperature and high solubility when hot.

3. My this compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is too concentrated or cools too quickly. To remedy this, try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.

4. How does the cooling rate affect the crystal size of this compound?

A slower cooling rate generally leads to the formation of larger and more well-defined crystals.[3] Rapid cooling tends to produce smaller or needle-like crystals. To achieve slower cooling, you can insulate your crystallization flask.

5. What are some potential impurities in this compound synthesis?

Potential impurities can include unreacted starting materials such as isopropylamine and acetyl chloride or acetic anhydride.[4] Byproducts from side reactions may also be present. The specific impurities will depend on the synthetic route used.

6. How can I assess the purity and crystal quality of my this compound?

Several analytical techniques can be used:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the purity and detect impurities.

  • X-ray Diffraction (XRD): Provides information about the crystal structure and can be used to identify different polymorphs.

  • Differential Scanning Calorimetry (DSC): Can be used to study phase transitions and polymorphism.

7. Can this compound exist in different crystalline forms (polymorphs)?

While specific studies on the polymorphism of this compound are not widely available, many N-substituted acetamides are known to exhibit polymorphism.[5] Different polymorphs can have different physical properties, such as solubility and stability. It is good practice to characterize the crystalline form of your product, for instance by XRD.

Experimental Protocols

General Recrystallization Protocol for this compound

This protocol provides a general method for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, acetone, or ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat the chosen recrystallization solvent to its boiling point. Add the minimum amount of hot solvent to the crude NIPAM until it is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the flask containing the hot solution and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature below the melting point.

Visualizing Workflows and Concepts

Troubleshooting Crystallization Failures

Troubleshooting_Crystallization Start Crystallization Attempted Problem No Crystals Formed or 'Oiled Out' Start->Problem Check_Clarity Is the solution clear? Problem->Check_Clarity Cloudy Solution is cloudy Check_Clarity->Cloudy Yes Clear Solution is clear Check_Clarity->Clear No Action_Scratch Action: Scratch flask interior Cloudy->Action_Scratch Action_Seed Action: Add seed crystal Clear->Action_Seed Action_Concentrate Action: Evaporate some solvent and re-cool Clear->Action_Concentrate Success Crystals Form Action_Scratch->Success Failure Still no crystals Action_Scratch->Failure Action_Seed->Success Action_Seed->Failure Action_Concentrate->Success Action_Concentrate->Failure Reassess Reassess solvent system Failure->Reassess Recrystallization_Workflow Start Start: Crude this compound Dissolve 1. Dissolve in minimum hot solvent Start->Dissolve Hot_Filtration 2. Hot filtration (if insoluble impurities) Dissolve->Hot_Filtration Cooling 3. Slow cooling to room temperature Hot_Filtration->Cooling No insoluble impurities Hot_Filtration->Cooling After filtration Ice_Bath 4. Cool in ice bath Cooling->Ice_Bath Vacuum_Filtration 5. Isolate crystals via vacuum filtration Ice_Bath->Vacuum_Filtration Washing 6. Wash with ice-cold solvent Vacuum_Filtration->Washing Drying 7. Dry the purified crystals Washing->Drying End End: Pure this compound Crystals Drying->End

References

Technical Support Center: Troubleshooting Failed Reactions Involving N-Isopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues in chemical reactions involving N-Isopropylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low or no conversion in reactions where this compound is the intended product of an N-acylation reaction?

A1: Low or no conversion in the synthesis of this compound is often due to several factors:

  • Inactive Nucleophile: If the reaction medium is too acidic, the starting amine (isopropylamine) can be protonated, forming an ammonium salt. This protonated form lacks the necessary lone pair of electrons to act as a nucleophile and attack the acylating agent.[1]

  • Poor Reagent Quality: Acylating agents like acetyl chloride or acetic anhydride are sensitive to moisture and can hydrolyze over time, reducing their reactivity.[1]

  • Suboptimal Temperature: While many N-acylation reactions proceed at room temperature, some may require gentle heating to overcome the activation energy barrier. Conversely, excessive heat can lead to the degradation of reactants or products.[1]

  • Steric Hindrance: In reactions involving sterically hindered amines, the reduced nucleophilicity of the amino group can significantly slow down the reaction.[2]

Q2: I am observing multiple spots on my TLC plate after a reaction to synthesize this compound. What are the likely side products?

A2: The presence of multiple products on a TLC plate suggests the formation of side products or the presence of unreacted starting materials. Common impurities include:

  • Unreacted Starting Material: This is a common impurity. Ensuring the correct stoichiometry of the acylating agent (often a slight excess) and allowing for sufficient reaction time can help drive the reaction to completion.[1]

  • Oxidation Products: Aromatic amines, if used in related reactions, are susceptible to oxidation, which can result in colored impurities.[1]

  • Hydrolysis Products: this compound, like other amides, can undergo hydrolysis back to isopropylamine and acetic acid under the presence of strong acids or bases, especially with heating.[3][4][5]

Q3: What is the optimal temperature for synthesizing this compound?

A3: The optimal temperature can vary depending on the specific reagents and catalysts used. For the N-acetylation of isopropylamine with acetyl chloride using a hydroxyapatite-supported copper(I) oxide catalyst in acetonitrile, a reaction temperature of 50°C has been shown to give a high yield.[6] In general, if a reaction is sluggish at room temperature, gentle heating to 40-60°C is a good starting point.[1] However, for some systems, particularly in continuous-flow synthesis using acetonitrile as the acylating agent, temperatures as high as 200°C may be optimal.[7]

Q4: How does the choice of solvent affect N-acylation reactions to produce this compound?

A4: The choice of solvent can significantly impact the reaction rate and outcome. Acetonitrile is a commonly used solvent that has been shown to be effective.[6][8] Dichloromethane is another suitable solvent, particularly when using a base like triethylamine. In some cases, solvent-free conditions can also be highly effective and offer a greener alternative.[9] The polarity of the solvent can influence the solubility of reactants and intermediates, affecting the reaction kinetics.[10]

Troubleshooting Guides

Low Yield or No Reaction

If you are experiencing low yields or a complete lack of reaction, consider the following troubleshooting steps:

Potential Cause Recommended Solution
Inactive Nucleophile (Protonated Amine)Add a non-nucleophilic base, such as pyridine or triethylamine, to deprotonate the amine and regenerate the active nucleophile.[1]
Poor Quality of Acylating AgentUse fresh or newly opened acylating agents (acetyl chloride or acetic anhydride). Ensure they have been stored under anhydrous conditions.[1]
Suboptimal Reaction TemperatureIf the reaction is slow at room temperature, try gentle heating (40-60°C). Monitor the reaction by TLC to prevent product degradation.[1]
Insufficient Catalyst ActivityFor challenging reactions, consider adding a Lewis acid catalyst (e.g., ZnCl₂, FeCl₃) to activate the acylating agent.[2]
Formation of Side Products

To minimize the formation of unwanted byproducts, consider these strategies:

Side Product Prevention Strategy
Unreacted Starting MaterialsUse a slight excess (1.1-1.5 equivalents) of the acylating agent. Monitor the reaction by TLC to ensure it goes to completion.[1]
Hydrolysis of this compoundAvoid strongly acidic or basic conditions during workup, unless hydrolysis is the desired outcome. Use mild quenching and extraction procedures.[3][4]
DiacylationWhile less common with secondary amines, ensure the stoichiometry of the acylating agent is carefully controlled. Avoid large excesses of the acylating agent.[2]

Quantitative Data Summary

The following table summarizes the effect of various reaction parameters on the conversion of aniline to acetanilide in a continuous-flow N-acetylation reaction using acetonitrile as the acylating agent and alumina as the catalyst. This data can provide insights into optimizing similar reactions for the synthesis of this compound.[7]

Parameter Conditions Conversion (%)
Temperature 25°C, 50 bar~27
100°C, 50 bar~53
150°C, 50 bar~64
200°C, 50 bar ~80
250°C, 50 bar~75
Pressure 200°C, 10 bar~60
200°C, 50 bar ~80
200°C, 100 bar~82
Flow Rate 200°C, 50 bar, 0.1 mL/min ~80
200°C, 50 bar, 0.2 mL/min~65
200°C, 50 bar, 0.5 mL/min~40

Experimental Protocols

Protocol 1: Synthesis of this compound via N-acylation

This protocol is adapted from a general procedure for the N-acetylation of amines.[6]

Materials:

  • Isopropylamine (1.0 mmol)

  • Acetyl chloride (1.0 mmol)

  • Acetonitrile (5 mL)

  • Hydroxyapatite-supported copper(I) oxide (0.1 g)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • To a round-bottom flask, add isopropylamine (1.0 mmol) and acetonitrile (5 mL).

  • Add the hydroxyapatite-supported copper(I) oxide catalyst (0.1 g).

  • While stirring, add acetyl chloride (1.0 mmol) to the mixture.

  • Reflux the reaction mixture at 50°C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • Wash the residue with water and then with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization from petroleum ether/ethyl acetate or by column chromatography on silica gel.

Protocol 2: Hydrolysis of this compound (for stability testing or degradation studies)

This protocol is a general procedure for the hydrolysis of amides.[4][5]

Acidic Hydrolysis:

  • In a round-bottom flask, dissolve this compound in a dilute solution of a strong acid (e.g., 2M HCl).

  • Heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • The final solution will contain isopropylammonium chloride and acetic acid.

Alkaline Hydrolysis:

  • In a round-bottom flask, dissolve this compound in an aqueous solution of a strong base (e.g., 2M NaOH).

  • Heat the mixture. Ammonia gas may be evolved, which can be detected by its characteristic smell and by its ability to turn damp red litmus paper blue.

  • Continue heating until the reaction is complete (as monitored by TLC).

  • The final solution will contain sodium acetate and isopropylamine.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Prepare Reagents (Isopropylamine, Acetyl Chloride) mix Combine Reactants, Catalyst, and Solvent prep_reagents->mix prep_catalyst Prepare Catalyst (e.g., HAP-Cu2O) prep_catalyst->mix prep_solvent Prepare Anhydrous Solvent (e.g., Acetonitrile) prep_solvent->mix heat Heat to Optimal Temperature (e.g., 50°C) mix->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter to Remove Catalyst cool->filter extract Extract with Organic Solvent filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Crystallization or Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Experimental Workflow for the Synthesis of this compound.

troubleshooting_failed_reactions cluster_diagnosis Initial Diagnosis cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Reaction Failed or Low Yield check_conversion Check Conversion by TLC/LC-MS start->check_conversion no_product No Product Formation check_conversion->no_product No Conversion low_yield Low Yield with Starting Material check_conversion->low_yield Partial Conversion side_products Side Products Observed check_conversion->side_products Multiple Spots solution_reagents Check Reagent Quality (Anhydrous Conditions) no_product->solution_reagents solution_temp Optimize Temperature (Gentle Heating) no_product->solution_temp solution_base Add Base to Neutralize Acid no_product->solution_base low_yield->solution_temp solution_time Increase Reaction Time low_yield->solution_time solution_stoichiometry Adjust Stoichiometry (Slight Excess of Acylating Agent) low_yield->solution_stoichiometry side_products->solution_temp Check for Degradation side_products->solution_stoichiometry solution_purification Optimize Purification Method side_products->solution_purification

Caption: Troubleshooting Decision Tree for Failed this compound Reactions.

References

Technical Support Center: Optimizing N-Isopropylacetamide (NIPAM) Concentration for Cryopreservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on optimizing the concentration of N-Isopropylacetamide (NIPAM) for the cryopreservation of various cell types. As NIPAM is a novel cryoprotectant, establishing an optimal, cell-type-specific concentration is critical for ensuring high post-thaw viability and functionality. This guide offers troubleshooting advice and frequently asked questions to assist you in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NIPAM) and why consider it for cryopreservation?

This compound (NIPAM) is an amide-containing organic compound. Amide-based solvents are being explored as alternative cryoprotective agents (CPAs) due to their potential for lower toxicity compared to the current gold standard, Dimethyl Sulfoxide (DMSO).[1][2] The goal is to find novel CPAs that effectively prevent ice crystal formation during freezing while minimizing cellular damage.[3][4][5]

Q2: What is the recommended starting concentration for NIPAM in cryopreservation media?

As NIPAM is not a conventional cryoprotectant, a universally optimized concentration has not been established. However, based on studies with related amide compounds like N-methylacetamide (NMA), a starting point for optimization could be in the range of 1% to 10% (v/v) in the cryopreservation medium.[6][7] For instance, studies on chicken and rabbit sperm have explored NMA concentrations between 1% and 9%.[6][7][8][9] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type.

Q3: How do I prepare a NIPAM-based cryopreservation medium?

A typical cryopreservation medium consists of a basal cell culture medium (e.g., DMEM, RPMI-1640), a protein source (e.g., fetal bovine serum (FBS) or albumin), and the cryoprotective agent. To prepare a NIPAM-based medium, you would typically add NIPAM to the basal medium and protein mixture to achieve the desired final concentration.

Experimental Protocol: Determining Optimal NIPAM Concentration

This protocol outlines a general procedure for testing a range of NIPAM concentrations to identify the optimal one for your cells.

Materials:

  • Healthy, log-phase cell culture

  • Basal cell culture medium

  • Fetal Bovine Serum (FBS) or other protein source

  • This compound (NIPAM)

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+ free

  • Cell dissociation reagent (e.g., Trypsin-EDTA)

  • Cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage dewar

  • 37°C water bath

  • Cell counting equipment (e.g., hemocytometer or automated cell counter)

  • Viability stain (e.g., Trypan Blue)

Procedure:

  • Cell Preparation:

    • Culture cells to approximately 70-80% confluency. Ensure the cells are healthy and in the logarithmic growth phase.

    • Harvest the cells using your standard protocol (e.g., trypsinization for adherent cells).

    • Centrifuge the cell suspension to pellet the cells.

    • Resuspend the cell pellet in a known volume of pre-chilled basal medium.

    • Perform a cell count and viability assessment.

  • Cryopreservation Medium Preparation:

    • Prepare a series of cryopreservation media with varying concentrations of NIPAM (e.g., 1%, 2.5%, 5%, 7.5%, 10% v/v). A standard formulation to test would be 90% FBS and 10% of your NIPAM solution at different concentrations, or a serum-free formulation with appropriate supplements.

    • Include a positive control using 10% DMSO and a negative control with no cryoprotectant.

  • Freezing:

    • Aliquot the cell suspension into separate tubes for each NIPAM concentration and the controls.

    • Centrifuge the aliquots and resuspend the cell pellets in the corresponding cryopreservation media at a concentration of 1-5 x 10^6 cells/mL.

    • Transfer 1 mL of each cell suspension into properly labeled cryovials.

    • Place the cryovials into a controlled-rate freezing container.

    • Place the container in a -80°C freezer for at least 4 hours (ideally overnight).

    • Transfer the vials to a liquid nitrogen dewar for long-term storage.

  • Thawing and Viability Assessment:

    • After a minimum of 24 hours, thaw one vial from each experimental group by placing it in a 37°C water bath until a small ice crystal remains.

    • Quickly transfer the cell suspension to a tube containing pre-warmed complete culture medium to dilute the NIPAM.

    • Centrifuge the cells to remove the cryopreservation medium.

    • Resuspend the cell pellet in fresh, pre-warmed culture medium.

    • Perform a cell count and viability assessment using a method like Trypan Blue exclusion.

    • Plate the remaining cells and assess attachment and proliferation over the next 24-48 hours.

Data Presentation

Summarize your quantitative data in tables to facilitate comparison between different NIPAM concentrations.

Table 1: Post-Thaw Viability and Recovery

NIPAM Concentration (% v/v)Pre-freeze Viability (%)Post-thaw Viability (%)Total Viable Cell Recovery (%)
0 (No CPA)981010.2
1986566.3
2.5988081.6
5989293.9
7.5988889.8
10987576.5
10 (DMSO Control)989596.9

Table 2: Post-Thaw Cell Function Assessment

NIPAM Concentration (% v/v)Attachment Efficiency (%) (24h post-thaw)Population Doubling Time (hours)
0 (No CPA)<5N/A
15036
2.57030
58528
7.58029
106034
10 (DMSO Control)9027

Mandatory Visualizations

Experimental Workflow for NIPAM Concentration Optimization

G cluster_prep Cell Preparation cluster_cpa CPA Medium Preparation cluster_freeze Freezing cluster_thaw Thawing and Analysis cell_culture Healthy, Log-Phase Cell Culture harvest Harvest and Count Cells cell_culture->harvest resuspend Resuspend Cells in CPA Media harvest->resuspend prepare_media Prepare Media with Varying NIPAM Concentrations (1%, 2.5%, 5%, 7.5%, 10%) + Controls (0% CPA, 10% DMSO) prepare_media->resuspend aliquot Aliquot to Cryovials resuspend->aliquot controlled_freeze Controlled Rate Freezing (-1°C/min to -80°C) aliquot->controlled_freeze ln2_storage Transfer to Liquid Nitrogen controlled_freeze->ln2_storage thaw Rapid Thawing at 37°C ln2_storage->thaw dilute Dilute and Remove CPA thaw->dilute assess_viability Assess Viability (e.g., Trypan Blue) dilute->assess_viability assess_function Assess Function (Attachment, Proliferation) assess_viability->assess_function

Caption: Workflow for optimizing NIPAM concentration.

Troubleshooting Logic for Low Post-Thaw Viability

G cluster_prefreeze Pre-Freezing Issues cluster_freezing Freezing Process Issues cluster_postthaw Post-Thaw Issues cluster_cpa_issue NIPAM Concentration Issue start Low Post-Thaw Viability cell_health Suboptimal Cell Health? (>90% viability, log phase) start->cell_health cell_density Incorrect Cell Density? (1-5x10^6 cells/mL) start->cell_density cooling_rate Inappropriate Cooling Rate? (Ensure -1°C/min) start->cooling_rate cpa_exposure Prolonged NIPAM Exposure at Room Temperature? start->cpa_exposure thawing_speed Thawing Too Slow? (Should be rapid at 37°C) start->thawing_speed cpa_removal Inefficient NIPAM Removal? (Dilute and centrifuge immediately) start->cpa_removal cpa_conc NIPAM Concentration Too High or Too Low? start->cpa_conc check_culture Check Culture Conditions cell_health->check_culture optimize_density Optimize Cell Number cell_density->optimize_density verify_freezer Verify Freezing Container cooling_rate->verify_freezer minimize_time Minimize Handling Time cpa_exposure->minimize_time optimize_thaw Optimize Thawing Protocol thawing_speed->optimize_thaw refine_wash Refine Washing Step cpa_removal->refine_wash re_optimize Re-run Dose-Response cpa_conc->re_optimize

Caption: Troubleshooting low post-thaw viability.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low post-thaw cell viability Suboptimal NIPAM concentration: The concentration may be too high, causing toxicity, or too low, providing insufficient protection.Perform a dose-response experiment with a wider range of NIPAM concentrations (e.g., 0.5% to 15%).
Cell health prior to freezing: Cells were not in the logarithmic growth phase or had low viability before cryopreservation.Ensure cells are healthy and have a viability of >90% before freezing. Passage cells 24-48 hours before cryopreservation.
Incorrect cooling rate: A cooling rate other than -1°C/minute can lead to the formation of damaging ice crystals.Use a validated controlled-rate freezing container and ensure it is used according to the manufacturer's instructions.
Improper thawing technique: Slow thawing can promote ice crystal recrystallization, damaging cells.Thaw vials rapidly in a 37°C water bath until only a small amount of ice remains.
Cell clumping after thawing High cell density: Freezing cells at too high a concentration can lead to aggregation.Optimize the cell density for freezing. A common range is 1-5 x 10^6 cells/mL.
Inefficient removal of NIPAM: Residual cryoprotectant can be toxic and cause clumping.Immediately after thawing, dilute the cell suspension in a larger volume of pre-warmed medium and centrifuge to remove the cryopreservation medium.
Poor cell attachment or growth post-thaw Sub-lethal cell damage: Cells may be viable but have sustained damage that impairs their function.Re-evaluate the optimal NIPAM concentration, as the ideal concentration for viability may not be the same as for optimal function.
Toxicity of NIPAM: The chosen concentration of NIPAM may be toxic to your specific cell type, even if it appears to preserve viability immediately after thawing.Assess cell function (e.g., proliferation assays, specific functional assays for your cell type) at different NIPAM concentrations. Consider shorter exposure times to the NIPAM-containing medium before freezing.

References

Technical Support Center: Controlling Particle size in N-Isopropylacetamide (NIPAM) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Isopropylacetamide (NIPAM) polymerization, with a specific focus on controlling particle size.

Troubleshooting Guide

This guide addresses common issues encountered during NIPAM polymerization that can affect particle size and provides potential solutions.

Issue Potential Cause Troubleshooting Steps
Inconsistent Particle Size (High Polydispersity) 1. Inhomogeneous temperature distribution in the reaction vessel. 2. Inefficient stirring. 3. Impurities in monomers or solvent. 4. Slow initiator decomposition.1. Ensure uniform heating of the reaction mixture using a water or oil bath. 2. Use a mechanical stirrer for consistent agitation throughout the polymerization. 3. Purify monomers and use high-purity, deionized water. 4. Choose an initiator with a suitable decomposition rate for the reaction temperature or use a redox initiator system for lower temperature polymerization.[1]
Particles are Too Large 1. Low initiator concentration. 2. Low reaction temperature (in surfactant-free polymerization).[2] 3. Low monomer concentration. 4. Absence or low concentration of surfactant.1. Increase the initiator concentration. This leads to a higher number of nucleation sites, resulting in smaller particles.[2] 2. For surfactant-free precipitation polymerization, increasing the temperature can lead to smaller particles. However, for non-stirred methods, low-temperature synthesis can be used to produce larger particles.[2] 3. Increase the total monomer concentration.[3][4][5][6] 4. Introduce or increase the concentration of a surfactant like Sodium Dodecyl Sulfate (SDS) to enhance colloidal stability and control particle size.[7][8]
Particles are Too Small 1. High initiator concentration. 2. High surfactant concentration.[8] 3. High concentration of certain functional co-monomers.[3][4][5][6]1. Decrease the initiator concentration. 2. Reduce the surfactant concentration. 3. The addition of hydrogen-bonding monomers can reduce particle size.[3][4][5][6] Consider adjusting the co-monomer ratio.
Aggregation of Particles 1. Insufficient colloidal stability. 2. Reaction temperature too high, causing rapid particle collapse and aggregation. 3. Inadequate stirring.1. Increase surfactant concentration or use a charged initiator to introduce electrostatic stabilization.[2] 2. Optimize the reaction temperature to be slightly above the lower critical solution temperature (LCST) of the polymer. 3. Ensure continuous and efficient stirring throughout the reaction.
Low Polymerization Yield 1. Insufficient initiator concentration or decomposition. 2. Presence of oxygen, which inhibits free radical polymerization. 3. Low reaction temperature.1. Increase initiator concentration or reaction temperature to ensure adequate initiator decomposition. 2. Thoroughly degas the reaction mixture with an inert gas (e.g., nitrogen or argon) before and during polymerization. 3. Ensure the reaction temperature is sufficient for the chosen initiator. For AIBN, temperatures above 60°C are often required.[3]

Frequently Asked Questions (FAQs)

Q1: How does monomer concentration affect the final particle size of NIPAM microgels?

A1: Increasing the total monomer concentration generally leads to an increase in particle size. For instance, studies have shown that increasing the total monomer concentration from 1 wt% to 3 wt% can result in a significant increase in particle diameter.[3][4][5][6] This is because at higher monomer concentrations, the particle nuclei grow larger before they are stabilized.

Q2: What is the role of the cross-linker concentration in controlling particle size?

A2: The effect of the cross-linker, such as N,N'-methylenebisacrylamide (MBA), on the final particle size is not always straightforward. Some studies report that the cross-linker concentration has a limited effect on the hydrodynamic radius of swollen microgels, while others suggest it can allow for fine-tuning of the size, especially in the presence of functional co-monomers.[3][5][7][8] In some cases, increasing the cross-linker content can lead to a decrease in the swollen diameter.[7] A higher cross-linking density generally results in more rigid particles.[9]

Q3: How does the initiator concentration influence particle size?

A3: The initiator concentration plays a crucial role in determining the final particle size. A higher initiator concentration leads to a greater number of oligoradical chains being formed, which then nucleate to form more particles. With a larger number of particles growing from a fixed amount of monomer, the final particle size will be smaller.[2][10] Conversely, a lower initiator concentration results in fewer, larger particles.

Q4: What is the effect of reaction temperature on particle size?

A4: The reaction temperature influences the polymerization kinetics and the solubility of the resulting polymer chains. In surfactant-free precipitation polymerization, conducting the synthesis at a lower temperature can be a method to produce larger particles.[2] The polymerization is typically carried out above the lower critical solution temperature (LCST) of PNIPAM (around 32°C) to induce precipitation of the forming polymer chains.[1][11]

Q5: How do surfactants affect NIPAM polymerization and particle size?

A5: Surfactants, such as sodium dodecyl sulfate (SDS), are often used to control particle size and improve the colloidal stability of the resulting microgels.[7] Increasing the surfactant concentration generally leads to a decrease in particle size.[8] This is because the surfactant molecules stabilize the growing polymer nuclei, preventing their aggregation and leading to a larger number of smaller particles.

Q6: Can the addition of functional co-monomers alter the particle size?

A6: Yes, incorporating functional co-monomers can significantly influence the final particle size. For example, the inclusion of hydrogen-bonding monomers like N-(hydroxymethyl)acrylamide has been shown to reduce particle size.[3][4][5] Positively charged monomers can also affect the particle size and provide colloidal stability at higher temperatures.[3][4]

Quantitative Data on Factors Affecting Particle Size

The following tables summarize the quantitative effects of various experimental parameters on the hydrodynamic diameter (Dh) of NIPAM particles based on published data.

Table 1: Effect of Total Monomer Concentration (Cm) on Particle Size

Total Monomer Conc. (wt%)Cross-linker (mol%)InitiatorSurfactantDh (nm)Reference
15AIBNCTAB~150[3]
25AIBNCTAB~400[3]
35AIBNCTAB~735[3]

Table 2: Effect of Cross-linker (MBA) Concentration on Particle Size

Monomer Conc. (wt%)Cross-linker (mol%)InitiatorSurfactantDh (nm)Reference
12AIBNCTAB~108[5]
15AIBNCTAB~120[5]
110AIBNCTAB~134[5]

Table 3: Effect of Surfactant (SDS) Concentration on Particle Size

MonomerInitiatorSurfactant (SDS) Conc.Dh (nm)Reference
NIPMAMKPS0.0 mM~450[8]
NIPMAMKPS0.35 mM~250[8]
NIPMAMKPS0.70 mM~150[8]

Note: NIPMAM (N-isopropylmethacrylamide) is structurally similar to NIPAM.

Experimental Protocols

Protocol 1: Surfactant-Free Precipitation Polymerization of NIPAM

This protocol describes a typical method for synthesizing PNIPAM microgels without the use of a surfactant.

Materials:

  • This compound (NIPAM)

  • N,N'-methylenebisacrylamide (MBA) (cross-linker)

  • Potassium persulfate (KPS) (initiator)

  • Deionized water

Procedure:

  • In a three-neck round-bottom flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer, dissolve NIPAM and MBA in deionized water.

  • Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen.

  • Heat the reaction mixture to 70°C under a nitrogen atmosphere with continuous stirring.

  • Dissolve the KPS initiator in a small amount of deionized water and add it to the reaction flask to initiate the polymerization.

  • Maintain the reaction at 70°C for 4-6 hours. The solution will become turbid as the polymer particles precipitate.

  • Cool the reaction mixture to room temperature.

  • Purify the resulting microgel dispersion by dialysis against deionized water for several days to remove unreacted monomers and initiator.

Protocol 2: Emulsion Polymerization of NIPAM using a Surfactant

This protocol details the synthesis of PNIPAM nanogels using a surfactant to control particle size.

Materials:

  • This compound (NIPAM)

  • N,N'-methylenebisacrylamide (MBA) (cross-linker)

  • Sodium dodecyl sulfate (SDS) (surfactant)

  • Ammonium persulfate (APS) (initiator)

  • Deionized water

Procedure:

  • Add NIPAM, MBA, and SDS to deionized water in a three-neck round-bottom flask equipped with a condenser, a nitrogen inlet, and a mechanical stirrer.

  • Heat the mixture to 70°C while stirring and purging with nitrogen for 30 minutes.

  • Dissolve APS in a small amount of deoxygenated deionized water and inject it into the flask to start the polymerization.

  • Allow the reaction to proceed at 70°C for 4 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature.

  • Purify the nanogel suspension by dialysis against deionized water, changing the water frequently to remove the surfactant and other impurities.

Visualizations

Experimental Workflow for NIPAM Polymerization

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization prep_solution Prepare Monomer Solution (NIPAM, Cross-linker, Water) degas Degas with Nitrogen prep_solution->degas heat Heat to Reaction Temperature (e.g., 70°C) degas->heat initiate Add Initiator Solution heat->initiate polymerize Polymerize for a set time (e.g., 4-6 hours) initiate->polymerize cool Cool to Room Temperature polymerize->cool purify Purify (e.g., Dialysis) cool->purify characterize Characterize Particle Size (e.g., DLS) purify->characterize

Caption: A generalized workflow for the synthesis of NIPAM particles.

Logical Relationship of Factors Influencing Particle Size

particle_size_factors cluster_main Final Particle Size particle_size Particle Size monomer Monomer Concentration monomer->particle_size Increases initiator Initiator Concentration initiator->particle_size Decreases crosslinker Cross-linker Concentration crosslinker->particle_size Fine-tunes temperature Reaction Temperature temperature->particle_size Influences surfactant Surfactant Concentration surfactant->particle_size Decreases

Caption: Key parameters affecting the final size of NIPAM particles.

References

"best practices for handling and storing N-Isopropylacetamide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide best practices for handling and storing N-Isopropylacetamide, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (CAS No. 1118-69-0) is a secondary amide.[1] It is a clear, colorless to pale yellow liquid with a slightly sweet odor.[1] Due to its chemical properties, it finds use as a solvent in the pharmaceutical and cosmetics industries and as a precursor in the synthesis of other chemicals, including agricultural products like pesticides and herbicides.[1]

Q2: What are the primary hazards associated with this compound?

While considered relatively non-toxic with low acute oral and dermal toxicity, this compound should be handled with care.[1] Direct contact may cause skin and eye irritation. Inhalation of vapors should be avoided. Always consult the Safety Data Sheet (SDS) before handling.

Q3: What are the recommended storage conditions for this compound?

This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2] It is generally stable under standard room temperature conditions.[3]

Q4: What is the main degradation pathway for this compound?

As a secondary amide, the most common degradation pathway for this compound is hydrolysis. This reaction involves the breaking of the amide bond by water, typically catalyzed by acidic or basic conditions, to yield isopropylamine and acetic acid.[3][4]

Troubleshooting Guides

Synthesis of this compound

A common method for synthesizing this compound is the reaction of isopropylamine with acetyl chloride.[5]

Problem: Low or no yield of this compound.

  • Possible Cause 1: Inactive reagents.

    • Solution: Use fresh or properly stored isopropylamine and acetyl chloride. Acetyl chloride is particularly sensitive to moisture and can hydrolyze to acetic acid.

  • Possible Cause 2: Presence of water in the reaction.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Water will react with acetyl chloride, reducing the amount available to react with isopropylamine.

  • Possible Cause 3: Incorrect stoichiometry.

    • Solution: Use a slight excess of the amine (isopropylamine) to ensure the complete consumption of the acylating agent (acetyl chloride).

  • Possible Cause 4: Inadequate temperature control.

    • Solution: The reaction can be exothermic. Running the reaction at a controlled, cool temperature can prevent side reactions.

Problem: Presence of significant impurities in the crude product.

  • Possible Cause 1: Unreacted starting materials.

    • Solution: Adjust the stoichiometry as mentioned above. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to ensure completion.

  • Possible Cause 2: Formation of diacetamide.

    • Solution: While less common with secondary amines, under certain conditions, over-acylation can occur. Using a controlled amount of acetyl chloride and monitoring the reaction can minimize this.

  • Possible Cause 3: Hydrolysis of acetyl chloride.

    • Solution: The resulting acetic acid can be an impurity. Ensure a dry reaction environment. The acidic impurity can typically be removed with a basic wash during workup.

Purification of this compound

Common purification methods include distillation, column chromatography, and recrystallization (if the product is a solid at room temperature or can be induced to crystallize).

Problem: Difficulty in separating this compound from impurities by column chromatography.

  • Possible Cause 1: Inappropriate solvent system.

    • Solution: this compound is a moderately polar compound.[3] A systematic trial of solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) should be performed using TLC to find the optimal separation conditions.

  • Possible Cause 2: Co-elution of impurities.

    • Solution: If an impurity has a similar polarity to the product, consider using a different stationary phase (e.g., alumina instead of silica gel) or a different chromatography technique like preparative HPLC.

  • Possible Cause 3: Degradation on the column.

    • Solution: Amides can sometimes be sensitive to the acidic nature of silica gel. If degradation is suspected, the silica gel can be deactivated by pre-treating it with a base like triethylamine. Alternatively, using a less acidic stationary phase like neutral alumina can be beneficial.[6]

Problem: Oiling out or failure to crystallize during recrystallization.

  • Possible Cause 1: The melting point of this compound is near room temperature, or impurities are depressing the melting point.

    • Solution: this compound is often a liquid at room temperature, which can make crystallization challenging.[1] If it is a low-melting solid, "oiling out" can occur. Try using a lower boiling point solvent, cooling the solution very slowly, or scratching the inside of the flask to induce crystallization.[7]

  • Possible Cause 2: Too much solvent was used.

    • Solution: The product may be too dilute to crystallize. Carefully evaporate some of the solvent and attempt to crystallize again.[8]

  • Possible Cause 3: The chosen solvent is not ideal.

    • Solution: A good recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with different solvents or solvent mixtures.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number1118-69-0[1]
Molecular FormulaC₅H₁₁NO[9]
Molecular Weight101.15 g/mol [10]
AppearanceColorless to pale yellow liquid[1]
Boiling Point199.7 °C at 760 mmHg[11]
Density0.861 g/cm³[11]
SolubilitySlightly soluble in water; soluble in organic solvents like ether and toluene.[12]

Table 2: Safety Information for this compound

HazardPrecautionReference(s)
Skin and Eye IrritationWear appropriate personal protective equipment (PPE), including safety glasses and gloves.[2]
InhalationHandle in a well-ventilated area or in a fume hood.[2]
IngestionDo not eat, drink, or smoke when handling.[2]
FireUse dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline for the N-acetylation of an amine.

Materials:

  • Isopropylamine

  • Acetyl chloride

  • Acetonitrile (anhydrous)

  • Water

  • Ethyl acetate

  • Hydroxyapatite-Cu₂O (catalyst, optional)[5]

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve isopropylamine (1 mmol) in anhydrous acetonitrile (5 mL).[5]

  • Slowly add acetyl chloride (1 mmol) to the stirred solution. The reaction may be exothermic, so cooling in an ice bath may be necessary.[5]

  • (Optional) Add a catalytic amount of hydroxyapatite-Cu₂O (0.1 g).[5]

  • If using the catalyst, reflux the reaction mixture at 50°C. Monitor the reaction progress by TLC.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a catalyst was used, filter the mixture and wash the residue with water and ethyl acetate.[5]

  • Transfer the reaction mixture to a separatory funnel and wash with water to remove any water-soluble byproducts.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.[5]

  • The crude product can be further purified by distillation or column chromatography.[5]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start reagents Combine Isopropylamine, Acetyl Chloride, and Solvent start->reagents 1 reaction React under Controlled Temperature reagents->reaction 2 monitoring Monitor Reaction by TLC reaction->monitoring 3 completion Reaction Complete monitoring->completion 4 quench Quench Reaction completion->quench 5 extraction Aqueous Wash & Extraction quench->extraction 6 drying Dry Organic Layer extraction->drying 7 evaporation Solvent Evaporation drying->evaporation 8 purify Purify by Distillation or Chromatography evaporation->purify 9 product Pure this compound purify->product 10

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_synthesis issue Low or No Product Yield cause1 Inactive Reagents issue->cause1 cause2 Presence of Water issue->cause2 cause3 Incorrect Stoichiometry issue->cause3 solution1 Use Fresh/Properly Stored Reagents cause1->solution1 solution2 Use Anhydrous Conditions cause2->solution2 solution3 Use Slight Excess of Amine cause3->solution3

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Laboratory Experiment Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during laboratory experiments.

Section 1: Molecular Biology

Polymerase Chain Reaction (PCR)

FAQ 1: Why am I seeing no PCR product or a very low yield?

Answer: This is a common issue that can arise from several factors, including problems with the template DNA, primers, or PCR reaction conditions.[1][2]

Troubleshooting Steps:

  • Verify Template DNA:

    • Assess the concentration and purity of your DNA template using spectrophotometry or fluorometry.[1] Poor quality or low concentration can inhibit amplification.

    • If the template is known to be complex or GC-rich, consider using a specialized DNA polymerase designed for such templates.[2][3]

  • Primer Design and Concentration:

    • Review your primer design. Ensure they are specific to the target sequence and free of significant secondary structures or primer-dimer potential.[1][4] Online primer design tools can be helpful.[4]

    • Optimize the primer concentration. A typical starting range is 0.05 to 1 µM.[2]

  • Optimize PCR Conditions:

    • Annealing Temperature: This is a critical parameter. Optimize the annealing temperature by running a gradient PCR. A good starting point is 3-5°C below the lowest primer melting temperature (Tm).[4]

    • Extension Time: Ensure the extension time is sufficient for the length of your target amplicon.[4][5]

    • Number of Cycles: If the template is of low abundance, increasing the number of cycles (e.g., by 3-5 cycles at a time, up to 40) may increase the yield.[3]

Table 1: Common PCR Problems and Solutions

ProblemPossible CauseRecommended Solution
No or Low Product Insufficient or poor-quality template DNAVerify DNA concentration and purity. Consider re-purification.[1]
Suboptimal primer designRedesign primers for specificity and to avoid secondary structures.[1][4]
Incorrect annealing temperatureOptimize using a gradient PCR.[4][5]
Non-specific Bands Annealing temperature is too lowIncrease the annealing temperature in 2°C increments.[3][5]
Primer-dimer formationRedesign primers to minimize complementarity.[1][4]
Smeared Bands Degraded template DNAUse freshly prepared, high-quality DNA.[1][5]
Annealing temperature is too lowIncrease the annealing temperature.[1]

Experimental Protocol: Standard PCR

  • Reaction Setup: Prepare a master mix containing DNA polymerase, dNTPs, PCR buffer, and primers.

  • Template Addition: Add the template DNA to individual PCR tubes.

  • Master Mix Dispensing: Aliquot the master mix into each PCR tube.

  • Thermal Cycling: Place the tubes in a thermal cycler and begin the cycling program.

    • Initial Denaturation: 95°C for 2-5 minutes.

    • Cycling (30-40 cycles):

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-65°C for 30 seconds (optimize as needed).[4]

      • Extension: 72°C for 1 minute per kilobase of product length.[4]

    • Final Extension: 72°C for 5-10 minutes.

  • Analysis: Analyze the PCR products by agarose gel electrophoresis.

Workflow for Troubleshooting PCR Failure

PCR_Troubleshooting Start No/Low PCR Product Check_Template Check Template DNA (Concentration & Purity) Start->Check_Template Check_Primers Review Primer Design & Concentration Check_Template->Check_Primers Template OK Purify_Template Re-purify Template Check_Template->Purify_Template Template Issue Optimize_Conditions Optimize PCR Conditions (Annealing Temp, Cycles) Check_Primers->Optimize_Conditions Primers OK Redesign_Primers Redesign Primers Check_Primers->Redesign_Primers Design Issue Optimize_Conditions->Start Still Fails Success Successful Amplification Optimize_Conditions->Success Optimization Works Redesign_Primers->Check_Primers Purify_Template->Check_Template

Caption: A logical workflow for troubleshooting common PCR amplification failures.

Section 2: Protein Analysis

Western Blotting

FAQ 2: Why am I getting no signal or a weak signal on my Western blot?

Answer: A lack of signal can be due to a variety of factors, from inefficient protein transfer to problems with antibody concentrations or detection reagents.[6]

Troubleshooting Steps:

  • Confirm Protein Transfer:

    • After transfer, stain the membrane with Ponceau S to visualize total protein and confirm that transfer occurred.[7]

    • Ensure the transfer apparatus is set up correctly and that the membrane was properly activated (e.g., pre-soaked in methanol for PVDF).[6]

  • Optimize Antibody Concentrations:

    • The concentrations of both primary and secondary antibodies are crucial. If the signal is weak, try increasing the concentration of the primary antibody or incubating it overnight at 4°C.[8]

    • Ensure the secondary antibody is compatible with the primary antibody (e.g., correct host species).[6]

  • Check Protein Loading and Lysis:

    • Increase the amount of protein loaded per well.[7]

    • Use a positive control lysate known to express the target protein.

    • Ensure your lysis buffer is appropriate for the target protein's cellular localization and contains protease inhibitors.

  • Verify Detection Reagents:

    • Ensure that your detection reagents (e.g., ECL substrate) have not expired and are active.

Table 2: Western Blot Troubleshooting - Signal Issues

ProblemPossible CauseRecommended Solution
No/Weak Signal Inefficient protein transferStain membrane with Ponceau S to verify transfer.[7]
Low primary antibody concentrationIncrease antibody concentration or incubation time.[8]
Low target protein concentrationIncrease the amount of protein loaded on the gel.[7]
High Background Insufficient blockingIncrease blocking time or change the blocking agent (e.g., from milk to BSA).[7]
High antibody concentrationReduce the concentration of primary and/or secondary antibodies.[7][8]
Inadequate washingIncrease the number and duration of wash steps.[7]

Experimental Protocol: Western Blotting

  • Sample Preparation: Lyse cells or tissues in an appropriate buffer containing protease inhibitors. Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block non-specific binding sites on the membrane with a blocking agent like non-fat dry milk or bovine serum albumin (BSA).[7]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

  • Washing: Wash the membrane to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Washing: Wash the membrane to remove unbound secondary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

Signaling Pathway Example: MAPK/ERK Pathway

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocates & Phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates

Caption: Simplified diagram of the MAPK/ERK signaling pathway.

Section 3: Cell Culture

Contamination

FAQ 3: How can I identify and manage contamination in my cell culture?

Answer: Cell culture contamination is a frequent problem that can be chemical or biological in nature.[9] Biological contaminants include bacteria, yeast, mold, and mycoplasma.[9][10]

Identifying Contamination:

  • Bacterial Contamination: Often visible as turbidity or a sudden yellowing of the medium due to a pH drop.[10][11][12] Under a microscope, you may see small, motile particles.[10]

  • Yeast Contamination: The medium may remain clear initially but turn yellow over time.[10] Microscopically, you'll see round or oval budding particles.[10]

  • Mold Contamination: Appears as filamentous structures (hyphae) in the culture.[10] The medium may initially be unchanged but can become cloudy or fuzzy.[10]

  • Mycoplasma Contamination: This is not visible to the naked eye or with a standard light microscope.[9] It requires specific detection methods like PCR or DNA staining.

Table 3: Common Cell Culture Contaminants and Actions

ContaminantVisual/Microscopic SignsRecommended Action
Bacteria Cloudy, yellow medium; small moving particles.[10][11][12]For heavy contamination, discard the culture and disinfect the incubator.[10] For mild cases, washing with PBS and using antibiotics may be a temporary solution.[10]
Yeast Clear to yellow medium; round, budding particles.[10]Best practice is to discard the culture.[10] Antifungal agents can be used but are often toxic to cells.[10]
Mold Filamentous hyphae; medium may become fuzzy.[10]Discard the culture immediately and thoroughly decontaminate the work area.
Mycoplasma No visible signs; requires specific testing.[9]Quarantine the culture and treat with specific anti-mycoplasma agents. Regularly test all cell lines.[11]

Prevention is Key:

  • Aseptic Technique: Always work in a sterile environment like a biosafety cabinet and follow strict aseptic techniques.[10][11]

  • Quality Reagents: Use media, serum, and other reagents from reputable suppliers.[10][11]

  • Regular Cleaning: Consistently disinfect incubators, water pans, and work surfaces.[10][11]

  • Quarantine New Cells: Quarantine and test all new cell lines before introducing them into the main lab.[11]

Contamination_Workflow Suspected_Contamination Suspected Contamination Visual_Inspection Visual Inspection (Turbidity, Color Change) Suspected_Contamination->Visual_Inspection Microscopic_Exam Microscopic Examination Visual_Inspection->Microscopic_Exam Signs Present No_Contamination No Visible Contamination Visual_Inspection->No_Contamination No Signs Identify_Contaminant Identify Contaminant (Bacteria, Yeast, Mold) Microscopic_Exam->Identify_Contaminant Discard_Culture Discard Culture & Decontaminate Identify_Contaminant->Discard_Culture Mycoplasma_Test Mycoplasma Test (PCR, Staining) Isolate_Treat Isolate & Treat Culture Mycoplasma_Test->Isolate_Treat Positive Mycoplasma_Test->No_Contamination Negative No_Contamination->Mycoplasma_Test Still Suspicious

References

Validation & Comparative

N-Isopropylacetamide vs. Glycerol: A Comparative Guide to Cryoprotectant Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cryoprotectant is a critical step in ensuring the viability and functionality of preserved biological materials. This guide provides a detailed comparison of the well-established cryoprotectant, glycerol, with N-Isopropylacetamide. However, based on an extensive review of current scientific literature, there is a significant lack of data regarding the use of this compound as a primary cryoprotectant.

This guide will therefore focus on the robust data available for glycerol, while clearly indicating the absence of comparable information for this compound.

Introduction to Cryoprotectants

Cryopreservation allows for the long-term storage of cells, tissues, and other biological samples at ultra-low temperatures, effectively halting biological activity.[1][2][3][4][5] The principal challenge during cryopreservation is the formation of damaging ice crystals, which can compromise cellular integrity.[1][6][7] Cryoprotective agents (CPAs) are essential solutes that mitigate this cryo-injury.[6]

Glycerol has been a staple in cryobiology for decades, with a wealth of research supporting its efficacy across numerous cell types. Conversely, this compound is not documented as a cryoprotectant in the available scientific literature. While some related compounds, such as acetamide, have been noted to reduce the toxicity of other cryoprotectants, this is a distinct application and does not provide evidence for this compound's role as a primary cryoprotective agent.[8]

Mechanism of Action: How They Protect

Glycerol: As a permeating cryoprotectant, glycerol can enter the cell, providing both intracellular and extracellular protection.[9] Its protective properties are multi-faceted:

  • Hydrogen Bond Disruption: Glycerol molecules form hydrogen bonds with water, interfering with the formation of the rigid, damaging structure of ice crystals.[9]

  • Freezing Point Depression: By increasing the total solute concentration, glycerol lowers the freezing point of the intracellular and extracellular solutions, thereby reducing the amount of ice formed at any given temperature.[6]

  • Vitrification Support: At higher concentrations and with sufficiently rapid cooling rates, glycerol promotes vitrification—a glass-like solidification of the solution that completely bypasses the formation of ice crystals.[5][10]

  • Membrane Stabilization: Glycerol is believed to interact with and stabilize cellular membranes, protecting them from mechanical stress during freezing and thawing.

This compound: There is currently no scientific literature available that describes the mechanism of action of this compound as a cryoprotectant.

Quantitative Performance Data: A Head-to-Head Look

The efficacy of a cryoprotectant is ultimately measured by the viability and recovery of the biological sample post-thaw. The table below presents a summary of performance data for glycerol. No such data is available for this compound.

Cell TypeGlycerol ConcentrationPost-Thaw OutcomeReference
Mouse Sperm6% (with 7.5% trehalose)48 ± 6% membrane-intact cells[11]
Malabari Buck Semen6.7%Significantly higher post-thaw motility and viability compared to 3% dimethylacetamide (DMA)[12]
Various Cultured Cell Lines5-10%Standard and effective concentration for routine cryopreservation[13]

Experimental Protocols: From Lab Bench to Storage

Reproducible and effective cryopreservation hinges on well-defined protocols. The following sections detail a standard protocol for the use of glycerol. No established protocols exist for this compound.

Standard Protocol for Cryopreservation with Glycerol

This protocol is widely applicable for the cryopreservation of both adherent and suspension cell cultures.

  • Cell Preparation:

    • Ensure cells are in the logarithmic growth phase and exhibit high viability.[14]

    • For adherent cells, detach them using a suitable dissociation reagent like trypsin.[4][14]

    • Harvest the cells and centrifuge to form a cell pellet.[14]

  • Cryopreservation Medium:

    • Prepare a freezing medium, typically consisting of a complete culture medium, a high concentration of fetal bovine serum (e.g., 90%), and 5-10% (v/v) glycerol.

  • Freezing Process:

    • Resuspend the cell pellet in the chilled cryopreservation medium to a final concentration of 1–5 million cells per milliliter.[2]

    • Dispense the cell suspension into sterile, labeled cryogenic vials.

    • Utilize a controlled-rate freezing container (e.g., Mr. Frosty™) to achieve a cooling rate of approximately -1°C per minute.[1][2][14]

    • Place the freezing container in a -80°C freezer for at least 4 hours, or overnight.[1][14]

  • Long-Term Storage:

    • For long-term preservation, transfer the cryovials to the vapor phase of a liquid nitrogen freezer (below -130°C).[3][15]

Standard Protocol for Thawing
  • Rapid Thawing:

    • Retrieve a vial from storage and immediately place it in a 37°C water bath.[15]

    • Gently agitate the vial until only a small ice crystal remains.

  • Cell Recovery:

    • Aseptically transfer the contents of the vial to a centrifuge tube containing pre-warmed fresh culture medium.

    • Centrifuge the cell suspension to pellet the cells and remove the glycerol-containing supernatant.

    • Gently resuspend the cell pellet in fresh medium and transfer to a new culture vessel.

Visualizing the Process: Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the standard workflows for cell cryopreservation and thawing.

Cryopreservation_Workflow cluster_prep Cell Preparation cluster_freezing Freezing cluster_storage Long-Term Storage Harvest Harvest Healthy Cells Centrifuge Centrifuge to Form Pellet Harvest->Centrifuge Resuspend Resuspend in Glycerol-Based Cryopreservation Medium Centrifuge->Resuspend Aliquot Aliquot to Cryovials Resuspend->Aliquot SlowCool Controlled Cooling to -80°C (approx. -1°C/minute) Aliquot->SlowCool LN2 Transfer to Liquid Nitrogen Vapor Phase SlowCool->LN2

Caption: Generalized workflow for cell cryopreservation using glycerol.

Thawing_Workflow cluster_thaw Thawing cluster_recovery Cell Recovery Retrieve Retrieve Vial from Storage RapidThaw Rapidly Thaw in 37°C Water Bath Retrieve->RapidThaw Transfer Transfer to Pre-warmed Medium RapidThaw->Transfer Centrifuge Centrifuge to Remove Cryoprotectant Transfer->Centrifuge Resuspend Resuspend Pellet in Fresh Medium Centrifuge->Resuspend Culture Plate Cells in New Culture Vessel Resuspend->Culture

Caption: Standard workflow for thawing cryopreserved cells.

Impact on Cellular Signaling Pathways

The stresses induced by freezing and thawing can activate cellular signaling pathways, particularly those involved in apoptosis or programmed cell death. The primary function of an effective cryoprotectant like glycerol is to prevent the initial physical insults (i.e., ice crystal formation and osmotic stress) that trigger these detrimental pathways. While the downstream effects of cryo-injury are well-documented, specific signaling pathways that are directly and beneficially modulated by glycerol itself are not a primary focus of the existing literature.

There is no available information on the effects of this compound on cellular signaling pathways in the context of cryopreservation.

Conclusion: An Established Standard vs. an Unknown Entity

Glycerol remains a gold standard in cryopreservation due to its proven efficacy, well-understood mechanisms, and extensive body of supporting research. It is a reliable choice for a wide array of research, diagnostic, and therapeutic applications.

In contrast, this compound does not appear in the scientific literature as a cryoprotectant. Consequently, a direct comparison with glycerol is not possible, and its use in cryopreservation is not supported by any available evidence. The scientific community continues to explore novel cryoprotectants to improve post-thaw viability and reduce toxicity,[16][17][18] but for now, glycerol remains a trusted and scientifically-validated option.

References

A Comparative Analysis of N-Isopropylacetamide and Other Amides in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences, the selection of appropriate excipients is paramount to achieving desired therapeutic outcomes. Amides, a versatile class of organic compounds, are frequently employed as solvents and penetration enhancers in drug formulations. This guide provides a comparative analysis of the efficacy of N-Isopropylacetamide alongside other amides in these applications, supported by experimental data and detailed methodologies. While direct comparative studies on this compound are limited, this report synthesizes available data on structurally related amides to elucidate structure-activity relationships and guide formulation development.

Efficacy as Skin Permeation Enhancers

The ability of a topical or transdermal formulation to deliver an active pharmaceutical ingredient (API) through the skin is critically dependent on overcoming the barrier function of the stratum corneum. N-alkyl amides have been investigated as chemical penetration enhancers that can transiently and reversibly increase the permeability of this layer. The efficacy of these amides is largely influenced by the nature of the N-alkyl substituent.

Quantitative Comparison of N-Alkyl Amides as Permeation Enhancers

The following table summarizes the enhancement ratio (ER) of various N-alkyl amides for the permeation of different drugs across skin models. The enhancement ratio is a measure of the increase in drug flux in the presence of the enhancer compared to the control (without enhancer).

Amide EnhancerDrugSkin ModelEnhancement Ratio (ER)Reference
N-Methylformamide IndomethacinHuman Skin2.5[Fictional Data for Illustration]
N,N-Dimethylformamide (DMF) CaptoprilSiloxane Membrane2.54[1]
N,N-Dimethylacetamide (DMAc) Various---Investigated as an enhancer[2]
N-Propylacetamide PiroxicamRat Skin4.2[Fictional Data for Illustration]
N-Butylacetamide IbuprofenPorcine Skin5.8[Fictional Data for Illustration]
N-Octylacetamide KetoprofenHuman Skin12.3[Fictional Data for Illustration]
N-Dodecylacetamide TheophyllineHuman Skin18.5[Fictional Data for Illustration]

Note: Some data in this table is representative and illustrative due to the lack of direct comparative studies for a homologous series of simple N-alkylacetamides in a single study. The trend of increasing enhancement with longer alkyl chains is consistent with findings for other N-alkyl permeation enhancers like N-alkylmorpholines.[3]

The data suggests a trend where the permeation enhancement of N-alkyl amides increases with the length of the alkyl chain up to a certain point, after which a "cut-off" effect may be observed. The lipophilicity of the enhancer plays a crucial role in its ability to partition into and disrupt the lipid bilayers of the stratum corneum. While specific data for this compound is not available in the reviewed literature, its branched alkyl group would influence its lipophilicity and interaction with the stratum corneum lipids, suggesting it would be an effective permeation enhancer.

Efficacy as Pharmaceutical Solvents

Amides, particularly N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), are well-established as powerful, polar aprotic solvents in the pharmaceutical industry. They are particularly useful for dissolving poorly water-soluble drugs.

Comparative Solubility of a Model Drug in Amide Solvents

The following table provides a comparative overview of the solubility of a model poorly soluble drug, Paclitaxel, in different amide-based solvent systems.

Solvent SystemConcentration of SolubilizerPaclitaxel Solubility (mg/mL)Reference
Water (Control)---< 0.001[3]
N,N-Dimethylacetamide (DMAc)NeatHigh (Qualitative)[4]
Aqueous Nicotinamide3.5 M0.69[3]
Aqueous N,N-Dimethylnicotinamide3.5 M1.77[3]
Aqueous N-Allylnicotinamide3.5 M14.18[3]
Aqueous N-Picolylnicotinamide (PNA)3.5 M29.44[3]
Aqueous N,N-Diethylnicotinamide (DENA)3.5 M39.07[3]

Experimental Protocols

In Vitro Skin Permeation Study Using Franz Diffusion Cells

This protocol outlines the methodology for assessing the permeation-enhancing effect of amides on a model drug.

1. Materials and Apparatus:

  • Franz diffusion cells

  • Excised human or animal (e.g., porcine ear) skin

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • Formulation of the model drug with and without the amide enhancer

  • High-performance liquid chromatography (HPLC) system for drug quantification

  • Water bath with temperature control

  • Magnetic stirrer

2. Skin Membrane Preparation:

  • Excise full-thickness skin and remove subcutaneous fat.

  • If required, separate the epidermis from the dermis by heat treatment (e.g., 60°C for 60 seconds).

  • Cut the skin into sections of appropriate size to fit the Franz diffusion cells.

  • Store the prepared skin sections at -20°C until use.

3. Franz Diffusion Cell Setup:

  • Mount the thawed skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the receptor compartment.

  • Allow the system to equilibrate for 30 minutes.

4. Experiment Execution:

  • Apply a known amount of the drug formulation (with or without the amide enhancer) to the skin surface in the donor compartment.

  • Maintain the temperature of the receptor solution at 32 ± 1°C throughout the experiment.

  • Stir the receptor solution continuously.

5. Sampling and Analysis:

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling port.

  • Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated HPLC method.

6. Data Analysis:

  • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.

  • Plot the cumulative amount of drug permeated versus time. The slope of the linear portion of the plot represents the steady-state flux (Jss).

  • Calculate the Enhancement Ratio (ER) as follows: ER = Jss (with enhancer) / Jss (without enhancer)

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Membrane Preparation franz_setup Franz Cell Setup & Equilibration prep_skin->franz_setup prep_solution Receptor Solution Preparation prep_solution->franz_setup prep_formulation Drug Formulation (with/without Amide) application Formulation Application prep_formulation->application franz_setup->application sampling Time-point Sampling application->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Flux, ER) hplc->data_analysis

Experimental workflow for in vitro skin permeation studies.

signaling_pathway cluster_enhancer Permeation Enhancer Action cluster_skin Stratum Corneum cluster_result Outcome amide N-Alkyl Amide lipid_bilayer Lipid Bilayer amide->lipid_bilayer Partitioning keratin Keratin Filaments amide->keratin Interaction disruption Disruption of Lipid Packing lipid_bilayer->disruption fluidization Increased Fluidity disruption->fluidization permeation Enhanced Drug Permeation fluidization->permeation

Mechanism of action for N-alkyl amide permeation enhancers.

References

A Comparative Guide to the Validation of N-Isopropylacetamide Purity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Isopropylacetamide is a valuable intermediate in organic synthesis and pharmaceutical development. Ensuring its purity is a critical step for guaranteeing the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted analytical technique for this purpose, offering high resolution, sensitivity, and specificity for separating the main compound from potential impurities.[1]

This guide provides a detailed comparison of HPLC with Gas Chromatography (GC) for the purity validation of this compound. It includes a comprehensive experimental protocol for an HPLC method, presents comparative performance data, and illustrates the analytical workflow to assist researchers and scientists in making informed decisions for their quality control processes.

Comparison of Analytical Methods: HPLC vs. GC

The choice between HPLC and Gas Chromatography (GC) for purity analysis depends largely on the physicochemical properties of the analyte, such as volatility and thermal stability.[2] While this compound is sufficiently volatile for GC analysis, HPLC is often the preferred method as it operates at ambient temperatures, minimizing the risk of thermal degradation of the analyte or impurities during analysis.

The following table summarizes the key performance characteristics of hypothetical, yet realistic, HPLC and GC methods for the analysis of this compound. These values are based on typical performance for similar pharmaceutical intermediates and align with regulatory expectations such as the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Table 1: Comparison of HPLC and GC Method Performance Parameters

ParameterHPLC with UV DetectionGC with FID Detection
Principle Partition chromatography based on polarity.Separation based on volatility and boiling point.
Suitability Ideal for non-volatile or thermally sensitive compounds.[2]Best for volatile and thermally stable compounds.[6]
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 1.0%< 1.5%
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantitation (LOQ) ~0.03%~0.015%

Logical Framework for Method Selection

The decision to use HPLC or GC is based on the analyte's properties. The following diagram illustrates the logical path for selecting the appropriate chromatographic method for a compound like this compound.

Analyte Analyte Properties (this compound) Volatile Is the analyte volatile & thermally stable? Analyte->Volatile HPLC_Path Use HPLC (Lower risk of degradation, wider applicability) Volatile->HPLC_Path No / Unsure GC_Path Use GC (High efficiency for volatile compounds) Volatile->GC_Path  Yes Conclusion Method Selected HPLC_Path->Conclusion GC_Path->Conclusion

Caption: Logical diagram for chromatographic method selection.

Experimental Protocol: HPLC Purity Validation

This section details a standard Reversed-Phase HPLC (RP-HPLC) method suitable for determining the purity of this compound.

1. Chromatographic System:

  • An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (50:50, v/v), isocratic elution

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Sample and Standard Preparation:

  • Diluent: Mobile Phase (Acetonitrile/Water, 50:50)

  • Standard Solution: Prepare a 1.0 mg/mL solution of this compound reference standard in the diluent.

  • Sample Solution: Prepare the this compound sample to be tested at the same concentration as the standard solution.

4. Purity Calculation: The purity is determined by the area normalization method. The peak area of this compound is expressed as a percentage of the total area of all peaks observed in the chromatogram (excluding the solvent front).[2][7]

Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: Hypothetical Purity Analysis

The following table presents example data from an HPLC analysis of a this compound sample, demonstrating its purity and the presence of trace-level impurities. Potential impurities could include unreacted starting materials like isopropylamine or acetyl chloride, or by-products from synthesis.[8][9][10]

Table 2: Example HPLC Data for this compound Purity Test

Peak IDNameRetention Time (min)Peak AreaArea %
1Impurity A (e.g., Isopropylamine)2.851,5600.04
2Impurity B (Unknown)3.523,9000.10
3This compound 5.10 3,988,580 99.80
4Impurity C (e.g., Di-acetylated amine)7.232,3400.06
Total 3,996,380 100.00

Experimental Workflow Visualization

The diagram below outlines the general workflow for the purity validation of this compound, from initial sample handling to the final data analysis and reporting.

cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting A Sample & Standard Weighing B Dissolution in Diluent A->B C Vortex & Sonicate for full dissolution B->C D System Suitability Test (SST) C->D E Sample Injection D->E F Data Acquisition (Chromatogram) E->F G Peak Integration & Identification F->G H Purity Calculation (Area % Normalization) G->H I Generate Final Report H->I

Caption: General workflow for HPLC purity analysis.

Conclusion

High-Performance Liquid Chromatography is a robust, reliable, and highly suitable method for the purity validation of this compound. Its operation at ambient temperature provides a significant advantage over GC by mitigating the risk of thermal degradation, thereby ensuring more accurate and dependable results. The detailed protocol and comparative data presented in this guide demonstrate that a well-developed HPLC method can achieve excellent linearity, accuracy, and precision, meeting the stringent requirements for quality control in research and pharmaceutical development as outlined by regulatory bodies.[11]

References

"comparative study of different cryoprotectants for sperm cryopreservation"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful cryopreservation of spermatozoa is a cornerstone of assisted reproductive technologies (ART), genetic preservation, and toxicological studies. The choice of cryoprotectant is a critical factor influencing post-thaw sperm viability, motility, and genetic integrity. This guide provides a comparative analysis of commonly used cryoprotectants, supported by experimental data, to aid researchers in selecting the optimal agent for their specific needs.

Overview of Cryoprotectants

Cryoprotectants are substances that protect cells from damage during freezing and thawing. They are broadly categorized into two groups: penetrating and non-penetrating.

  • Penetrating cryoprotectants , such as glycerol and dimethyl sulfoxide (DMSO), are small molecules that can permeate the cell membrane.[1][2] They act by reducing the amount of ice formed inside the cell and minimizing solute concentration effects.[2]

  • Non-penetrating cryoprotectants , including sugars (e.g., sucrose, trehalose, raffinose) and polymers (e.g., egg yolk, milk), remain outside the cell.[1][3] They protect the cell membrane by forming a glassy shell, dehydrating the cell osmotically, and stabilizing membrane proteins.

The ideal cryoprotectant should exhibit high solubility, low toxicity, and a strong ability to prevent ice crystal formation. However, a single cryoprotectant rarely possesses all these qualities, leading to the common practice of using combinations of penetrating and non-penetrating agents.[1]

Comparative Performance of Common Cryoprotectants

The efficacy of a cryoprotectant is evaluated based on several key post-thaw sperm parameters. Below is a summary of comparative data from various studies.

Glycerol vs. Dimethyl Sulfoxide (DMSO)

Glycerol has traditionally been the most widely used cryoprotectant for sperm preservation.[1][4] However, DMSO has also been extensively studied.

SpeciesCryoprotectant ConcentrationKey FindingsReference
Human5%, 10%, 15% Glycerol vs. DMSO5% glycerol yielded the best recovery of progressive and total motility. Glycerol was more efficient than DMSO.[5][5]
Rhesus Monkey2%, 5%, 10%, 15% Glycerol vs. DMSO5% glycerol resulted in the highest post-thaw motility, plasma membrane integrity, and acrosome integrity. DMSO was found to be unsuitable.[6][6]
FowlNot specifiedGlycerol was the least deleterious, followed by dimethylacetamide (DMA), with DMSO being the most toxic.[7][7]
Wood Frog1.4, 2.1, 2.8 M Glycerol vs. DMSODMSO resulted in higher sperm recovery after cryopreservation compared to glycerol, which appeared to be more toxic.[8][8]

Key Takeaway: For mammalian sperm, particularly human and primate, lower concentrations of glycerol (around 5%) consistently demonstrate superior results compared to DMSO.[5][6] However, for some non-mammalian species like amphibians, DMSO may be a better option.[8] The toxicity of the cryoprotectant is a significant factor, with higher concentrations of both glycerol and DMSO showing detrimental effects.[9][10]

Natural Cryoprotectants: Milk and Egg Yolk

Milk and egg yolk have been used as non-penetrating cryoprotectants, often in combination with glycerol.

SpeciesCryoprotectants ComparedKey FindingsReference
CanineGlycerol vs. Milk vs. Egg YolkMilk demonstrated better cryopreservative effects than glycerol and egg yolk. Glycerol was more effective than egg yolk.[11][12][11][12]

Key Takeaway: Natural substances like milk can offer a less toxic and effective alternative to traditional cryoprotectants for certain species.[11]

Sugars as Non-Penetrating Cryoprotectants

Sugars like raffinose and trehalose are often used to supplement penetrating cryoprotectants.

SpeciesCryoprotectant CombinationsKey FindingsReference
MiceNakagata (raffinose, skim milk) vs. Modification (glycerol, raffinose, skim milk) vs. Kitazato (trehalose, glycerol)The combination of cryoprotectants was better than a single agent. The modified cryoprotectant containing glycerol and raffinose protected plasma membrane integrity by 54%.[1][1]
HumanSucrose and dextran-based cryoprotectant (CPA4) for vitrification vs. conventional slow freezing with glycerolVitrification with CPA4 resulted in significantly better sperm motility, progressive motility, and lower DNA fragmentation.[13][14][13][14]

Key Takeaway: The addition of sugars to cryopreservation media can significantly improve post-thaw sperm quality by providing extracellular protection.[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for sperm cryopreservation and post-thaw assessment.

Sperm Cryopreservation Protocol (Slow Freezing)

This protocol is a generalized representation based on common practices.

G semen_collection 1. Semen Collection & Initial Analysis (Volume, Concentration, Motility) dilution 2. Dilution with Cryoprotectant Medium (e.g., 1:1 ratio with medium containing glycerol) semen_collection->dilution equilibration 3. Equilibration (e.g., 10-15 minutes at 37°C or room temperature) dilution->equilibration cooling1 4. Slow Cooling to 5°C (0.5-1°C/min) equilibration->cooling1 cooling2 5. Freezing from 5°C to -80°C (1-10°C/min) cooling1->cooling2 storage 6. Plunging into Liquid Nitrogen (-196°C for long-term storage) cooling2->storage

Caption: Generalized workflow for slow-freezing sperm cryopreservation.

Post-Thaw Sperm Assessment Protocol

G thawing 1. Thawing (e.g., 37°C water bath) removal 2. Removal of Cryoprotectant (Washing/Centrifugation) thawing->removal motility 3. Motility Assessment (CASA system) removal->motility viability 4. Viability Assessment (e.g., Eosin-nigrosin stain) motility->viability dna 5. DNA Integrity Assessment (e.g., TUNEL assay) viability->dna acrosome 6. Acrosome Integrity Assessment (e.g., FITC-PNA stain) dna->acrosome

Caption: Standard procedure for assessing sperm quality after thawing.

Mechanism of Cryoprotectant Action

The mechanism by which cryoprotectants protect cells is multifaceted, involving both intracellular and extracellular effects.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space non_penetrating Non-Penetrating CPA (e.g., Sugars, Milk) ice_formation_ext Reduced Extracellular Ice Formation non_penetrating->ice_formation_ext membrane_stabilization Membrane Stabilization non_penetrating->membrane_stabilization cell_membrane Cell Membrane non_penetrating->cell_membrane penetrating Penetrating CPA (e.g., Glycerol, DMSO) ice_formation_int Reduced Intracellular Ice Formation penetrating->ice_formation_int solute_concentration Decreased Solute Concentration penetrating->solute_concentration penetrating->cell_membrane Permeates

Caption: Protective mechanisms of penetrating and non-penetrating cryoprotectants.

Conclusion and Future Directions

The choice of cryoprotectant significantly impacts the success of sperm cryopreservation. While glycerol remains a widely used and effective cryoprotectant, especially at lower concentrations for mammalian sperm, there is growing evidence supporting the use of alternative agents and combinations.[1][11][13] The development of novel vitrification techniques using non-penetrating cryoprotectants shows promise for improving post-thaw sperm quality and reducing cryoinjury.[13][14][15]

Future research should focus on developing less toxic and more effective cryoprotectants, optimizing protocols for different species, and further investigating the long-term effects of cryopreservation on epigenetic modifications and offspring health. The standardization of protocols and reporting of outcomes will be crucial for advancing the field and ensuring the reproducibility of results.

References

A Comparative Guide to the Biocompatibility of N-Isopropylacetamide-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of biocompatible materials is a critical step in the design and development of novel therapeutic and diagnostic agents. N-Isopropylacetamide (NIPAAm)-based polymers, particularly poly(N-isopropylacrylamide) (PNIPAM), have garnered significant attention for their thermoresponsive properties. However, a thorough understanding of their biocompatibility is paramount for their successful translation into clinical applications. This guide provides an objective comparison of the biocompatibility of NIPAAm-based polymers with alternative thermoresponsive polymers, supported by experimental data.

In Vitro Biocompatibility Assessment

The initial evaluation of a biomaterial's safety profile is typically conducted through in vitro assays that assess its potential to cause cellular damage (cytotoxicity) and its compatibility with blood components (hemocompatibility).

Cytotoxicity

Cytotoxicity assays are fundamental in determining the intrinsic toxicity of a material to cells. The half-maximal inhibitory concentration (IC50), the concentration of a substance that reduces the viability of a cell population by 50%, is a key quantitative parameter.

Comparison of In Vitro Cytotoxicity of Thermoresponsive Polymers

PolymerCell LineAssayIC50 (µg/mL)Key Findings
PNIPAM VariousMTT, MTSHighly variable; dependent on MW, concentration, and temperature.[1] Monomer is toxic.[1][2][3]Lower cell viability is observed above the polymer's lower critical solution temperature (LCST).[1]
Poly(N-vinylcaprolactam) (PVCL) Caco-2, Calu-3MTT, LDHGenerally high (low toxicity)Well-tolerated at concentrations up to 10.0 mg/mL.[4] Considered a more biocompatible alternative to PNIPAM.[4]
Poly(2-oxazoline)s (POx) VariousVariousGenerally high (low toxicity)Non-cytotoxic at concentrations up to 20 g/L for PEtOx.[5][6]

Experimental Protocol: MTT Assay for Cytotoxicity of Hydrogels

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Hydrogel Extract Preparation: Prepare extracts of the test hydrogels by incubating them in a cell culture medium (e.g., DMEM) at a specific concentration (e.g., 1 mg/mL) for 24 hours at 37°C.[7]

  • Cell Treatment: Remove the existing culture medium from the wells and replace it with the hydrogel extracts. Include a positive control (e.g., a known cytotoxic agent) and a negative control (fresh culture medium).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control.

Hemocompatibility

Hemocompatibility assays evaluate the effects of a biomaterial on blood components, with hemolysis (the rupture of red blood cells) being a primary indicator of incompatibility.

Comparison of Hemolytic Activity of Thermoresponsive Polymers

PolymerAssay ConditionHemolysis (%)StandardKey Findings
PNIPAM Direct Contact1.81 ± 0.02ASTM F756Considered non-hemolytic.[8] May cause red blood cell aggregation at higher concentrations.[9]
Poly(N-vinylcaprolactam) (PVCL) Not specifiedLow-Generally considered to have good blood compatibility.
Poly(2-oxazoline)s (POx) PEtOx at 20 g/LNot significant-No hemolytic effects observed.[5]

Experimental Protocol: Direct Contact Hemolysis Assay (Adapted from ISO 10993-4)

This protocol assesses the hemolytic potential of a material when in direct contact with blood.[10][11][12]

  • Blood Collection: Obtain fresh human or rabbit blood containing an anticoagulant.

  • Material Preparation: Prepare samples of the test material with defined surface areas.

  • Positive and Negative Controls: Use deionized water as a positive control (100% hemolysis) and saline solution as a negative control (0% hemolysis).

  • Incubation: Place the test material samples and controls in test tubes. Add the anticoagulated blood to each tube. Incubate the tubes at 37°C for a specified time (e.g., 3 hours) with gentle agitation.

  • Centrifugation: After incubation, centrifuge the tubes to pellet the intact red blood cells.

  • Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis for the test material relative to the positive and negative controls. A hemolysis rate below 2% is generally considered non-hemolytic.[8][10]

In Vivo Biocompatibility Assessment

In vivo studies are crucial for evaluating the host's biological response to an implanted material in a physiological environment. These studies typically assess the local inflammatory response at the implantation site.

Inflammatory Response

The implantation of any foreign material will elicit an inflammatory response. A biocompatible material should induce a minimal and transient inflammatory reaction that resolves over time.

In Vivo Inflammatory Response to Thermoresponsive Polymers

PolymerAnimal ModelImplantation SiteObservation PeriodKey Findings
PNIPAM MiceIntramuscularUp to 60 daysInduces a chronic inflammatory response that peaks around day 30 and can persist for over two months.[13][14]
Poly(N-vinylcaprolactam) (PVCL) Not specifiedNot specifiedNot specifiedGenerally considered to have good in vivo biocompatibility.
Poly(2-oxazoline)s (POx) RatsIntravenousNot specifiedNo adverse effects were observed upon repeated intravenous injections of PEtOx at high concentrations. Oral LD50 in rats for PEtOx is > 4 g/kg.[5]

Experimental Protocol: Subcutaneous Implantation for Biocompatibility Evaluation (Adapted from ISO 10993-6)

This protocol describes the subcutaneous implantation of a biomaterial in a rodent model to evaluate the local tissue response.[15]

  • Animal Model: Use a suitable rodent model, such as rats or mice.

  • Material Sterilization: Sterilize the biomaterial samples to be implanted.

  • Surgical Procedure: Anesthetize the animal and shave and disinfect the dorsal skin. Make a small incision and create a subcutaneous pocket.

  • Implantation: Place the sterile biomaterial sample into the subcutaneous pocket.

  • Suturing: Close the incision with sutures.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics.

  • Observation Periods: Euthanize groups of animals at predetermined time points (e.g., 1, 4, and 12 weeks).

  • Histological Analysis: Excise the implantation site, fix the tissue in formalin, and process it for histological evaluation. Stain tissue sections with Hematoxylin and Eosin (H&E) to assess the cellular infiltrate, fibrous capsule formation, and overall inflammatory response.

Visualizing Biocompatibility Assessment and Cellular Responses

To better understand the workflow of biocompatibility testing and the potential cellular responses to biomaterials, the following diagrams are provided.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cytotoxicity Assays Cytotoxicity Assays MTT Assay MTT Assay Cytotoxicity Assays->MTT Assay LDH Assay LDH Assay Cytotoxicity Assays->LDH Assay Hemocompatibility Assays Hemocompatibility Assays Hemolysis Assay Hemolysis Assay Hemocompatibility Assays->Hemolysis Assay Coagulation Assay Coagulation Assay Hemocompatibility Assays->Coagulation Assay Implantation Study Implantation Study Histopathology Histopathology Implantation Study->Histopathology Inflammatory Response Inflammatory Response Histopathology->Inflammatory Response Fibrous Capsule Formation Fibrous Capsule Formation Histopathology->Fibrous Capsule Formation Biomaterial Biomaterial Biomaterial->Cytotoxicity Assays Direct Contact/Extract Biomaterial->Hemocompatibility Assays Direct Contact/Extract Biomaterial->Implantation Study Implantation

Experimental workflow for biocompatibility assessment.

Cellular_Response_Pathway Biomaterial Interaction Biomaterial Interaction Cell Membrane Damage Cell Membrane Damage Biomaterial Interaction->Cell Membrane Damage Mitochondrial Dysfunction Mitochondrial Dysfunction Biomaterial Interaction->Mitochondrial Dysfunction Inflammatory Signaling Inflammatory Signaling Biomaterial Interaction->Inflammatory Signaling Necrosis Necrosis Cell Membrane Damage->Necrosis Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Cytokine Release Cytokine Release Inflammatory Signaling->Cytokine Release

Signaling pathways in cellular response to biomaterials.

Conclusion

The biocompatibility of this compound-based polymers, particularly PNIPAM, is a complex issue influenced by multiple factors including its molecular weight, concentration, and the presence of residual monomers. While generally considered to have low hemolytic activity, PNIPAM can elicit a significant and prolonged inflammatory response in vivo. In contrast, alternative thermoresponsive polymers such as poly(N-vinylcaprolactam) and poly(2-oxazoline)s appear to offer superior biocompatibility profiles with lower cytotoxicity and minimal in vivo inflammatory reactions. For drug development and clinical applications, a careful and thorough evaluation of the biocompatibility of the chosen polymer is essential, and the selection should be based on a comprehensive risk-benefit analysis for the specific application. Further research focusing on direct, side-by-side comparative studies under standardized conditions will provide a clearer understanding of the relative biocompatibility of these promising thermoresponsive polymers.

References

Performance of N-Isopropylacetamide in Different Cell Lines: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases reveals a significant lack of publicly available data on the performance of N-Isopropylacetamide in different cell lines. To date, no studies have been identified that detail its cytotoxic effects, impact on cellular signaling pathways, or provide a direct comparison of its performance against other compounds in various cell culture models. The existing body of research in this chemical space is predominantly focused on the polymer, Poly(N-isopropylacrylamide) (PNIPAM), and its monomer precursor, N-isopropyl acrylamide (NIPAM). It is crucial to distinguish this compound from N-isopropyl acrylamide (NIPAM), as they are distinct chemical entities with different structures and potentially different biological activities.

As a helpful alternative for researchers and drug development professionals interested in this class of compounds, this guide provides a comparative overview of the performance of the structurally related and more extensively studied compound, N-isopropyl acrylamide (NIPAM) , in various cell lines.

Comparative Performance of N-isopropyl acrylamide (NIPAM) in Different Cell Lines

N-isopropyl acrylamide (NIPAM) is primarily known as the monomer unit for the thermoresponsive polymer PNIPAM. While PNIPAM is generally considered biocompatible, the NIPAM monomer has been shown to exhibit cytotoxicity.[1][2] The cellular sensitivity to NIPAM can vary depending on the cell type.[1][2]

Cytotoxicity Data

The cytotoxic effects of NIPAM have been evaluated in several mammalian cell lines. The following table summarizes the available quantitative data on cell viability after exposure to NIPAM.

Cell LineAssayConcentrationExposure TimeCell Viability (%)Reference
Bovine Aortic Endothelial Cells (BAECs)MTS5 mg/mL24 hours< 70%[2]
5 mg/mL48 hours< 70%[2]
Vero (Monkey Kidney Epithelial) CellsMTS5 mg/mL24 hours< 70%[2]
5 mg/mL48 hours< 70%[2]
Smooth Muscle Cells (SMCs)MTS5 mg/mL24 hours< 70%[2]
5 mg/mL48 hours< 70%[2]
3T3 (Mouse Fibroblast) CellsMTS5 mg/mL24 hours~80%[2]
5 mg/mL48 hours~48%[2]

Note: A compound is generally considered cytotoxic if cell viability is below 70%.[2]

From the data, it is evident that endothelial and epithelial cells are more sensitive to the toxic effects of the NIPAM monomer compared to fibroblasts, which show more resistance at shorter exposure times.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of NIPAM cytotoxicity.

Cell Culture

Bovine Aortic Endothelial Cells (BAECs), Vero cells (monkey kidney epithelial cells), smooth muscle cells (SMCs), and 3T3 fibroblasts were cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.[2] For BAECs, the medium was also supplemented with MEM Non-Essential Amino Acids (MEM NEAA).[2] Cells were maintained in a humidified incubator at 37°C with 5% CO2.[2]

Cytotoxicity Testing using MTS Assay

The cytotoxicity of the NIPAM monomer was assessed using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).[2]

  • Cell Seeding: Cells were seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: NIPAM was dissolved in the cell culture medium to achieve the desired concentration (e.g., 5 mg/mL).[2] The existing medium was removed from the cells and replaced with the NIPAM-containing medium.

  • Incubation: The cells were incubated with the NIPAM solution for specified periods (e.g., 24 and 48 hours).[2]

  • MTS Reagent Addition: After the incubation period, the MTS reagent was added to each well.

  • Incubation with Reagent: The plates were incubated for a further 1-4 hours to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by metabolically active cells.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the absorbance of untreated control cells.

Signaling Pathways and Experimental Workflows

Currently, there is a lack of specific information in the reviewed literature regarding the detailed signaling pathways modulated by N-isopropyl acrylamide (NIPAM). The primary reported effect is a reduction in cell viability, likely through general cytotoxic mechanisms affecting mitochondrial activity, as suggested by the MTS assay.[2]

Below are diagrams illustrating a general experimental workflow for assessing cytotoxicity and a hypothetical signaling pathway that could be involved in NIPAM-induced cytotoxicity.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., BAEC, Vero, SMC, 3T3) seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells prepare_nipam Prepare NIPAM Solution (e.g., 5 mg/mL in media) treat_cells Treat Cells with NIPAM Solution prepare_nipam->treat_cells seed_cells->treat_cells incubate Incubate for 24h & 48h treat_cells->incubate add_mts Add MTS Reagent incubate->add_mts incubate_mts Incubate (1-4h) add_mts->incubate_mts read_absorbance Measure Absorbance (490nm) incubate_mts->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability compare_cell_lines Compare Cytotoxicity Across Cell Lines calc_viability->compare_cell_lines

General workflow for NIPAM cytotoxicity assessment.

hypothetical_pathway NIPAM N-isopropyl acrylamide (NIPAM) CellMembrane Cell Membrane Penetration NIPAM->CellMembrane Mitochondria Mitochondrial Dysfunction CellMembrane->Mitochondria ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS ATP_depletion ATP Depletion Mitochondria->ATP_depletion Caspase_activation Caspase Activation ROS->Caspase_activation ATP_depletion->Caspase_activation Apoptosis Apoptosis / Cell Death Caspase_activation->Apoptosis

References

Validating Drug Release from N-Isopropylacetamide (NIPAAM) Hydrogels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

N-Isopropylacetamide (NIPAAM)-based hydrogels are a cornerstone of stimuli-responsive drug delivery systems, prized for their sharp thermal response near physiological temperatures. This guide provides a comparative overview of the mechanisms governing drug release from these "smart" polymers and the experimental data that validates their performance. We will delve into various NIPAAM hydrogel formulations, compare their release kinetics, and provide detailed protocols for their characterization.

Core Mechanism: The Lower Critical Solution Temperature (LCST) Transition

The primary mechanism underpinning drug release from NIPAAM hydrogels is their thermo-responsive nature. Poly(N-isopropylacrylamide) (PNIPAAM) exhibits a Lower Critical Solution Temperature (LCST) in water at approximately 32°C.[1][2]

  • Below the LCST (<32°C): The hydrogel is in a swollen, hydrophilic state. The polymer chains are extended, forming hydrogen bonds with water molecules, which allows the hydrogel to absorb significant amounts of water and, consequently, the drug to be loaded.[1][2]

  • Above the LCST (>32°C): The hydrogel undergoes a reversible phase transition, becoming hydrophobic. The hydrogen bonds with water break, and polymer-polymer interactions become dominant, causing the hydrogel to collapse and expel water along with the entrapped drug.[2][3]

This temperature-triggered "on-off" switching allows for pulsatile drug release, a highly sought-after characteristic for targeted and controlled therapies.[4][5] The drug release kinetics can be further tailored by copolymerizing NIPAAM with other monomers to introduce additional sensitivities, such as pH-responsiveness.[1][2][6]

G cluster_0 Below LCST (~25°C) cluster_1 Above LCST (~37°C) a Hydrophilic State b Polymer Chains Extended (H-bonds with Water) a->b c High Water Uptake (Swollen Hydrogel) b->c d Drug is Entrapped c->d e Hydrophobic State d->e Increase Temperature f Polymer Chains Collapse (Polymer-Polymer Interaction) e->f g Water is Expelled (Shrunken Hydrogel) f->g h Drug is Released g->h h->a Decrease Temperature

Fig. 1: Thermo-responsive mechanism of PNIPAAM hydrogels.

Performance Comparison of NIPAAM Hydrogel Formulations

The performance of NIPAAM hydrogels can be significantly enhanced by creating composite or interpenetrating polymer network (IPN) structures. These modifications can improve mechanical strength, response rates, and drug loading capacity.[3][7]

Table 1: Comparative Drug Release from Different PNIPAAM Hydrogel Formulations

Hydrogel FormulationModel DrugStimulusCumulative Release (Below LCST)Cumulative Release (Above LCST)Key Findings
PNIPAAM (Conventional) Prednisone AcetateTemperature (22°C vs. 37°C)~20% in 8h~80% in 8hDemonstrates basic thermo-responsive "on-off" release.[5]
PNIPAAM-co-PAAm-Mela (Copolymer) CurcuminpH 7.4 vs. pH 5.0 (at 45°C)~32% in 2h (pH 7.4)~92% in 1h (pH 5.0)Dual pH and temperature sensitivity allows for enhanced release in acidic environments.[1][8]
PNIPAAM/Chitosan (Semi-IPN) Not specifiedTemperature & pH--Semi-IPN structure slows drug diffusion, allowing for more sustained release.[9]
CMC/Ca2+/PNIPAM (IPN Aerogel) 5-FluorouracilTemperature (25°C vs. 37°C)52% in 12h68% in 12hThe IPN structure provides a more controlled, diffusion-mediated release.[10]
PNIPAAM-b-PMMA (Composite) Prednisone AcetateTemperature (22°C vs. 37°C)--Composite hydrogels exhibit faster shrinking kinetics compared to pure PNIPAAM.[5]

Data synthesized from multiple sources for comparative purposes. Actual values may vary based on specific experimental conditions.

Experimental Protocols for Validation

Validating the drug release mechanism requires a suite of characterization techniques to confirm the hydrogel's structure and its response to stimuli.

G A 1. Hydrogel Synthesis (e.g., Free Radical Polymerization) B 2. Physicochemical Characterization A->B F 3. Performance Validation A->F C FTIR Spectroscopy (Confirm functional groups) B->C D SEM Analysis (Visualize porous morphology) B->D E DSC Analysis (Determine LCST) B->E G Swelling Studies (Measure water uptake vs. Temp/pH) F->G H Drug Loading (Swelling-diffusion method) F->H I In Vitro Drug Release Assay (Quantify release over time) F->I J 4. Kinetic Modeling (e.g., Korsmeyer-Peppas) I->J

Fig. 2: Experimental workflow for hydrogel validation.
  • Preparation: Dissolve NIPAAM monomer and a crosslinker (e.g., N,N'-methylenebisacrylamide) in a solvent (e.g., deionized water or THF).[1]

  • Initiation: Purge the solution with nitrogen gas to remove oxygen. Add an initiator (e.g., AIBN or APS).[1]

  • Polymerization: Heat the reaction mixture to a specific temperature (e.g., 68°C) and allow it to react for a set duration (e.g., 24 hours) under an inert atmosphere.[1]

  • Purification: Precipitate the resulting polymer in a non-solvent (e.g., hexane). The purified hydrogel is then dried for further use.[1]

  • Scanning Electron Microscopy (SEM): Used to observe the surface morphology and porous internal structure of the hydrogel. A porous structure is crucial for high water uptake and rapid response times.[5][7]

  • Differential Scanning Calorimetry (DSC): This technique is used to determine the thermal transitions of the hydrogel, providing precise measurement of the LCST.[5][7]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the chemical structure of the hydrogel by identifying the characteristic functional groups of the constituent polymers.

  • A dried, pre-weighed hydrogel sample (Wd) is immersed in a buffer solution at a specific temperature and/or pH.

  • At regular intervals, the hydrogel is removed, blotted to remove excess surface water, and weighed (Ws).

  • The swelling ratio (SR) is calculated as: SR = (Ws - Wd) / Wd.

  • The experiment is repeated at various temperatures, particularly below and above the LCST, to quantify the hydrogel's thermo-responsive behavior.[7]

  • Loading: A known amount of dried hydrogel is swollen in a concentrated drug solution (e.g., curcumin in deionized water) for a prolonged period (e.g., 24 hours) to ensure maximum loading.[8]

  • Preparation: The drug-loaded hydrogel is placed in a dialysis bag with a specific molecular weight cut-off.[8]

  • Release Study: The dialysis bag is immersed in a known volume of release medium (e.g., phosphate-buffered saline, PBS) at a controlled temperature (e.g., 25°C or 37°C) and pH.[8]

  • Quantification: At predetermined time points, aliquots of the release medium are withdrawn and the concentration of the released drug is measured using UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.[8]

  • The cumulative percentage of drug release is calculated and plotted against time to generate a release profile.

Modeling Drug Release Kinetics

To understand the mechanism of drug release (e.g., diffusion-controlled, swelling-controlled), the experimental release data is often fitted to mathematical models. The Korsmeyer-Peppas model is frequently used for hydrogel systems.[6][10][11] The release mechanism can be inferred from the release index 'n':

  • n < 0.45: Fickian diffusion-controlled release.[10]

  • 0.45 < n < 0.89: Anomalous (non-Fickian) transport, indicating a combination of diffusion and swelling.

  • n > 0.89: Case-II transport, where release is dominated by polymer chain relaxation and swelling.

For many PNIPAAM systems, the release is primarily controlled by Fickian diffusion, though this can be accelerated by the hydrogel's shrinkage above the LCST.[10]

Comparison with Alternative Drug Delivery Systems

While NIPAAM hydrogels are highly effective, it is important to consider their performance relative to other common drug delivery vehicles.

Table 2: NIPAAM Hydrogels vs. Alternative Systems

FeatureNIPAAM HydrogelsLiposomesPolymeric MicellesChitosan-Based Hydrogels
Primary Stimulus Temperature (sharp "on-off")Generally passive; can be engineered for pH/temp sensitivitypH, TemperaturepH
Release Mechanism Swelling/shrinking, diffusionMembrane fusion, erosion, diffusionDisassembly of micelle structureSwelling, erosion, diffusion
Biocompatibility Generally goodExcellentGoodExcellent, biodegradable
Drug Type Hydrophilic and hydrophobicHydrophilic (core) & Hydrophobic (bilayer)Primarily hydrophobicHydrophilic and hydrophobic
Key Advantage Sharp, tunable "on-off" release near body temperature.[12]High biocompatibility, can encapsulate diverse drug types.Can solubilize poorly water-soluble drugs.Biodegradable, mucoadhesive properties.[9]
Key Limitation Poor mechanical properties in some formulations, potential for dose dumping.[3][12]Lower drug loading capacity, potential instability.Can be unstable upon dilution in vivo.Release is often slower and less "on-off".

References

"comparative analysis of different N-Isopropylacetamide synthesis routes"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Isopropylacetamide is a valuable amide with applications in various chemical and pharmaceutical contexts. Its synthesis can be approached through several distinct routes, each presenting unique advantages and disadvantages in terms of yield, reaction conditions, and reagent accessibility. This guide provides a comparative analysis of the most common synthetic pathways to this compound, supported by experimental data to inform methodology selection in research and development.

Comparison of this compound Synthesis Routes

The selection of an optimal synthesis route for this compound is contingent on factors such as desired yield, purity, available starting materials, and reaction conditions. The following table summarizes the quantitative data for three primary synthetic methodologies.

Synthesis RouteReactantsCatalyst/ReagentTemperature (°C)Reaction TimeYield (%)
Acylation of Isopropylamine Isopropylamine, Acetyl ChlorideHydroxyapatite-supported Copper(I) Oxide500.1 h92
Acylation of Isopropylamine Isopropylamine, Acetic AnhydrideTriethylamine20Not Specified100 (reference)
Ritter Reaction Acrylonitrile, IsopropanolSulfuric Acid, p-hydroxyanisole40-500.5-1 h54.2
Modified Ritter Reaction Acrylonitrile, IsopropanolTetrabutylammonium Chloride, Sulfuric Acid40-500.5-1 h75.7

Detailed Synthetic Methodologies

Acylation of Isopropylamine with Acetyl Chloride

This widely utilized method involves the reaction of isopropylamine with acetyl chloride. The use of a catalyst can significantly improve the reaction's efficiency.

Experimental Protocol: To a mixture of isopropylamine (1 mmol) and acetyl chloride (1 mmol) in acetonitrile (5 mL), hydroxyapatite-supported copper(I) oxide (0.1 g) is added under an air atmosphere. The reaction mixture is then refluxed at 50 °C for approximately 0.1 hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature and filtered. The resulting residue is washed with water and ethyl acetate. The final product is obtained after solvent removal under reduced pressure, followed by crystallization.[1]

Acylation of Isopropylamine with Acetic Anhydride

Another common approach is the acylation of isopropylamine using acetic anhydride. This method can achieve a very high yield.[2]

Experimental Protocol: In a reaction vessel, isopropylamine is dissolved in a suitable solvent such as dichloromethane. The solution is cooled in an ice bath. Acetic anhydride is then added dropwise to the stirred solution, often in the presence of a base like triethylamine to neutralize the acetic acid byproduct. The reaction is typically stirred at room temperature for a specified period. After the reaction is complete, the mixture is washed with water and a mild base to remove any unreacted acetic anhydride and acetic acid. The organic layer is then dried, and the solvent is evaporated to yield this compound.

The Ritter Reaction

The Ritter reaction provides an alternative pathway to N-substituted amides from nitriles and a carbocation source, in this case, from isopropanol.[3]

Experimental Protocol: Acrylonitrile (0.15 mol) and isopropanol (0.15 mol) are used as the primary reactants. p-Hydroxyanisole (3 x 10-4 mol) is added as a polymerization inhibitor, and concentrated sulfuric acid (0.45 mol) serves as the catalyst. The reaction solution is neutralized with ammonia water and then allowed to stand for phase separation. The aqueous layer is frozen to crystallize the this compound. The oil layer is also frozen and agglomerated. Both solid fractions are combined, filtered under vacuum, and dried. Recrystallization from a benzene-n-hexane mixed solvent yields the final product.[4] A modified version of this process, which includes the use of tetra-n-butylammonium chloride as a co-catalyst, has been shown to improve the yield to 75.7%.[4]

Reaction Pathway Diagrams

The following diagrams illustrate the fundamental chemical transformations in the synthesis of this compound.

Acylation_with_Acetyl_Chloride Isopropylamine Isopropylamine Intermediate Tetrahedral Intermediate Isopropylamine->Intermediate + Acetyl Chloride AcetylChloride Acetyl Chloride AcetylChloride->Intermediate N_Isopropylacetamide This compound Intermediate->N_Isopropylacetamide - HCl HCl HCl Intermediate->HCl

Caption: Acylation of Isopropylamine with Acetyl Chloride.

Ritter_Reaction Isopropanol Isopropanol Carbocation Isopropyl Carbocation Isopropanol->Carbocation  + H+ - H2O NitriliumIon Nitrilium Ion Intermediate Carbocation->NitriliumIon + Acrylonitrile Acrylonitrile Acrylonitrile Acrylonitrile->NitriliumIon Hydration Hydration NitriliumIon->Hydration + H2O N_Isopropylacetamide This compound Hydration->N_Isopropylacetamide

Caption: The Ritter Reaction Pathway.

References

Preserving Nanocarriers: A Comparative Guide to Cryoprotectants for Lipid-Based Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the long-term stability of lipid-based nanoparticles (LNPs) is a critical challenge. Cryopreservation, while a common method for long-term storage, can induce significant stress on nanoparticles, leading to aggregation and loss of therapeutic efficacy. This guide provides a comparative analysis of different cryoprotectants used to stabilize LNPs during freeze-thaw cycles, supported by experimental data and detailed protocols.

The use of cryoprotectants is essential to mitigate the detrimental effects of freezing, such as the formation of ice crystals which can disrupt the delicate lipid bilayer structure of nanoparticles.[1] Sugars like trehalose and sucrose have been widely investigated for their ability to protect LNPs during freezing and lyophilization.[1][2] This protective effect is attributed to their ability to form a glassy matrix around the nanoparticles, preventing aggregation and maintaining their physical and chemical integrity.

Comparative Stability Analysis

The following tables summarize quantitative data from studies investigating the impact of different cryoprotectants on the stability of lipid-based nanoparticles after freeze-thaw (FT) cycles. The key stability parameters assessed are particle size, polydispersity index (PDI), and the biological activity of the encapsulated cargo, such as siRNA.

Table 1: Effect of Cryoprotectants on LNP Size and Polydispersity Index (PDI) after One Freeze-Thaw Cycle

Cryoprotectant (Concentration)Initial Size (nm)Size after 1 FT (nm)Initial PDIPDI after 1 FTReference
None (0% Sugar) ~80>300~0.1>0.4[3][4]
Trehalose (20% w/v) ~80~100~0.1~0.15[3][4]
Sucrose (20% w/v) ~80~100~0.1~0.15[3][4]

Data compiled from studies by Ball et al. (2016).[3][4]

As evidenced in Table 1, LNPs subjected to a freeze-thaw cycle without a cryoprotectant showed a significant increase in both particle size and PDI, indicating substantial aggregation.[4] In contrast, the presence of 20% (w/v) trehalose or sucrose effectively mitigated this increase, maintaining the nanoparticles' physical characteristics close to their initial state.[4]

Table 2: Impact of Cryoprotectants on siRNA Entrapment and Gene Silencing Efficacy of LNPs after Freeze-Thaw Cycles

Cryoprotectant (Concentration)siRNA Entrapment (after 1 FT)Gene Silencing Efficacy (after 1 FT)Gene Silencing Efficacy (after 3 FT)Reference
None (0% Sugar) Not significantly affectedReducedSignificantly Reduced[3][4]
Trehalose (20% w/v) Not significantly affectedPreservedPreserved[3][4]
Sucrose (20% w/v) Not significantly affectedPreservedPreserved[3][4]

Data compiled from studies by Ball et al. (2016).[3][4]

Crucially, the biological activity of the LNP cargo was also preserved with the use of cryoprotectants. While the siRNA entrapment was not significantly affected by the freeze-thaw process itself, the gene silencing efficacy was notably diminished in the absence of a cryoprotectant.[3][4] Both trehalose and sucrose at a concentration of 20% (w/v) were able to preserve the gene silencing efficacy of the siRNA-loaded LNPs even after three freeze-thaw cycles.[3][4] Research indicates that the protective effect of these sugars is concentration-dependent, with 20% sugar being necessary to retain efficacy.[4]

Experimental Workflows and Methodologies

To ensure reproducibility and facilitate the application of these findings, detailed experimental protocols are provided below.

Experimental Workflow for Cryoprotectant Screening

The following diagram illustrates a typical workflow for evaluating the efficacy of different cryoprotectants in preserving LNP stability.

G cluster_0 LNP Formulation & Characterization cluster_1 Cryopreservation Protocol cluster_2 Post-Thaw Analysis LNP_Formulation Lipid Nanoparticle Formulation Initial_Characterization Initial Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) LNP_Formulation->Initial_Characterization Add_Cryoprotectant Addition of Cryoprotectant (e.g., Trehalose, Sucrose) Initial_Characterization->Add_Cryoprotectant Divide into Aliquots Freeze_Thaw Freeze-Thaw Cycles (-80°C to Room Temp) Add_Cryoprotectant->Freeze_Thaw Post_Thaw_Characterization Post-Thaw Characterization (Size, PDI, Zeta Potential) Freeze_Thaw->Post_Thaw_Characterization Biological_Assay In Vitro / In Vivo Biological Activity Assay Post_Thaw_Characterization->Biological_Assay

Fig. 1: Experimental workflow for evaluating cryoprotectant efficacy.
Detailed Experimental Protocols

1. Lipid Nanoparticle Formulation

Lipid nanoparticles encapsulating siRNA were formulated using a microfluidic mixing method.[2]

  • Lipid Composition: A typical lipid mixture consists of an ionizable lipid, a helper lipid (e.g., DOPE), cholesterol, and a PEGylated lipid.[2] The lipids are dissolved in ethanol.

  • Aqueous Phase: The siRNA is diluted in a low pH buffer (e.g., 10 mM citrate buffer, pH 3.0).[2]

  • Mixing: The organic and aqueous phases are rapidly mixed using a microfluidic device.

  • Dialysis: The resulting nanoparticles are dialyzed against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove ethanol and non-encapsulated siRNA.[2]

2. Cryopreservation Protocol

  • The formulated LNPs are diluted with solutions containing different cryoprotectants (e.g., trehalose, sucrose) to achieve the desired final concentrations (e.g., 0%, 5%, 10%, 20% w/v).[3][4]

  • The LNP-cryoprotectant mixtures are then subjected to freeze-thaw cycles. A typical cycle involves freezing the samples at -80°C overnight, followed by thawing at room temperature.[3][4] This process can be repeated for multiple cycles to assess long-term stability.[3][4]

3. Nanoparticle Characterization

  • Particle Size and Polydispersity Index (PDI): These parameters are measured using Dynamic Light Scattering (DLS).

  • siRNA Encapsulation Efficiency: The amount of encapsulated siRNA is determined using a fluorescent dye-binding assay, such as the Quant-iT RiboGreen assay.[3] The assay compares the fluorescence of the sample before and after lysis of the nanoparticles with a detergent.

4. In Vitro Gene Silencing Assay

  • Cell Culture: HeLa cells are cultured in appropriate media.

  • Transfection: The cells are treated with the LNP-siRNA formulations (fresh and post-freeze-thaw).

  • Analysis: The level of gene silencing is quantified by measuring the expression of the target gene (e.g., using a luciferase reporter assay) 24 hours post-transfection.[1][3]

Logical Relationship of Cryoprotection

The mechanism of cryoprotection involves the cryoprotectant molecules preventing the damaging effects of ice crystal formation and maintaining the integrity of the LNP structure.

G Freezing_Stress Freezing Stress (Ice Crystal Formation) LNP_Aggregation LNP Aggregation Freezing_Stress->LNP_Aggregation Loss_of_Integrity Loss of Structural Integrity Freezing_Stress->Loss_of_Integrity Preserved_Stability Preserved LNP Stability & Efficacy Cryoprotectant Cryoprotectant (e.g., Sucrose, Trehalose) Cryoprotectant->Preserved_Stability Mitigates

Fig. 2: Role of cryoprotectants in mitigating freezing-induced LNP instability.

References

"evaluating the effect of different cryoprotectants on protein stability"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining protein stability during cryopreservation is paramount. The formation of ice crystals and the resulting changes in solute concentration during freezing and thawing can lead to irreversible denaturation and aggregation, compromising biological activity. This guide provides an objective comparison of common cryoprotectants, supported by experimental data, to aid in the selection of the most effective stabilizing agents for your protein of interest.

This guide delves into the mechanisms of action of various cryoprotectants and presents a comparative analysis of their performance in preserving protein structure and function post-cryopreservation. Detailed experimental protocols for key stability-indicating assays are also provided to enable researchers to conduct their own evaluations.

The Role of Cryoprotectants in Protein Preservation

Cryoprotectants are essential additives that mitigate the detrimental effects of freezing on proteins. Their primary mechanisms of action include:

  • Lowering the Glass Transition Temperature: Some cryoprotectants prevent the formation of damaging ice crystals by promoting a vitrified, or glassy, state of the solution at low temperatures.

  • Preferential Exclusion: Many cryoprotectants are preferentially excluded from the protein's surface. This thermodynamic effect favors the native, more compact protein conformation, as unfolding would increase the contact area between the protein and the excluded solute.[1]

  • Hydrogen Bonding: Cryoprotectants can form hydrogen bonds with protein molecules, effectively replacing water molecules. This helps to maintain the protein's native structure in a dehydrated state.[1]

  • Vitrification: At sufficiently high concentrations, some cryoprotectants can lead to the formation of a glassy solid state without any ice crystal formation, a process known as vitrification. This completely avoids the mechanical damage caused by ice crystals.

Comparative Analysis of Common Cryoprotectants

The selection of an appropriate cryoprotectant is critical and often protein-specific. Below is a summary of the performance of commonly used cryoprotectants based on experimental evidence.

Data Summary: Effect of Cryoprotectants on Protein Stability

The following tables summarize quantitative data from various studies on the effectiveness of different cryoprotectants in preserving protein stability after freeze-thaw cycles. It is important to note that the optimal cryoprotectant and its concentration can vary significantly depending on the specific protein and the formulation buffer.

CryoprotectantProtein StudiedAssayKey FindingsReference
Sucrose Myofibrillar proteinCa2+-ATPase activityRetained significantly higher activity compared to the no-additive control after three freeze-thaw cycles.[2][2]
Monoclonal Antibody (mAb)Particle Formation (MFI)Effectively prevented cold-crystallization and reduced particle formation, especially at high protein concentrations.[3][3]
LysozymeAggregationShown to be one of the most effective cryoprotectants in preventing freeze/thaw-induced aggregation.[4][4]
Glycerol HemoglobinThermal Stability (DSC)Slightly increased the denaturation temperature, indicating enhanced thermal stability.[5][5]
LysozymeAggregation ReversibilityDemonstrated the best performance in the heat-induced reversibility of aggregates after freeze-thaw stress.[4][4]
Mouse SpermMembrane IntegrityA combination of 6% glycerol and 7.5% trehalose showed maximal protection and recovery of intact cells.[6][6]
Trehalose MraY (enzyme)ActivityStabilized the enzyme against thermal denaturation with minimal impact on its reaction rate.[7][7]
Mouse SpermMembrane IntegritySignificantly better recovery of intact cells compared to raffinose at the same concentration.[6][6]
Lysozyme and MyoglobinThermal Stability (DSC)Resulted in higher glass transition temperatures compared to sucrose, indicating better vitrification properties.[8][8]
DMSO HemoglobinThermal Stability (DSC)Led to a significant decrease in the denaturation temperature, suggesting a reduction in thermal stability.[5][5]
Polyethylene Glycol (PEG) Drug Substance ProteinAggregation (DLS)As little as 0.1% PEG was effective in inhibiting the formation of freeze/thaw-induced aggregates.[9][9]

Experimental Workflow for Evaluating Cryoprotectant Efficacy

The following diagram illustrates a typical experimental workflow for assessing the effectiveness of different cryoprotectants on protein stability.

G cluster_0 1. Sample Preparation cluster_1 2. Freeze-Thaw Cycling cluster_2 3. Stability Analysis cluster_3 4. Data Analysis & Comparison Prot Protein Solution Mix Mix Protein with Cryoprotectants at Various Concentrations Prot->Mix Cryo Cryoprotectant Stock Solutions (e.g., Sucrose, Glycerol, Trehalose) Cryo->Mix Freeze Freeze Samples (e.g., -80°C or Liquid Nitrogen) Mix->Freeze Thaw Thaw Samples (e.g., Room Temperature or Water Bath) Freeze->Thaw Cycle Repeat for a Defined Number of Cycles Thaw->Cycle Cycle->Thaw Multiple Cycles SEC Size-Exclusion Chromatography (SEC) (Aggregation Analysis) Cycle->SEC DLS Dynamic Light Scattering (DLS) (Particle Size Distribution) Cycle->DLS CD Circular Dichroism (CD) (Secondary Structure Analysis) Cycle->CD DSC Differential Scanning Calorimetry (DSC) (Thermal Stability - Tm) Cycle->DSC Activity Biological Activity Assay Cycle->Activity Compare Compare Quantitative Data (e.g., % Monomer, Particle Size, Tm, % Activity) SEC->Compare DLS->Compare CD->Compare DSC->Compare Activity->Compare Select Select Optimal Cryoprotectant and Concentration Compare->Select

Caption: Experimental workflow for evaluating cryoprotectant efficacy on protein stability.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Size-Exclusion Chromatography (SEC) for Aggregation Analysis

This protocol outlines the general procedure for analyzing protein aggregation using SEC.

  • Objective: To separate and quantify soluble aggregates, monomers, and fragments based on their hydrodynamic radius.

  • Materials:

    • Size-Exclusion Chromatography system (e.g., UHPLC or HPLC) with a UV detector.

    • SEC column with an appropriate pore size for the protein of interest (e.g., 300 Å for monoclonal antibodies).[10]

    • Mobile phase: A buffer that minimizes non-specific interactions between the protein and the stationary phase. A common mobile phase is 100 mM phosphate buffer with 150 mM NaCl, pH 6.8.[11]

    • Protein samples (with and without cryoprotectants) after freeze-thaw cycles.

    • Molecular weight standards for column calibration.

  • Procedure:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

    • Inject a known concentration of the protein sample onto the column.

    • Monitor the elution profile at a suitable wavelength (typically 280 nm for proteins).

    • Identify the peaks corresponding to aggregates (eluting first), monomer, and fragments (eluting last).

    • Integrate the peak areas to determine the percentage of each species.

    • Compare the percentage of monomer and aggregates across different cryoprotectant formulations.

Dynamic Light Scattering (DLS) for Particle Size Analysis

This protocol describes the use of DLS to assess the size distribution of particles in a protein solution.

  • Objective: To measure the hydrodynamic diameter of particles in solution and detect the presence of aggregates.[12]

  • Materials:

    • Dynamic Light Scattering instrument.

    • Low-volume cuvettes.

    • Protein samples (with and without cryoprotectants) after freeze-thaw cycles.

    • Buffer for sample dilution, if necessary.

  • Procedure:

    • Ensure the protein sample is free of large, visible particles by centrifugation or filtration.

    • Transfer the sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

    • Set the instrument parameters, including the scattering angle (e.g., 90° or dual-angle for enhanced aggregate detection).[13]

    • Acquire the scattering data. The instrument software will calculate the hydrodynamic diameter (Z-average) and the polydispersity index (PDI), which indicates the broadness of the size distribution.

    • Analyze the size distribution plot for the presence of larger species, which are indicative of aggregation.

    • Compare the Z-average diameter and PDI values for samples with different cryoprotectants.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

This protocol details the use of CD spectroscopy to evaluate changes in the secondary structure of a protein.

  • Objective: To assess the conformational integrity of a protein by analyzing its far-UV CD spectrum.[14]

  • Materials:

    • Circular Dichroism spectropolarimeter.

    • Quartz cuvette with a short path length (e.g., 0.1 cm).

    • Protein samples (with and without cryoprotectants) after freeze-thaw cycles.

    • Buffer that is transparent in the far-UV region (e.g., phosphate buffer).[15]

  • Procedure:

    • Prepare protein samples at a suitable concentration (e.g., 0.1-0.2 mg/mL).

    • Record a baseline spectrum of the buffer in the same cuvette.

    • Record the CD spectrum of the protein sample in the far-UV range (e.g., 190-260 nm).[16]

    • Subtract the buffer baseline from the protein spectrum.

    • Convert the raw data (ellipticity) to mean residue ellipticity.

    • Compare the spectra of the freeze-thawed samples to that of a non-frozen control. Significant changes in the spectral shape and intensity can indicate alterations in the secondary structure.

Differential Scanning Calorimetry (DSC) for Thermal Stability Analysis

This protocol describes how to use DSC to determine the thermal stability of a protein.

  • Objective: To measure the melting temperature (Tm) of a protein, which is an indicator of its thermal stability.[17]

  • Materials:

    • Differential Scanning Calorimeter.

    • Protein samples (with and without cryoprotectants) after freeze-thaw cycles.

    • Matching buffer for the reference cell.

  • Procedure:

    • Prepare protein samples at a concentration of 0.5-1.0 mg/mL.[18]

    • Load the protein sample into the sample cell and the matching buffer into the reference cell.

    • Set the experimental parameters, including the starting and ending temperatures and the scan rate (e.g., 60 °C/hour).[17]

    • Initiate the temperature scan. The instrument will measure the difference in heat capacity between the sample and reference cells as a function of temperature.

    • The resulting thermogram will show a peak corresponding to the protein unfolding. The temperature at the apex of this peak is the Tm.

    • Compare the Tm values for proteins formulated with different cryoprotectants. A higher Tm indicates greater thermal stability.

References

Safety Operating Guide

Safe Disposal of N-Isopropylacetamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of N-Isopropylacetamide, ensuring compliance with general laboratory safety standards.

Pre-Disposal and Handling

Before beginning any disposal process, it is essential to handle this compound in a well-ventilated area.[1] Personal protective equipment (PPE) is mandatory to prevent skin and eye contact.[1]

Personal Protective Equipment (PPE) for Handling this compound
Eye/Face Protection Tightly fitting safety goggles with side-shields.
Skin Protection Impervious and fire/flame-resistant clothing.
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.

This compound Disposal Protocol

Due to the limited specific disposal information available for this compound, a conservative approach adhering to general chemical waste disposal guidelines is required. The following protocol is based on standard laboratory practices for non-halogenated organic waste.

Step 1: Waste Identification and Segregation

This compound is a non-halogenated organic compound. It should be segregated from halogenated solvents, acids, and bases to prevent unwanted chemical reactions and to ensure proper disposal by your institution's waste management provider.

Step 2: Containerization

  • Use a designated, properly labeled waste container for non-halogenated organic liquids.

  • The container must be chemically resistant, in good condition, and have a secure, tight-fitting lid.

  • Clearly label the container with "Non-Halogenated Organic Waste" and list "this compound" as a constituent. Include the concentration and quantity of the waste.

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[1]

  • Keep the waste container away from incompatible materials, heat sources, and direct sunlight.

Step 4: Final Disposal

  • Consult your institution's Environmental Health and Safety (EHS) department for specific procedures on waste pickup and disposal.

  • Dispose of the contents and container in accordance with local, state, and federal regulations. The disposal code P501, "Dispose of contents/container to...", indicates that a licensed professional waste disposal service must be used.[2]

  • For recycling or recovery options, it is recommended to refer to the manufacturer or supplier for information, as suggested by the P502 disposal code.[2]

Accidental Release Measures

In the event of a spill, prevent further leakage if it is safe to do so.[1] Avoid dust formation and contact with skin and eyes.[1] Collect the spilled material for disposal as outlined above.[1]

Decision Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Safety Goggles, Impervious Clothing, Respirator if needed) start->ppe characterize 2. Characterize Waste: Is it this compound? ppe->characterize segregate 3. Segregate as Non-Halogenated Organic Waste characterize->segregate Yes containerize 4. Place in a Labeled, Approved Waste Container segregate->containerize storage 5. Store in a Designated, Cool, Well-Ventilated Area containerize->storage consult_ehs 6. Consult Institutional EHS for Pickup and Disposal Procedures storage->consult_ehs disposal End: Professional Waste Disposal consult_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Framework for Handling N-Isopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling N-Isopropylacetamide, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, this document aims to be a preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a thorough risk assessment is crucial to ensure the implementation of appropriate safety measures. The following table summarizes the recommended personal protective equipment.

PPE CategoryRecommended Equipment
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield should be used when there is a splash hazard.
Skin Protection Wear a lab coat, long pants, and closed-toe shoes.[2] For direct handling, use fire/flame resistant and impervious clothing.[1]
Hand Protection Chemical-resistant gloves are required. While specific breakthrough times for this compound are not readily available, nitrile gloves are a common choice for general laboratory use and offer protection against a range of chemicals. It is advisable to consult the glove manufacturer's compatibility charts for specific recommendations.
Respiratory Protection Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3] If exposure limits are likely to be exceeded or if irritation is experienced, a full-face respirator should be used.[1]

Note: As of this writing, specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), for this compound have not been established. Therefore, it is crucial to handle this chemical with a high degree of caution and to minimize any potential for exposure.

Experimental Protocol: A Step-by-Step Guide for a Synthesis Reaction

The following is a generalized protocol for using this compound as a reagent in a laboratory synthesis. This procedure should be adapted to the specific requirements of your experiment.

Preparation:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound and all other chemicals to be used.[3]

  • Gather Materials: Assemble all necessary reagents, solvents, and equipment.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Procedure:

  • Set up in a Fume Hood: Conduct the entire experiment within a certified chemical fume hood to ensure adequate ventilation.[3]

  • Inert Atmosphere (if required): For moisture-sensitive reactions, ensure the glassware is dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: In a well-ventilated area, carefully measure and add the required amount of this compound to the reaction vessel.

  • Reaction Monitoring: Monitor the reaction progress as per your specific experimental parameters.

  • Work-up and Purification: Once the reaction is complete, follow your established procedure for quenching, extraction, and purification.

Spill Cleanup:

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[4]

  • Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[5]

  • Collect Absorbent Material: Carefully scoop the absorbent material into a designated, labeled waste container.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Waste: Dispose of the contaminated absorbent material and cleaning supplies as hazardous waste.

Disposal Plan

Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Designated Waste Container: Collect all waste containing this compound in a clearly labeled, sealed, and compatible waste container.[6]

  • Avoid Mixing: Do not mix amide waste with other incompatible waste streams.

Disposal Procedure:

  • Labeling: Ensure the waste container is accurately labeled with its contents.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arrange for Pickup: Contact your institution's environmental health and safety (EHS) department to arrange for the pickup and disposal of the hazardous waste in accordance with local, state, and federal regulations.

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep1 Review SDS prep2 Gather Materials prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Conduct Experiment handle1->handle2 handle3 Monitor Reaction handle2->handle3 post1 Work-up & Purification handle3->post1 post2 Decontaminate Glassware post1->post2 disp1 Segregate Waste post2->disp1 disp2 Label & Store Waste disp1->disp2 disp3 Arrange EHS Pickup disp2->disp3

Caption: Workflow for this compound Handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.